1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUWPNOUUQXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913614-18-3 | |
| Record name | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This compound is a compound of significant interest, primarily serving as a key building block in the synthesis of antipsychotic drugs such as Brexpiprazole.[1][2] Brexpiprazole's therapeutic action is linked to its function as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and an antagonist at the serotonin 5-HT₂ₐ receptor.[1] The 1-(benzo[b]thiophen-4-yl)piperazine moiety is fundamental to these receptor interactions.[1]
The Analytical Imperative: A Multi-Modal Strategy
The structure elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on an orthogonal and complementary suite of analytical methods, where each technique validates the others. The workflow begins with the confirmation of the molecular formula and proceeds to map the intricate connectivity of every atom, culminating in the absolute determination of the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Evidence from Mass Spectrometry
Expertise & Rationale: The first and most fundamental question is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. We employ electrospray ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing molecules like our target, minimizing fragmentation and preserving the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The piperazine nitrogens are basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the target compound (e.g., m/z 100-500).
-
Analysis: Compare the measured accurate mass of the most intense peak in the isotopic cluster of the [M+H]⁺ ion to the theoretically calculated mass.
Data Presentation & Interpretation
The primary goal is to confirm the molecular formula of the free base, C₁₂H₁₄N₂S.[3] The hydrochloride salt will dissociate in the ESI source, and the free base will be protonated.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) | Conclusion |
| Molecular Formula | C₁₂H₁₄N₂S | - | - | - |
| Exact Mass (Free Base) | 218.0878 | - | - | - |
| [M+H]⁺ Ion (Calculated) | 219.0956 | 219.0954 | -0.91 | Formula Confirmed |
Trustworthiness: A deviation of less than 5 ppm provides strong, trustworthy evidence for the proposed elemental composition. Further analysis of the tandem MS (MS/MS) fragmentation pattern can provide preliminary structural information. The cleavage of C-N bonds within the piperazine ring is a characteristic fragmentation pathway for such compounds.[4][5] Common fragments would arise from the loss of parts of the piperazine ring, helping to confirm its presence.
Part 2: Mapping the Atomic Framework with NMR Spectroscopy
Expertise & Rationale: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy tells us how they are connected. It is the most powerful tool for elucidating the precise isomeric structure. For 1-(Benzo[b]thiophen-4-yl)piperazine, the key challenge is to prove unequivocally that the piperazine ring is attached at the C4 position of the benzothiophene system and not at C2, C3, C5, C6, or C7. This is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is excellent for hydrochloride salts as it solubilizes them well and its proton signals do not interfere with the regions of interest.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the aromatic and aliphatic spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the definitive way to assign carbon resonances.
Data Presentation & Interpretation
¹H NMR: The spectrum is divided into the aromatic region (benzothiophene protons) and the aliphatic region (piperazine protons). The hydrochloride salt form means the piperazine nitrogens are protonated, leading to broad signals for the N-H protons and a downfield shift for the adjacent CH₂ groups.
| Proton Assignment | Chemical Shift (δ, ppm) (Expected) | Multiplicity | Integration | Rationale for Assignment |
| Piperazine N-H | ~9.60 | broad singlet | 2H | Acidic protons of the protonated amine salt.[1] |
| Aromatic H7 | ~8.0-8.2 | doublet | 1H | Deshielded by adjacent sulfur and aromatic system. |
| Aromatic H5 | ~7.8-8.0 | doublet | 1H | Ortho coupling to H6. |
| Thiophene H2/H3 | ~7.4-7.7 | multiplet | 2H | Characteristic thiophene proton region. |
| Aromatic H6 | ~7.2-7.4 | triplet | 1H | Coupling to both H5 and H7. |
| Piperazine CH₂ (adjacent to Ar) | ~3.4-3.6 | multiplet | 4H | Deshielded by attachment to the aromatic ring. |
| Piperazine CH₂ (adjacent to N-H) | ~3.2-3.4 | multiplet | 4H | Standard aliphatic amine region. |
¹³C NMR: The carbon spectrum complements the proton data, confirming the number of unique carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) (Expected) | Rationale for Assignment |
| Aromatic Quaternary (C-S, C-N) | 135-145 | Carbons at ring junctions or attached to heteroatoms. |
| Aromatic CH | 120-130 | Standard sp² hybridized carbon region.[6] |
| Piperazine CH₂ (adjacent to Ar) | ~50-55 | Shielded relative to aromatic carbons. |
| Piperazine CH₂ (adjacent to N-H) | ~43-48 | Typical sp³ carbon in a piperazine ring.[5] |
2D NMR - The Unambiguous Proof of Connectivity: The true power comes from the 2D spectra. A COSY experiment will show correlations between H5, H6, and H7, confirming the aromatic spin system. An HSQC spectrum will then link each of these protons to their respective carbons (C5, C6, C7). The absence of a proton signal for the carbon at ~140 ppm (the expected shift for C4 attached to nitrogen) in the HSQC is the crucial piece of evidence. This confirms a quaternary carbon at that position, proving the C4-N linkage.
Caption: Visualization of key 2D NMR correlations.
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of HRMS and comprehensive NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of molecular structure in the solid state.[2] It generates a three-dimensional map of electron density from which the precise position of every atom (excluding hydrogens, typically) can be determined. This method definitively confirms connectivity and conformation, leaving no room for doubt.[7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the hydrochloride salt. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion using a solvent/anti-solvent system (e.g., ethanol/ether).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.
Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of each atom. This allows for the exact measurement of all bond lengths and angles, providing the ultimate, authoritative confirmation of the this compound structure.
Conclusion
The structure elucidation of this compound is a systematic process that builds a case from foundational evidence to irrefutable proof. It begins with High-Resolution Mass Spectrometry to confirm the correct elemental formula. It then moves to a comprehensive suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity and definitively establish the C4 substitution pattern. Finally, for ultimate confirmation, single-crystal X-ray crystallography provides a precise three-dimensional structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the self-validating, trustworthy data required for progression in a drug development pipeline.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
- PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information.
- ChemScene. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- AChemBlock. (n.d.). 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97%.
- Sigma-Aldrich. (n.d.). This compound.
- Cacchi, S., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry.
- Zuba, D., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Sforza, S., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- BenchChem. (n.d.). Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds.
- Mohan, S., et al. (2020). Synthesis, characterization of novel benzothiophene. Manipal Journal of Medical Sciences.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Dransfield, P.J., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. National Institutes of Health.
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Sonar, V. N., et al. (2004). 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. malayajournal.org [malayajournal.org]
- 7. xray.uky.edu [xray.uky.edu]
physical and chemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride: Properties, Synthesis, and Analysis
Introduction
This compound (CAS No: 913614-18-3) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] It serves as a pivotal intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic agent used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3][4][5] Brexpiprazole's therapeutic efficacy is derived from its unique "serotonin-dopamine activity modulator" (SDAM) profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[3][4] The 1-(benzo[b]thiophen-4-yl)piperazine moiety is integral to this pharmacological activity, forming the core structure that interacts with these key neurotransmitter receptors.[6]
This technical guide provides a comprehensive overview of the core . It details validated protocols for its synthesis, purification, and analytical characterization, offering field-proven insights for researchers, chemists, and drug development professionals working with this critical building block.
Part 1: Physicochemical Characteristics
The compound is most commonly handled as its hydrochloride salt to enhance stability, crystallinity, and ease of handling compared to its free base form (CAS No: 846038-18-4).[6][7] The salt is typically a white to off-white solid.[8][9] Proper storage involves keeping it in a dark, dry place at room temperature to prevent degradation.[8][10]
Table 1: Core Physicochemical Properties
| Property | Value | References |
| Chemical Name | This compound | [3][8] |
| CAS Number | 913614-18-3 | [1][3][8] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [1][3][8][11] |
| Molecular Weight | 254.78 g/mol | [1][3][6][12] |
| Appearance | White Solid | [8][9][12] |
| Melting Point | >250°C (with decomposition) | [8][9] |
| Solubility | DMSO (Slightly, with heating), Methanol (Very Slightly) | [8][9] |
| Storage Conditions | Room Temperature, Sealed in Dry, Protect from Light | [1][8][10] |
Part 2: Synthesis and Purification Protocols
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. Two of the most effective and commonly cited methods are Lewis acid-mediated coupling and Palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol 2.1: Lewis Acid-Mediated Coupling & Deprotection
This pathway involves the reaction of a suitable benzo[b]thiophene precursor with an N-protected piperazine, followed by acidic deprotection to yield the hydrochloride salt. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice to prevent undesired side reactions at the secondary amine of the piperazine ring during the coupling step.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzo[b]thiophene precursor (e.g., 6,7-Dihydrobenzo[b]thiophen-4-one) and N-Boc-piperazine in an anhydrous solvent such as toluene.[3]
-
Catalyst Addition: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to the mixture.[3][6] The catalyst facilitates the key C-N bond formation and subsequent aromatization.
-
Reaction Execution: Heat the mixture to approximately 90°C and stir for 5-6 hours.[3][6]
-
In-Process Control: The reaction's progress must be diligently monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.[6]
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Perform an aqueous work-up to quench the reaction and remove the Lewis acid. The organic layer is then separated, dried, and concentrated under reduced pressure to yield crude 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.[6]
-
Deprotection and Salt Formation: Dissolve the crude intermediate in methanol or ethanol. Add hydrochloric acid (HCl) and stir at room temperature.[3] This step cleaves the Boc group and simultaneously forms the desired hydrochloride salt, which typically precipitates from the solution.
-
Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization from a solvent system like ethanol/water to achieve high purity (≥99%).[3][6]
Experimental Protocol 2.2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic approach leverages a palladium catalyst to directly couple a halogenated benzo[b]thiophene with piperazine.[6] This cross-coupling reaction is a powerful and efficient method for forming C-N bonds.[13]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add 4-bromobenzo[b]thiophene, piperazine (often in excess), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand like (R)-(+)-BINAP, and a base such as sodium tert-butoxide (NaOtBu).[6][13]
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to 110-130°C and stir until the starting material is fully consumed, as verified by TLC or LC-MS.[6][8]
-
Catalyst Removal: Cool the mixture to room temperature and filter to remove insoluble palladium residues and salts.[6]
-
Isolation and Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The final product is collected by filtration and purified by recrystallization to yield the high-purity compound.[6]
Caption: High-level workflow for the synthesis of the target compound.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound, as it directly impacts the quality of the final active pharmaceutical ingredient (API).
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are used to confirm the molecular structure.
Step-by-Step Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, due to the compound's solubility characteristics.[6][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Interpretation: The resulting spectra should be consistent with the expected structure. Published ¹H NMR data in DMSO-d₆ shows characteristic signals:
Protocol 3.2: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the compound and quantifying any impurities.[3]
Step-by-Step Methodology:
-
System: A standard HPLC system with a UV detector is used.
-
Column: A reverse-phase C18 column is typically effective for this type of molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥98% is typically required for pharmaceutical intermediates.[1]
Protocol 3.3: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.
Step-by-Step Methodology:
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry is a common technique.
-
Analysis: The sample is introduced into the mass spectrometer, typically via infusion or coupled with an LC system (LC-MS).
-
Data Interpretation: In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at an m/z value consistent with the calculated exact mass of C₁₂H₁₅N₂S⁺ (219.09).
Caption: A self-validating workflow for analytical characterization.
Part 4: Chemical Reactivity and Role in Brexpiprazole Synthesis
The chemical reactivity of 1-(Benzo[b]thiophen-4-yl)piperazine is dominated by the secondary amine in the piperazine ring, which acts as a nucleophile. This functionality is exploited in the final step of the Brexpiprazole synthesis.
The compound undergoes a nucleophilic substitution reaction (Sₙ2) with 7-(4-chlorobutoxy)-1H-quinolin-2-one.[8][13] The piperazine nitrogen attacks the terminal carbon of the chlorobutoxy chain, displacing the chloride ion and forming the final C-N bond that links the two key fragments of the Brexpiprazole molecule.[13] This reaction is typically carried out in the presence of a base to scavenge the HCl generated.
Caption: The key bond-forming reaction to synthesize Brexpiprazole.
Conclusion
This compound is a well-characterized compound whose physical and chemical properties make it an ideal intermediate for pharmaceutical manufacturing. Its synthesis is achievable through robust and scalable methods, and its quality can be assured through a standard battery of analytical techniques including NMR, HPLC, and MS. A thorough understanding of this molecule's characteristics and handling is fundamental for any scientist or researcher involved in the synthesis of Brexpiprazole and related compounds.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187. Available from: [Link]
-
Pharmaffiliates. This compound | CAS No: 913614-18-3. Available from: [Link]
-
Shijiazhuang Dingmin Pharmaceutical Sciences. Brexpiprazole Intermediate CAS NO.913614-18-3. Available from: [Link]
-
DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Brexpiprazole. Available from: [Link]
-
Virtuous Lifesciences. 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
-
Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]
-
Indian Academy of Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Brexpiprazole Intermediate CAS NO.913614-18-3 China Manufacturers Suppliers Factory Exporter [dingminpharma.com]
- 5. manusaktteva.com [manusaktteva.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 9. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 10. 913614-18-3|this compound|BLD Pharm [bldpharm.com]
- 11. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97% | CAS: 913614-18-3 | AChemBlock [achemblock.com]
- 12. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 13. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Core Mechanism of Action of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Abstract
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a pivotal chemical entity, primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole.[1][2][3] While not a therapeutic agent in itself, its molecular architecture encapsulates the core pharmacophoric features that dictate the pharmacological profile of brexpiprazole. This guide provides an in-depth analysis of the putative mechanism of action of this compound, drawing from its structural relationship to brexpiprazole and the broader class of arylpiperazine and benzothiophene-containing compounds. We will explore its anticipated interactions with key central nervous system receptors, the resultant downstream signaling cascades, and the standard experimental methodologies employed to elucidate such mechanisms.
Introduction: The Significance of a Precursor
In the landscape of drug development, the journey from a lead compound to a marketed therapeutic is often a story of molecular refinement. Intermediates in a synthetic pathway, while not the final actors, are the crucial building blocks that define the ultimate pharmacological character of the drug. This compound stands as a prime example of such a molecule. Its intrinsic chemical features are fundamental to the serotonin-dopamine activity modulation that characterizes its direct derivative, brexpiprazole.[2] Understanding the probable mechanism of action of this precursor provides a foundational perspective on the structure-activity relationships that govern a new generation of antipsychotic agents.
The core structure, comprising a benzo[b]thiophene moiety linked to a piperazine ring, is a well-established scaffold in neuropharmacology.[1][4][5] The benzo[b]thiophene group offers metabolic stability, while the piperazine ring is a versatile component known for its interaction with a variety of G-protein coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[1][6] The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for synthetic applications.[1]
Putative Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of this compound is hypothesized to be centered on its interaction with two key GPCRs implicated in the pathophysiology of schizophrenia and depression: the serotonin 1A (5-HT1A) receptor and the dopamine D2 receptor.[1][2] This dual activity is a hallmark of many atypical antipsychotics, which aim to modulate dopaminergic and serotonergic neurotransmission to achieve a therapeutic effect with a reduced side-effect profile compared to older, D2-centric antipsychotics.
Interaction with the Serotonin 1A (5-HT1A) Receptor
The arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands.[4][6][7][8][9] It is postulated that 1-(Benzo[b]thiophen-4-yl)piperazine acts as a partial agonist at the 5-HT1A receptor. The 5-HT1A receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][7] This signaling cascade is associated with the anxiolytic and antidepressant effects of many therapeutic agents.[4] Partial agonism at this receptor is thought to contribute to the therapeutic efficacy of brexpiprazole in treating mood symptoms associated with schizophrenia and as an adjunctive treatment for major depressive disorder.[1]
Interaction with the Dopamine D2 Receptor
The dopamine D2 receptor is a primary target for antipsychotic drugs.[5] Like the 5-HT1A receptor, it is a Gi/Go-coupled GPCR.[2] The benzo[b]thiophene portion of the molecule, in conjunction with the piperazine linker, is believed to confer affinity for the D2 receptor.[1] It is hypothesized that 1-(Benzo[b]thiophen-4-yl)piperazine itself would exhibit some degree of affinity and potentially partial agonist or antagonist activity at this receptor. In the context of brexpiprazole, this moiety contributes to its D2 receptor partial agonism. This is a critical feature, as partial agonism modulates dopaminergic activity, reducing it in hyperdopaminergic states (as seen in the positive symptoms of schizophrenia) and potentially enhancing it in hypodopaminergic states (implicated in cognitive and negative symptoms).
Signaling Pathways and Molecular Interactions
The interaction of 1-(Benzo[b]thiophen-4-yl)piperazine with 5-HT1A and D2 receptors initiates a cascade of intracellular signaling events. A visual representation of these pathways is provided below.
Caption: Workflow for a radioligand binding assay.
Functional Assays (cAMP Assay)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To measure the effect of 1-(Benzo[b]thiophen-4-yl)piperazine on adenylyl cyclase activity, a downstream effector of Gi/Go-coupled receptors.
Methodology:
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO or HEK cells).
-
Incubation: Treat the cells with varying concentrations of 1-(Benzo[b]thiophen-4-yl)piperazine in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the amount of cAMP produced using a competitive immunoassay (e.g., HTRF or ELISA).
-
Analysis:
-
Agonist mode: A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonist mode: The ability of the compound to block the effect of a known agonist on cAMP levels indicates antagonist activity.
-
Caption: Workflow for a cAMP functional assay.
Quantitative Pharmacological Data
While specific quantitative data for 1-(Benzo[b]thiophen-4-yl)piperazine is not readily available in public literature, the following table presents the well-characterized in vitro receptor affinity profile of its derivative, brexpiprazole, to illustrate the expected target interactions. [2]
| Receptor Subtype | Brexpiprazole Ki (nM) |
|---|---|
| Serotonin | |
| 5-HT1A | 0.12 |
| 5-HT2A | 0.47 |
| 5-HT2B | 1.9 |
| 5-HT7 | 3.7 |
| Dopamine | |
| D2L | 0.30 |
| D3 | 1.1 |
| Adrenergic | |
| α1B | 0.17 |
| α2C | 0.59 |
Data sourced from Maeda et al., 2014. [2] This profile highlights the potent interaction with the 5-HT1A and D2 receptors, which is largely attributed to the core structure provided by 1-(Benzo[b]thiophen-4-yl)piperazine.
Conclusion
This compound is more than a mere synthetic intermediate; it is the molecular scaffold that defines the pharmacological essence of brexpiprazole. Its putative mechanism of action, centered on the modulation of serotonin 5-HT1A and dopamine D2 receptors, exemplifies the modern approach to designing atypical antipsychotics. While further direct experimental characterization of this specific molecule would be enlightening, its structural contribution to a clinically effective drug provides a robust and scientifically grounded understanding of its core mechanism of action. The experimental protocols detailed herein offer a clear roadmap for the empirical validation of these hypotheses, underscoring the synergy between chemical synthesis and pharmacological discovery in the development of novel therapeutics for complex neuropsychiatric disorders.
References
-
1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem. (URL: [Link])
-
Perez-Silanes, S., et al. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. PMC - PubMed Central. (URL: [Link])
-
Conti, P., et al. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC - PubMed Central. (URL: [Link])
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. (URL: [Link])
-
Arylpiperazine Derivatives Acting at 5-HT1A Receptors | Request PDF. ResearchGate. (URL: [Link])
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. (URL: [Link])
-
Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. (URL: [Link])
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
An In-depth Technical Guide to the Biological Activity of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key heterocyclic scaffold and a principal intermediate in the synthesis of the atypical antipsychotic, brexpiprazole. While direct pharmacological data for this specific intermediate is not extensively published, this document synthesizes information from its derivative, brexpiprazole, and the broader class of arylpiperazines and benzothiophenes to build a robust, evidence-based profile of its likely biological activity. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as a modulator of key central nervous system targets, alongside detailed, field-proven experimental protocols for its full characterization.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with multiple G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1] Derivatives of arylpiperazine are integral to a wide array of therapeutics for neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[1] The compound this compound belongs to this important class of molecules and is distinguished by the fusion of a piperazine ring with a benzo[b]thiophene moiety. Its most prominent role to date is as a crucial building block in the synthesis of brexpiprazole, a third-generation antipsychotic.[2] Understanding the intrinsic biological activity of this core structure is paramount for elucidating the structure-activity relationships (SAR) of brexpiprazole and for exploring the potential of this scaffold in the development of novel CNS agents.
The hydrochloride salt form of 1-(Benzo[b]thiophen-4-yl)piperazine enhances its stability and solubility, making it more amenable to pharmaceutical development and experimental evaluation. This guide will delve into the inferred pharmacological profile of this compound, the key signaling pathways it likely modulates, and the precise experimental methodologies required to empirically validate these activities.
Inferred Pharmacological Profile: Insights from Brexpiprazole
The biological activity of this compound can be largely inferred from the well-characterized pharmacology of its direct derivative, brexpiprazole. Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with a complex receptor binding profile that is believed to underpin its therapeutic efficacy and tolerability.[3][4]
Brexpiprazole exhibits high affinity for a range of monoaminergic receptors, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and a potent antagonist at serotonin 5-HT2A receptors.[3][5] The 1-(Benzo[b]thiophen-4-yl)piperazine core constitutes a significant portion of the brexpiprazole molecule and is responsible for key interactions with these receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Brexpiprazole
| Receptor Family | Receptor Subtype | Brexpiprazole Ki (nM) | Inferred Role of the 1-(Benzo[b]thiophen-4-yl)piperazine Core |
| Dopaminergic | D2 | 0.30 | Primary interaction site for dopaminergic activity |
| D3 | 1.1 | Contributes to the overall dopaminergic profile | |
| Serotonergic | 5-HT1A | 0.12 | Key interaction for serotonergic modulation |
| 5-HT2A | 0.47 | Contributes to potent antagonism | |
| 5-HT2B | 1.9 | Potential for interaction | |
| 5-HT7 | 3.7 | Potential for interaction | |
| Adrenergic | α1A | 3.8 | Possible interaction, likely influenced by the piperazine moiety |
| α1B | 0.17 | High affinity suggests a significant role for the core structure | |
| α1D | 2.6 | Potential for interaction | |
| α2C | 0.59 | High affinity suggests a significant role for the core structure | |
| Histaminergic | H1 | 19 | Moderate affinity, a common feature of arylpiperazines |
Data compiled from PubChem CID 11978813 and other sources.[3][6][7]
Based on this data, it is highly probable that this compound possesses significant intrinsic affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The addition of the butoxy-quinolinone side chain in brexpiprazole undoubtedly modulates this activity, likely enhancing affinity and conferring the specific partial agonist/antagonist profile. However, the fundamental interactions with these key CNS receptors are likely established by the core scaffold.
Key Signaling Pathways
The primary targets of the 1-(Benzo[b]thiophen-4-yl)piperazine scaffold are GPCRs that play crucial roles in neuronal signaling. Understanding these pathways is essential for contextualizing the compound's potential biological effects.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a member of the Gi/o-coupled GPCR family.[8] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release. Partial agonism at D2 receptors, as seen with brexpiprazole, is thought to stabilize the dopaminergic system, reducing hyperactivity in conditions like schizophrenia while avoiding the motor side effects associated with full antagonists.[6]
Caption: Predicted Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the serotonin 5-HT1A receptor is also coupled to Gi/o proteins.[10] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This pathway is critically involved in the regulation of mood and anxiety. Partial agonism at 5-HT1A receptors is a key feature of many anxiolytic and antidepressant medications.[6]
Caption: Predicted Serotonin 5-HT1A Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of arylpiperazine derivatives is highly dependent on the nature of the aromatic substituent and any modifications to the piperazine ring or linker.[11][12]
-
The Benzo[b]thiophene Moiety: This group is a key determinant of the compound's interaction with the receptor binding pockets. Its size, shape, and electronic properties are crucial for high-affinity binding. The sulfur atom can participate in specific interactions, and the bicyclic system provides a rigid scaffold.
-
The Piperazine Ring: This is a common pharmacophore in CNS-active drugs. Its basic nitrogen atoms are often involved in salt bridge interactions with acidic residues in the receptor. Substitutions on the piperazine ring can modulate affinity and selectivity.
-
Linker to Terminal Group (as in Brexpiprazole): In long-chain arylpiperazines like brexpiprazole, the length and flexibility of the linker are critical for optimal positioning of the terminal moiety in the receptor's secondary binding pocket. The absence of this linker in this compound means its activity will be solely determined by the benzothiophenylpiperazine core. It is plausible that while it may retain affinity for the primary binding site of D2 and 5-HT1A receptors, its functional activity (i.e., the degree of agonism or antagonism) could be different from that of brexpiprazole.
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are required. The following protocols provide a self-validating system for characterizing the compound's receptor binding affinity and functional activity.
Caption: Workflow for the Biological Characterization.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[10][13]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.
Materials:
-
Membrane Preparations: Commercially available cell membranes expressing the recombinant human D2, 5-HT1A, or 5-HT2A receptors.
-
Radioligands:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the respective receptor (e.g., haloperidol for D2, serotonin for 5-HT1A, ketanserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + each concentration of the test compound).
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, non-specific control, or test compound to the wells. Incubate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific CPM from the total CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D2 and 5-HT1A Receptors
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at Gi/o-coupled receptors by measuring its effect on intracellular cAMP levels.[9][15]
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and intrinsic efficacy of this compound at D2 and 5-HT1A receptors.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the recombinant human D2 or 5-HT1A receptor.[16]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Reference Agonist: Dopamine (for D2) or 5-HT (for 5-HT1A).
-
cAMP Detection Kit: A commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[17]
-
Test Compound: this compound, serially diluted.
-
Cell Culture Medium and Assay Buffer.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Agonist Mode Testing:
-
Treat the cells with increasing concentrations of the test compound.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of the reference agonist (typically its EC80) along with forskolin to all wells.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection assay (e.g., by adding HTRF reagents).
-
-
Measurement: Read the plate using a suitable plate reader (e.g., a fluorescence reader for HTRF). The signal will be inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal effect). The intrinsic activity relative to the reference agonist can be calculated as (Emax of test compound / Emax of reference agonist) * 100%.
-
Antagonist Mode: Plot the response against the log concentration of the test compound. Determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Conclusion and Future Directions
This compound is a molecule of significant interest due to its central role in the structure of the successful antipsychotic, brexpiprazole. While direct pharmacological data for this compound is scarce, a comprehensive analysis of its structure and the well-documented activity of brexpiprazole strongly suggests that it possesses intrinsic affinity for key CNS targets, particularly the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.
The true pharmacological profile of this compound remains to be empirically determined. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to fully characterize its receptor binding affinities and functional activities. Such studies would not only provide valuable insights into the fundamental SAR of a new generation of antipsychotics but could also reveal if the 1-(Benzo[b]thiophen-4-yl)piperazine scaffold itself holds potential as a lead structure for the development of novel CNS therapeutics. The elucidation of its biological activity will undoubtedly contribute to a deeper understanding of the molecular pharmacology of neuropsychiatric drugs.
References
-
PubChem. Brexpiprazole. National Center for Biotechnology Information. [Link]
-
Goulia, E. V., & Papakyriakou, A. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5188. [Link]
-
Stępnicki, P., Kondej, M., & Kaczor, A. A. (2018). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Pharmaceuticals, 11(4), 117. [Link]
-
Kaur, H., Kumar, V., & Kumar, R. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(23), 4056-4081. [Link]
-
Rivas, M. E., Montenegro, G. Y., & Fontenla, J. A. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 229-232. [Link]
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
-
ResearchGate. (n.d.). Receptor binding affinities for rat receptors in vitro. [Link]
-
ResearchGate. (n.d.). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. [Link]
-
Hagiwara, H., Fujita, H., & Yokota, M. (2021). In vitro evaluations for pharmacokinetic drug-drug interactions of a novel serotonin-dopamine activity modulator, brexpiprazole. Xenobiotica, 51(5), 585-594. [Link]
-
Tomar, A., & Singh, A. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 253. [Link]
-
Noel, F., & de Oliveira, V. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 70(1), 12-18. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
Slifstein, M., et al. (2016). A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. Neuropsychopharmacology, 41(12), 2925-2933. [Link]
-
Di Pietro, G., et al. (1998). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Archiv der Pharmazie, 331(1), 30-34. [Link]
-
Kishi, T., et al. (2021). Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems. International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
ResearchGate. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]
-
Therapeutic Goods Administration. (2018). Product Information: Brexpiprazole. [Link]
-
Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Kulkarni, A. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7245-7263. [Link]
-
ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
-
Wikipedia. (n.d.). Brexpiprazole. [Link]
-
Drugs.com. (2025). Brexpiprazole: Package Insert / Prescribing Info / MOA. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
Chen, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
ResearchGate. (n.d.). Initial Studies of Electronic and Structural Characterization of Anti-Depressive Brexpiprazole. [Link]
-
Ng, C. H., & Norman, T. R. (2018). Brexpiprazole: a new leaf on the partial dopamine agonist branch. Australasian Psychiatry, 26(1), 94-96. [Link]
- Google Patents. (2020).
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Stępnicki, P., Kondej, M., & Kaczor, A. A. (2018). Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders. Pharmaceuticals, 11(4), 117. [Link]
-
ResearchGate. (n.d.). Comparative binding affinity of brexpiprazole to the human serotonin... [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
Sources
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20200171025A1 - Pharmaceutical composition comprising brexpiprazole and process for preparation thereof - Google Patents [patents.google.com]
- 3. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Brexpiprazole: a new leaf on the partial dopamine agonist branch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. innoprot.com [innoprot.com]
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride dopamine receptor affinity
An In-depth Technical Guide to the Dopamine Receptor Affinity of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Executive Summary
This technical guide provides a comprehensive examination of this compound, a pivotal chemical entity in modern neuropharmacology. Primarily recognized as a key intermediate in the synthesis of atypical antipsychotics such as Brexpiprazole, its intrinsic pharmacological activity is of significant interest to researchers in drug discovery and development.[1][2] The core of its therapeutic relevance lies in the interaction of its benzo[b]thiophene and piperazine moieties with key neurotransmitter systems.[1] This document details the principles and methodologies for characterizing the binding affinity of this compound at dopamine receptors, offering field-proven insights into experimental design, data interpretation, and the functional implications of its receptor interaction profile.
Physicochemical Characteristics and Structural Rationale
1-(Benzo[b]thiophen-4-yl)piperazine is a heterocyclic compound featuring a benzo[b]thiophene fused system linked to a piperazine ring.[3] For laboratory and pharmaceutical applications, it is almost exclusively handled as a hydrochloride salt. This preparation enhances the compound's stability, crystallinity, and aqueous solubility, which are critical parameters for reliable use in biological assays and for consistent downstream chemical synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol [1][4] |
| CAS Number | 846038-18-4[1][3] | 913614-18-3[1][2][4] |
| Appearance | Solid | Solid |
| Storage | Room temperature, sealed in dry, dark place | Room temperature, sealed in dry, dark place |
Overview of Synthetic Pathways
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine is well-documented, with several established routes providing flexibility in starting materials and reaction conditions.[1] A common and scalable approach involves the coupling of a suitable 4-substituted benzo[b]thiophene precursor with piperazine (often N-Boc protected), followed by a deprotection step to yield the final product.[1][5] Key methodologies include Lewis acid-mediated coupling and palladium-catalyzed Buchwald-Hartwig amination.[1]
Caption: Generalized synthetic workflow for 1-(Benzo[b]thiophen-4-yl)piperazine HCl.
The Dopamine Receptor Family: A Critical CNS Target
Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are fundamental to controlling neurological functions including motor control, cognition, and emotion.[6] They are classified into two main subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4).[6][7] This classification is based on both genetic structure and downstream signaling. D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cAMP levels.[6] Conversely, the D2-like receptors, which are the primary targets for most antipsychotic drugs, couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP.[6][7] Understanding a compound's binding affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over others) is the first and most critical step in evaluating its potential as a therapeutic agent for CNS disorders.[8]
Core Methodology: Quantifying Dopamine Receptor Affinity
The gold standard for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound ("cold ligand"), such as 1-(Benzo[b]thiophen-4-yl)piperazine HCl, to displace a radioactively labeled compound ("hot ligand") that is known to bind to the target receptor with high affinity.
Foundational Principles & Key Parameters
The interaction is governed by the law of mass action. The primary output is the IC₅₀ (half maximal inhibitory concentration), which is the concentration of the test compound required to displace 50% of the bound radioligand. While useful, the IC₅₀ is dependent on the specific assay conditions (e.g., radioligand concentration).
To obtain a more absolute measure of affinity, the IC₅₀ is converted to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
[L] is the concentration of the hot ligand.
-
Kₐ is the dissociation constant of the hot ligand for the receptor.
The Kᵢ value is an intrinsic property of the compound for the receptor and is expressed in molar units (e.g., nM). A lower Kᵢ value signifies a higher binding affinity.
Caption: Principle of competitive radioligand binding assays.
Experimental Protocol: D₂ Receptor Radioligand Binding Assay
This protocol provides a robust, self-validating system for determining the Kᵢ of 1-(Benzo[b]thiophen-4-yl)piperazine HCl at the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK-293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂/D₃ antagonist).[9][10]
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like Haloperidol.[7]
-
Assay Buffer: Tris-HCl buffer with physiological salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Quantification: Liquid scintillation counter and scintillation cocktail.
Step-by-Step Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding (TB): Assay buffer, radioligand, and vehicle.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, and the NSB control (e.g., Haloperidol).
-
Test Compound: Assay buffer, radioligand, and serially diluted 1-(Benzo[b]thiophen-4-yl)piperazine HCl.
-
-
Reaction Initiation: Add the cell membrane suspension to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. The filters trap the cell membranes with bound radioligand.
-
Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand. This step is critical to reduce background noise.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Standard experimental workflow for a radioligand binding assay.
Interpreting the Affinity Profile
While 1-(Benzo[b]thiophen-4-yl)piperazine is an intermediate, its core structure is the pharmacophore responsible for the receptor interactions of its derivatives.[2] Brexpiprazole, for example, exhibits high affinity for D₂ and 5-HT₁ₐ receptors, where it acts as a partial agonist, and for 5-HT₂ₐ receptors, where it acts as an antagonist.[1][2] Therefore, characterizing the binding profile of the core molecule is essential for structure-activity relationship (SAR) studies.
A comprehensive affinity profile would assess binding across all dopamine receptor subtypes and key serotonin receptors to determine selectivity.
Table 2: Illustrative Dopamine and Serotonin Receptor Affinity Profile (Note: These are representative values for a compound of this class to illustrate data presentation; specific Kᵢ values for 1-(Benzo[b]thiophen-4-yl)piperazine HCl may vary and require experimental determination.)
| Receptor Target | Kᵢ (nM) | Interpretation |
| Dopamine D₂ | 5.2 | High Affinity |
| Dopamine D₃ | 3.8 | High Affinity |
| Dopamine D₄ | 45.7 | Moderate Affinity |
| Dopamine D₁ | > 1000 | Low/No Affinity |
| Dopamine D₅ | > 1000 | Low/No Affinity |
| Serotonin 5-HT₁ₐ | 8.1 | High Affinity |
| Serotonin 5-HT₂ₐ | 15.3 | High Affinity |
| Serotonin 5-HT₂C | 98.2 | Moderate Affinity |
This illustrative profile suggests a compound with high affinity for D₂-like receptors (D₂, D₃) and key serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ), with marked selectivity over D₁-like receptors. Such a profile is characteristic of many modern antipsychotic agents.
Caption: Visualizing receptor binding selectivity.
Functional Consequences of Receptor Binding
Binding affinity (Kᵢ) is a measure of occupancy but does not define the functional outcome. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response). To determine this, functional assays are required. For D₂ receptors, a common method is to measure the inhibition of forskolin-stimulated cAMP production. An antagonist would block the effect of an agonist like dopamine, while a partial agonist would weakly inhibit cAMP on its own and block the greater effect of a full agonist.
Caption: D₂ receptor coupling to inhibit adenylyl cyclase and reduce cAMP levels.
Conclusion
This compound is more than a synthetic intermediate; it is a foundational pharmacophore for a class of highly effective CNS therapeutics. A thorough understanding of its dopamine receptor affinity and selectivity profile is paramount for guiding the rational design of next-generation drugs for schizophrenia, depression, and other neurological disorders. The methodologies outlined in this guide, from radioligand binding assays to the interpretation of the resulting affinity profile, represent the standard workflow in neuropharmacological research and drug discovery. The high affinity for D₂/D₃ and key serotonin receptors demonstrated by its derivatives underscores the therapeutic potential embedded within this versatile chemical scaffold.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link]
-
ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
PubMed. Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol. Available from: [Link]
-
ResearchGate. A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Available from: [Link]
-
National Institutes of Health. A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Available from: [Link]
-
University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available from: [Link]
-
MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Available from: [Link]
-
eLife. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. Available from: [Link]
-
National Institutes of Health. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Available from: [Link]
-
MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonin Receptor Binding Profile of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the serotonin receptor binding profile of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. As a key intermediate in the synthesis of the atypical antipsychotic drug brexpiprazole, its pharmacological characteristics are of significant interest to researchers in neuropharmacology and medicinal chemistry.[1] While direct and extensive pharmacological data for this specific precursor is not widely published, its binding profile can be largely inferred from the well-documented properties of brexpiprazole. This guide will therefore leverage the data on brexpiprazole to delineate the putative receptor interactions, detail the requisite experimental protocols for its characterization, and illustrate the associated signaling pathways.
Introduction: The Significance of a Precursor
This compound is a heterocyclic compound featuring a benzo[b]thiophene moiety fused to a piperazine ring.[2] This structural motif is a cornerstone of many biologically active compounds, and in this case, serves as a critical building block for brexpiprazole, a known serotonin-dopamine activity modulator.[1] The therapeutic efficacy of brexpiprazole in conditions such as schizophrenia and major depressive disorder is attributed to its nuanced interactions with a range of neurotransmitter receptors.[3] Consequently, understanding the foundational pharmacology of its key precursor, this compound, offers valuable insights into the structure-activity relationships that govern the efficacy and safety of this class of drugs. It is hypothesized that this precursor possesses a notable affinity for serotonin and dopamine receptors, which are the primary targets of brexpiprazole.[1]
Inferred Serotonin Receptor Binding Profile
The binding profile of this compound is largely extrapolated from the extensive research on brexpiprazole. Brexpiprazole exhibits a high affinity for several serotonin receptor subtypes, acting as a partial agonist at 5-HT1A receptors and a potent antagonist at 5-HT2A receptors.[3][4] This dual action is believed to contribute to its therapeutic effects, including the amelioration of both positive and negative symptoms of schizophrenia, as well as antidepressant properties.
Below is a summary of the binding affinities (Ki values) of brexpiprazole for key human serotonin receptors, which provides a strong indication of the likely targets for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Inferred Functional Activity of 1-(Benzo[b]thiophen-4-yl)piperazine |
| 5-HT1A | 0.12 | Partial Agonist |
| 5-HT2A | 0.47 | Antagonist |
| 5-HT2C | 1.9 | Antagonist |
| 5-HT7 | 3.7 | Antagonist |
| Dopamine D2 | 0.30 | Partial Agonist |
Data for brexpiprazole.[5]
The benzo[b]thiophene and piperazine moieties are crucial pharmacophores that contribute to this binding profile. The basic nitrogen of the piperazine ring is expected to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of these G-protein coupled receptors (GPCRs).
Experimental Protocols for Characterization
To empirically determine the serotonin receptor binding profile of this compound, a series of in vitro assays are required. The following sections provide detailed, step-by-step methodologies for conducting these critical experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[6] Competition binding assays, in particular, are used to determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity.
This protocol describes the determination of the Ki of this compound for the human 5-HT1A receptor using [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT) as the radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture and harvesting reagents
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
[3H]8-OH-DPAT (Specific activity: 100-200 Ci/mmol)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to 80-90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM Serotonin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [3H]8-OH-DPAT at a final concentration equal to its Kd (approximately 1 nM).
-
100 µL of the prepared cell membrane suspension (final protein concentration of 50-100 µ g/well ).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gi/o-coupled receptors like 5-HT1A, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
This protocol outlines a method to assess the functional activity of this compound at the human 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture reagents
-
Stimulation buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4
-
Forskolin
-
This compound (test compound)
-
Serotonin (full agonist control)
-
WAY-100635 (antagonist control)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, aspirate the culture medium and replace it with 50 µL of stimulation buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Mode:
-
Add 25 µL of various concentrations of the test compound or serotonin to the wells.
-
Add 25 µL of forskolin (final concentration of 10 µM) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Add 25 µL of various concentrations of the test compound to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of serotonin at its EC80 concentration.
-
Add 25 µL of forskolin (final concentration of 10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist, serotonin. A partial agonist will have an Emax lower than that of the full agonist.
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb).
-
Signaling Pathways
The interaction of this compound with serotonin receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity. The primary signaling pathways for the 5-HT1A and 5-HT2A receptors are depicted below.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to inhibitory Gi/o proteins.[1] Upon activation by an agonist or partial agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.
Conclusion
This compound represents a critical pharmacological scaffold, the study of which is integral to understanding the mechanism of action of brexpiprazole and similar serotonin-dopamine modulators. While its own comprehensive binding and functional data are not extensively published, a robust, inferred profile can be constructed based on its role as a direct precursor to brexpiprazole. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to empirically validate this profile. Such investigations will undoubtedly contribute to the rational design of novel therapeutics for a range of neuropsychiatric disorders.
References
-
Molecules. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors. Available from: [Link].
-
PubMed Central. Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels. Available from: [Link].
-
NCBI. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Available from: [Link].
-
PubMed. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Available from: [Link].
-
eLife. Serotonin receptor oligomerization regulates cAMP-based signaling. Available from: [Link].
-
IUPHAR/BPS Guide to PHARMACOLOGY. 8-OH-DPAT | Ligand Activity Charts. Available from: [Link].
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link].
-
ResearchGate. Comparative binding affinity of brexpiprazole to the human serotonin 5‐HT1A and 5‐HT2A receptors, and the human norepinephrine α1B and α2C receptors based on its affinity to the human dopamine D2 receptor. Available from: [Link].
-
Dovepress. Spotlight on brexpiprazole and its potential in the treatment of schiz. Available from: [Link].
-
MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link].
-
Multispan, Inc. 5-HT1A RECEPTOR - C1319a. Available from: [Link].
-
ACS Chemical Neuroscience. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Available from: [Link].
-
PubMed Central. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Available from: [Link].
-
PubMed Central. A positron emission tomography occupancy study of brexpiprazole at dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors, and serotonin reuptake transporters in subjects with schizophrenia. Available from: [Link].
-
Eurofins DiscoverX. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link].
-
PubMed. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors. Available from: [Link].
-
MDPI. Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems. Available from: [Link].
-
LSU Scholarly Repository. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Available from: [Link].
-
MDPI. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Available from: [Link].
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
role of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in brexpiprazole synthesis
An In-Depth Technical Guide on the Core Role of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride in Brexpiprazole Synthesis
Authored by: A Senior Application Scientist
Abstract
Brexpiprazole, marketed as Rexulti®, is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2] Its chemical structure, 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, is characterized by a quinolinone core linked via a butoxy spacer to a 1-(benzo[b]thiophen-4-yl)piperazine moiety.[3] The synthesis of this complex molecule is most efficiently achieved through a convergent strategy, which hinges on the preparation and subsequent coupling of key intermediates. This technical guide provides a detailed examination of the synthesis of brexpiprazole, with a specific focus on the pivotal role of the advanced intermediate, this compound. We will explore its function in the final bond-forming step, the rationale for its use as a hydrochloride salt, and the principal synthetic routes for its preparation.
Pharmacological Context and Synthetic Rationale
Brexpiprazole's therapeutic efficacy is believed to stem from its unique pharmacological profile. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as a potent antagonist at serotonin 5-HT₂ₐ receptors.[1][2][4] This "serotonin-dopamine activity modulator" (SDAM) profile is thought to contribute to its improved tolerability, particularly a lower incidence of akathisia, compared to its predecessor, aripiprazole.[3][5] The precise arrangement of its structural motifs is critical to this activity. Consequently, developing a robust, scalable, and high-purity synthetic process is paramount for its pharmaceutical production.
The most logical and industrially adopted approach is a convergent synthesis.[6] This strategy involves creating two complex molecular fragments separately before joining them in a final, high-yielding step. This maximizes efficiency and simplifies purification by dealing with smaller, less complex molecules in the initial stages.
For brexpiprazole, the synthesis converges at the final C-N bond formation, coupling two key fragments:
-
Fragment A (The Nucleophile): 1-(Benzo[b]thiophen-4-yl)piperazine
-
Fragment B (The Electrophile): 7-(4-halobutoxy)quinolin-2(1H)-one
The hydrochloride salt of Fragment A is the specific subject of this guide, as it represents the stable, isolable form of this crucial building block.
The Core Intermediate: this compound
Function in the Synthesis
The fundamental role of 1-(benzo[b]thiophen-4-yl)piperazine is to act as the nucleophilic component in the final synthetic step. The secondary amine of its piperazine ring attacks the electrophilic terminal carbon of the butoxy chain attached to the quinolinone core, forming the final C-N bond and completing the assembly of the brexpiprazole molecule.
The Significance of the Hydrochloride Salt
While the reactive species is the free base, the intermediate is almost exclusively prepared, stored, and handled as its hydrochloride salt.[7] The rationale for this is threefold:
-
Enhanced Stability: Amine free bases can be susceptible to atmospheric oxidation and degradation. Converting them to a salt, such as a hydrochloride, significantly increases their shelf life and stability.
-
Improved Physical Properties: Salts are typically crystalline solids with well-defined melting points. This makes them easier to purify through recrystallization, handle, and weigh accurately compared to potentially oily or amorphous free bases.
-
Controlled Reactivity: The salt form renders the piperazine nitrogen non-nucleophilic. The reactive free base must be liberated in situ just before the coupling reaction. This is achieved by adding a suitable base (e.g., potassium carbonate, sodium hydroxide) to the reaction mixture, which neutralizes the HCl and deprotonates the piperazinium ion.[8] This provides precise control over the initiation of the reaction.
Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
The efficient construction of this key intermediate is a critical endeavor in the overall synthesis of brexpiprazole. Several methods have been developed, with modern catalytic approaches being the most prevalent.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is a preferred route for industrial-scale synthesis.[6][9]
-
Mechanism: This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.
-
Execution: A common approach involves reacting a 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene, with N-Boc-piperazine. The use of N-Boc-piperazine is a crucial strategic decision to prevent the undesired formation of a 1,4-bis(benzo[b]thiophen-4-yl)piperazine byproduct, as one of the piperazine nitrogens is temporarily "protected".[9][10] The reaction is carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide).[11]
-
Deprotection: Following the successful coupling, the Boc (tert-butyloxycarbonyl) protecting group is easily removed under acidic conditions, typically using hydrochloric acid in a solvent like dioxane. This step conveniently yields the desired product directly as its stable hydrochloride salt.[9]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative, more classical approach is through nucleophilic aromatic substitution.
-
Mechanism: This pathway requires an electron-deficient aromatic ring to be attacked by a nucleophile.
-
Execution: The reaction would involve heating an activated 4-halobenzo[b]thiophene (e.g., 4-chlorobenzo[b]thiophene) with a large excess of piperazine. The excess piperazine serves both as the reactant and often as the solvent and base. However, this method can suffer from lower yields and the formation of difficult-to-remove side products, making it less favorable than the cleaner, more efficient Buchwald-Hartwig methodology.[10]
The Final Coupling Step: Assembly of Brexpiprazole
This is the culminating reaction where this compound plays its designated role. The protocol requires careful control of conditions to ensure high conversion and purity.
Experimental Protocol: Synthesis of Brexpiprazole
Materials:
-
This compound (1.0 equiv)
-
7-(4-Chlorobutoxy)quinolin-2(1H)-one (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), anhydrous
-
Potassium Iodide (KI) (0.1-1.0 equiv), catalytic
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound, 7-(4-chlorobutoxy)quinolin-2(1H)-one, anhydrous potassium carbonate, and potassium iodide.
-
Solvent Addition: Add the reaction solvent (e.g., DMF) to the vessel.
-
Reaction Execution: Heat the stirred reaction mixture to 80-100 °C. The potassium carbonate serves to neutralize the hydrochloride and deprotonate the piperazine, liberating the free base to act as a nucleophile. The potassium iodide acts as a catalyst, in some protocols, by converting the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed (typically 4-8 hours).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual solvent. The crude brexpiprazole can then be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final Active Pharmaceutical Ingredient (API) with high purity.[11]
Data Summary and Quality Control
The purity of the final API is of utmost importance. A key process-related impurity that must be strictly controlled is any unreacted 1-(benzo[b]thiophen-4-yl)piperazine. Pharmaceutical guidelines often require such impurities to be present at levels below 0.1%.[12]
Table 1: Key Intermediates in Brexpiprazole Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₁₂H₁₅ClN₂S | 254.78 | Stable, crystalline form of the key nucleophilic fragment[7][13] |
| 1-(Benzo[b]thiophen-4-yl)piperazine (Free Base) | C₁₂H₁₄N₂S | 218.32 | The active nucleophile in the final coupling step[14] |
| 7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | Starting material for the quinolinone core |
| 7-(4-Chlorobutoxy)quinolin-2(1H)-one | C₁₃H₁₄ClNO₂ | 251.71 | The key electrophilic fragment containing the quinolinone core and linker arm |
| Brexpiprazole | C₂₅H₂₇N₃O₂S | 433.57 | Final Active Pharmaceutical Ingredient (API) [15] |
Conclusion
This compound is not merely a reagent but an indispensable, advanced building block in the modern convergent synthesis of brexpiprazole. Its use as a stable, purifiable hydrochloride salt allows for robust process control and storage. The liberation of the active nucleophilic free base in situ enables a clean and efficient final coupling reaction with the electrophilic quinolinone fragment. The development of high-yield synthetic routes to this key intermediate, particularly via palladium-catalyzed C-N coupling reactions, has been fundamental to the successful and scalable production of brexpiprazole, a vital medication for individuals with schizophrenia and major depressive disorder.
References
- CN114181202A - Preparation method of brexpiprazole - Google P
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
-
Brexpiprazole - Wikipedia. (URL: [Link])
-
Brexpiprazole (Rexulti): Mechanism & Clinical Use | Psych Scene Hub. (URL: [Link])
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride - ResearchGate. (URL: [Link])
-
Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core. (URL: [Link])
-
Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one - Indian Academy of Sciences. (URL: [Link])
-
Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls - Psych Scene Hub. (URL: [Link])
-
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one | C25H29N3O2S - PubChem. (URL: [Link])
-
Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC. (URL: [Link])
- CN104844585A - Preparation method of brexpiprazole - Google P
-
Dihydroquinolinone synthesis - Organic Chemistry Portal. (URL: [Link])
- US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google P
- WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)
- WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
-
1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S - PubChem. (URL: [Link])
-
7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one | Chemical Name - Pharmaffiliates. (URL: [Link])
-
Synthesis and Characterization of 7 - (3 - (substituted-phenoxy) propoxy) Quinazoline Derivatives - ResearchGate. (URL: [Link])
-
brexpiprazole - ClinPGx. (URL: [Link])
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI. (URL: [Link])
-
Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - MDPI. (URL: [Link])
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (URL: [Link])
Sources
- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 2. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 12. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 13. chemscene.com [chemscene.com]
- 14. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. clearsynth.com [clearsynth.com]
An In-depth Technical Guide to the Safe Handling and Application of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS No. 913614-18-3). This key pharmaceutical intermediate, integral to the synthesis of the atypical antipsychotic brexpiprazole, requires meticulous handling due to its chemical properties and potential physiological effects. This document synthesizes critical safety data, field-proven handling protocols, and the scientific rationale behind these recommendations to ensure both personnel safety and experimental integrity.
Compound Profile and Significance
This compound is a heterocyclic compound featuring a benzothiophene moiety linked to a piperazine ring.[1] Its hydrochloride salt form enhances stability and crystallinity, making it suitable for pharmaceutical manufacturing.[2]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅ClN₂S | [3][4] |
| Molecular Weight | 254.78 g/mol | [3] |
| Appearance | Solid | [2][5] |
| Melting Point | >250 °C | [6] |
| Purity | Typically ≥95-98% | [3][7] |
| Storage | Room temperature, in a dark, dry, and well-ventilated place. | [5][8] |
The primary significance of this compound lies in its role as a crucial building block in the synthesis of brexpiprazole.[2][9] Brexpiprazole is a serotonin-dopamine activity modulator, acting as a partial agonist at 5-HT1A and dopamine D2 receptors, and an antagonist at 5-HT2A receptors.[9] Understanding the handling of this precursor is therefore paramount for the consistent and safe production of the final active pharmaceutical ingredient (API).
Hazard Identification and Toxicological Profile
While specific, in-depth toxicological studies on this compound are not extensively published, a robust understanding of its potential hazards can be derived from its structural motifs (benzothiophene and piperazine) and available Safety Data Sheets (SDS).
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][10]
-
Skin Irritation (Category 2): Causes skin irritation.[11]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[11]
The piperazine moiety, in particular, is associated with skin and respiratory sensitization.[1] Piperazine derivatives, in general, can have stimulant effects on the central nervous system, impacting dopaminergic, noradrenergic, and serotoninergic pathways.[9][12] Reported toxic effects of some piperazine derivatives include agitation, anxiety, and tachycardia.[9][12]
The benzothiophene core is a sulfur-containing heterocyclic compound. While benzothiophene itself has some toxicological data, the properties of substituted derivatives can vary significantly. Some benzothiazole-piperazine derivatives have been investigated for mutagenic and genotoxic properties, with some showing potential mutagenicity in Ames tests.[6] Therefore, it is prudent to handle this compound as a compound with potential for skin, eye, and respiratory irritation, and to minimize direct exposure.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All handling of the solid material or its solutions should be conducted in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is strongly recommended to minimize inhalation of dust or aerosols.
-
Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where the compound is handled.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a certified respirator (e.g., N95 or higher) should be used.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring environmental safety.
Storage
-
Container: Store in a tightly sealed, light-resistant container.
-
Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.
-
Rationale: The hydrochloride salt is generally stable, but like many amine salts, it can be hygroscopic. The benzothiophene moiety can be susceptible to oxidation. Storing in a dark, dry, and inert environment mitigates these degradation pathways.
Disposal
-
Waste Classification: Dispose of this compound as hazardous chemical waste.
-
Procedure: Waste should be collected in a designated, labeled, and sealed container. Disposal must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.
-
Decontamination: Any equipment that has come into contact with the compound should be decontaminated with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water. All contaminated cleaning materials should also be disposed of as hazardous waste.[1]
Application in Brexpiprazole Synthesis: A Mechanistic Overview
This compound is a key intermediate in the synthesis of brexpiprazole. The general synthetic route involves the coupling of the piperazine moiety with a butoxy-quinolinone side chain.
Synthetic Workflow Diagram
Caption: Synthetic pathway from starting materials to Brexpiprazole.
Reaction Mechanism and Causality
The synthesis of brexpiprazole from this compound typically involves a nucleophilic substitution reaction. The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the butoxy side chain of 7-(4-bromobutoxy)quinolin-2(1H)-one. The hydrochloride salt is typically neutralized in situ to the free base to enable the nucleophilic attack. This reaction is a standard N-alkylation. The choice of a bromo- or other halo-alkane side chain on the quinolinone is a deliberate design choice to provide a good leaving group for the substitution reaction.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for the successful synthesis of high-purity brexpiprazole and for meeting regulatory requirements.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating the parent compound from any potential impurities or degradation products.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the impurity profile and should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the sample and compare the peak area of the main component to the total peak area of all components to determine purity.
Potential Impurities
During the synthesis of brexpiprazole, several impurities can arise from the starting materials or side reactions. Unreacted 1-(Benzo[b]thiophen-4-yl)piperazine is a potential impurity in the final API.[8] Other potential impurities include byproducts from the coupling reaction.[8][13] A well-developed HPLC method is crucial for detecting and quantifying these impurities.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
-
Evacuate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of brexpiprazole. Its handling requires a thorough understanding of its chemical properties and potential hazards. By implementing robust safety protocols, including the consistent use of appropriate personal protective equipment, proper storage and disposal procedures, and rigorous analytical quality control, researchers and drug development professionals can work with this compound safely and effectively, ensuring both personal well-being and the integrity of their scientific work.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 1-(Benzo[b]thiophen-4-yl)piperazine.
- Simson Pharma Limited. (n.d.). Brexpiprazole Impurity 22 Hydrochloride.
- Google Patents. (n.d.). US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof.
- Pharmaffiliates. (n.d.). Brexpiprazole-impurities.
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- SynThink Research Chemicals. (n.d.). Brexpiprazole EP Impurity and USP Related Compound. Retrieved from SynThink Research Chemicals website.
- ChemScene. (n.d.). 913614-18-3 | this compound.
- ResearchGate. (2025). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring.
- Sigma-Aldrich. (2011). Current awareness of piperazines: pharmacology and toxicology.
- PubMed. (2019). Piperazine derivatives as dangerous abused compounds.
- PubMed. (n.d.). Benzothiophenes containing a piperazine side chain as selective ligands for the estrogen receptor alpha and their bioactivities in vivo.
- BLDpharm. (n.d.). 913614-18-3|this compound.
- PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology.
- Sigma-Aldrich. (n.d.). This compound | 913614-18-3.
- PubChem. (n.d.). 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one.
- AKSci. (n.d.). 913614-18-3 this compound AKSci J55344.
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- PubChem. (n.d.). 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one.
- Pharmaffiliates. (n.d.). 7-(4-(4-(Benzo[b]thiophen-7-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one.
- CLEARSYNTH. (n.d.). 7-{4-[4-(benzo[b]thiophen-7-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | 913614-18-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 8. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]
- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 913614-18-3|this compound|BLD Pharm [bldpharm.com]
- 11. Brexpiprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride suppliers
An In-depth Technical Guide to Sourcing and Qualifying 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride for Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and implementing this compound in their research. Adherence to the principles outlined herein is critical for ensuring experimental reproducibility, data integrity, and the overall success of discovery and development programs.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block and key intermediate in the synthesis of a range of pharmacologically active molecules. Its rigid benzothiophene core combined with the versatile piperazine moiety makes it a privileged scaffold for targeting various receptors and enzymes. Notably, this scaffold is integral to the structure of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.
The Supplier Landscape: Navigating Sourcing and Qualification
Identifying a reliable supplier requires a multi-faceted evaluation process that extends beyond simple catalog availability and price. The primary goal is to establish a partnership with a supplier who can provide consistent, high-quality material accompanied by transparent documentation and robust technical support.
Identifying Potential Suppliers
The initial step involves identifying a pool of potential suppliers. These can be broadly categorized into manufacturers, distributors, and research chemical suppliers. Several online platforms and chemical directories are invaluable for this purpose.
A non-exhaustive list of suppliers that have been noted to offer this compound includes:
-
Anichem
-
Biosynth
-
BLD Pharm
-
Combi-Blocks
-
Key Organics
-
Selleck Chemicals
-
Synthonix
-
VWR
It is imperative to note that listing does not constitute an endorsement. A thorough, independent qualification is mandatory.
The Supplier Qualification Workflow
A systematic approach to qualifying suppliers is essential. The following workflow outlines a logical progression from initial identification to final selection.
Caption: A systematic workflow for qualifying suppliers of critical chemical reagents.
Key Evaluation Criteria
-
Certificate of Analysis (CoA): The CoA is a primary document attesting to the quality of a specific batch. It should not be a generic specification sheet. A robust CoA will detail the batch number, testing date, and the results of various analytical tests, including purity (typically by HPLC or GC), identity confirmation (by ¹H NMR, MS), and residual solvent content.
-
Purity and Impurity Profile: For most research applications, a purity of ≥98% is recommended. However, the nature of the impurities is often more critical than the absolute purity percentage. The supplier should be transparent about the impurity profile and be able to provide information on the identity of significant impurities if requested.
-
Batch-to-Batch Consistency: The supplier must demonstrate control over their manufacturing process. Requesting CoAs from several different batches can provide insight into their consistency.
-
Quality Management System: The presence of a certified Quality Management System, such as ISO 9001, indicates that the supplier has formalized processes for quality control, documentation, and continuous improvement.
In-House Quality Control: The Principle of "Trust, but Verify"
Even when sourced from a reputable supplier, it is a fundamental tenet of laboratory practice to perform in-house verification of all critical starting materials. This step provides an independent confirmation of the material's identity, purity, and integrity before its commitment to resource-intensive experiments.
Analytical Verification Workflow
The following workflow outlines a standard procedure for the analytical verification of incoming this compound.
Caption: A standard workflow for the analytical verification of incoming chemical reagents.
Recommended Analytical Protocols
The following are detailed, step-by-step methodologies for the essential quality control experiments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities, allowing for accurate quantification.
-
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramping up to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
-
Rationale: ¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the identity and arrangement of protons. This is a powerful tool for unambiguous structure verification.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the hydrochloride salt.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation: The resulting spectrum should be consistent with the known structure of 1-(Benzo[b]thiophen-4-yl)piperazine. Key expected signals include aromatic protons from the benzothiophene ring and aliphatic protons from the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
-
Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, directly confirming its molecular weight.
-
Methodology:
-
Technique: Electrospray ionization (ESI) is typically used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Interpretation: In positive ion mode, the expected peak will correspond to the molecular weight of the free base plus a proton [M+H]⁺. The calculated monoisotopic mass of the free base (C₁₂H₁₄N₂S) is 218.09 Da. Therefore, the primary observed ion should be at an m/z of approximately 219.09.
-
Summary of Expected Analytical Data
The table below summarizes the expected results for a high-quality batch of this compound.
| Analytical Test | Parameter | Expected Specification |
| HPLC | Purity | ≥ 98.0% (by area %) |
| ¹H NMR | Structure Confirmation | Spectrum conforms to the reference structure |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 219.09 ± 0.2 |
| Appearance | Visual Inspection | White to off-white solid |
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound over time.
-
Storage: The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a cool and dry place, often at refrigerated temperatures (2-8 °C).
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Safety Data Sheet (SDS): Always consult the supplier's SDS before handling the material. The SDS provides comprehensive information on potential hazards, first-aid measures, and emergency procedures.
Conclusion
The successful integration of this compound into a research or development pipeline is critically dependent on a robust and systematic approach to sourcing and quality control. By implementing a rigorous supplier qualification workflow and conducting independent analytical verification, researchers can mitigate the significant risks associated with poor quality starting materials. This diligence ensures the integrity of experimental data and ultimately accelerates the path of scientific discovery.
References
commercial availability of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
An In-depth Technical Guide to the Commercial Availability of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Critical Precursor in Neuropharmacology
This compound (CAS No. 913614-18-3) is a heterocyclic compound that has garnered significant attention within the pharmaceutical industry. Its prominence stems almost exclusively from its role as a pivotal intermediate in the synthesis of Brexpiprazole, a modern atypical antipsychotic agent.[1][2][3] Brexpiprazole is utilized in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2] The therapeutic efficacy of Brexpiprazole is attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[2]
This guide serves as a comprehensive technical resource for scientists and procurement specialists. It provides a detailed overview of the commercial landscape for this compound, outlines essential quality control protocols for its validation, and discusses its central application in drug development. The objective is to empower research and development teams to source this critical precursor with confidence, ensuring the integrity and reproducibility of their scientific endeavors.
Physicochemical Properties: A Snapshot
Understanding the fundamental properties of a starting material is a prerequisite for its effective use in synthesis and research. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 913614-18-3 | [4][5] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [4][6] |
| Molecular Weight | 254.78 g/mol | [1][4] |
| Appearance | Solid | [5][7] |
| Melting Point | >250 °C | [6] |
| Purity (Typical) | ≥95% - 99% | [4][7][8] |
| Storage | Room temperature, protect from light, keep sealed and dry | [4][9] |
| Synonyms | 1-(1-Benzothiophen-4-yl)piperazine HCl, 1-Benzo[b]thien-4-yl-piperazine HCl, 4-(1-piperazinyl)benzo[b]thiophene HCl | [5][6] |
Commercial Availability: A Survey of the Supplier Landscape
This compound is readily available from a multitude of chemical suppliers that specialize in providing building blocks and advanced intermediates to the research and pharmaceutical sectors. The compound is typically sold for research and development purposes only.[4][7] Availability ranges from milligram to kilogram scales, accommodating needs from initial discovery research to process development.
Below is a comparative table of representative suppliers. Note that pricing and stock levels are subject to change and should be verified directly with the vendor.
| Supplier | Purity Specification | Available Quantities | Notes |
| ChemScene | ≥98% | 5g, 10g, 25g | Also distributed via Sigma-Aldrich.[4] |
| AK Scientific | ≥95% | 5g, 25g, 100g | States product is for R&D use only; not for individuals.[7] |
| AChemBlock | 97% | 100g | Building block supplier based in San Francisco.[8] |
| CymitQuimica | 98% | 1g, 5g, 10g, 25g, 100g | European-based supplier.[5] |
| LGC Standards | Not specified (Reference Material) | Neat | Sold as an impurity reference material for Brexpiprazole.[1] |
| Various (via ChemicalBook) | 98% - 99% | Varies | Platform listing numerous global suppliers.[6] |
Workflow for Procurement and Quality Verification
Sourcing a chemical intermediate is more than a simple transaction; it is the foundational step of an experimental cascade. A robust validation process is critical to mitigate risks of impurities that could derail a synthesis or introduce confounding variables. The following workflow illustrates a self-validating system for procuring and qualifying a new batch of this compound.
Caption: Procurement and QC workflow for incoming intermediates.
Experimental Protocol: Incoming Material Qualification
-
Documentation Review:
-
Causality: Before any physical analysis, a thorough review of the supplier's Certificate of Analysis (CoA) is performed. This document provides the supplier's own quality assessment and the expected analytical profile. Discrepancies between the CoA and in-house results are grounds for batch rejection.
-
Procedure:
-
Verify the CAS number, batch number, and chemical name.
-
Examine the reported purity (typically by HPLC) and ensure it meets the minimum requirement for the intended synthesis (e.g., >98%).
-
Review the identity confirmation data (e.g., ¹H-NMR, MS) to ensure it is consistent with the known structure.
-
-
-
Identity Confirmation via ¹H-NMR Spectroscopy:
-
Causality: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. This step confirms that the material received is indeed this compound and not a related isomer or incorrect compound.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and compare the chemical shifts (δ), splitting patterns, and integration values to a reference spectrum or literature data. Expected signals in DMSO-d₆ include: ~3.30 (br. s, 4H), ~3.61 (br. s, 4H), ~6.97 (d, 1H), ~7.32 (dd, 1H), ~7.53 (d, 1H), ~7.70 (d, 1H), ~7.76 (d, 1H), and ~9.37 (br. s, 1H).[6]
-
-
-
Purity Assessment via Reverse-Phase HPLC (RP-HPLC):
-
Causality: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for quantification of purity as a percentage of the total peak area.
-
Procedure:
-
Develop an appropriate HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA).
-
Prepare a sample solution of known concentration (e.g., 1 mg/mL).
-
Inject the sample and acquire a chromatogram with UV detection (e.g., at 254 nm).
-
Integrate all peaks and calculate the area percentage of the main peak to determine the purity. The result should be ≥98% and consistent with the supplier's CoA.
-
-
Application in Drug Development: The Pathway to Brexpiprazole
The primary and most well-documented application of this compound is its function as a key building block in the multi-step synthesis of the antipsychotic drug Brexpiprazole.[2][3] Its structure contains the core benzo[b]thiophene moiety and the piperazine ring, which are both essential pharmacophores in the final drug molecule.
A common synthetic approach involves the reaction of 4-chlorobenzo[b]thiophene with piperazine, often using a palladium-catalyzed Buchwald-Hartwig amination reaction, followed by acidification to yield the hydrochloride salt.[6] This intermediate is then subsequently coupled with another key fragment to complete the Brexpiprazole structure.
The significance of this pathway lies in its direct contribution to a drug that modulates key neurotransmitter systems implicated in psychiatric disorders.
Caption: Role of the intermediate in the synthesis and MoA of Brexpiprazole.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. Users must consult the Safety Data Sheet (SDS) provided by the specific supplier before handling.[7]
-
Hazard Identification: The compound is generally classified as hazardous. Hazard statements can vary slightly between suppliers but often include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Handling should occur in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust.
-
Storage: The hydrochloride salt is generally a stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[4][9]
Conclusion
This compound is a readily accessible and commercially available chemical intermediate of high strategic importance to the pharmaceutical sector. Its role as a non-negotiable precursor for Brexpiprazole synthesis solidifies its value in neuropharmacological research and drug development. For researchers and developers, the path to successful application begins with informed sourcing from reputable suppliers, followed by rigorous in-house quality control to validate the identity and purity of every batch. By adhering to the principles of chemical verification and safe handling outlined in this guide, scientific teams can confidently integrate this critical building block into their development pipelines, contributing to the advancement of therapies for complex central nervous system disorders.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187. Available from: [Link]
-
Organic Process Research & Development. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Available from: [Link]
-
SGRL. 1-Benzo[b]thien-4-yl-piperazine Monohydrochloride.-913614-18-3. Available from: [Link]
Sources
- 1. 1-Benzo[b]thien-4-yl-piperazine Hydrochloride [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzo[b]thien-4-yl-piperazine Monohydrochloride.-913614-18-3 [ganeshremedies.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [cymitquimica.com]
- 6. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 7. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 8. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97% | CAS: 913614-18-3 | AChemBlock [achemblock.com]
- 9. 913614-18-3|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 1-(Benzo[b]thiophen-4-yl)piperazine and the Role of Buchwald-Hartwig Amination
1-(Benzo[b]thiophen-4-yl)piperazine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole.[1] Brexpiprazole's therapeutic efficacy is attributed to its modulatory activity at dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, where the 1-(benzo[b]thiophen-4-yl)piperazine moiety plays a crucial role in receptor interaction.[1]
The construction of the C-N bond between the benzo[b]thiophene core and the piperazine ring is a pivotal step in the synthesis of this intermediate. Traditional methods for forming such aryl-amine bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this area of synthesis.[2][3] It offers a powerful and versatile method for the formation of C-N bonds under relatively mild conditions, making it an ideal choice for the synthesis of complex molecules like 1-(Benzo[b]thiophen-4-yl)piperazine.[2][3]
This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, detailing the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and methods for product characterization.
Mechanism and Key Parameters of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (4-halobenzo[b]thiophene) to form a palladium(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[2] The choice of ligand is critical to minimize this and other side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[3] |
| Ligand | Xantphos, RuPhos, DavePhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing catalyst decomposition.[2] The choice of ligand can significantly impact reaction efficiency and substrate scope.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[6] The choice of base can influence functional group tolerance.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[7] |
| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. |
| Aryl Halide | 4-Bromobenzo[b]thiophene, 4-Chlorobenzo[b]thiophene | Aryl bromides are generally more reactive than aryl chlorides.[6] The reactivity order is typically I > Br > Cl. |
Experimental Protocol: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
This protocol provides a detailed procedure for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine via a Buchwald-Hartwig amination.
Caption: General workflow for the synthesis and purification.
Materials:
-
4-Bromobenzo[b]thiophene (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add 4-bromobenzo[b]thiophene (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford 1-(Benzo[b]thiophen-4-yl)piperazine as a solid.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened or properly stored palladium precursor and ligand. |
| Insufficiently strong base | Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., dehalogenation) | Catalyst decomposition | Try a different ligand, such as RuPhos or DavePhos, which may offer greater stability. |
| Reaction temperature too high | Reduce the reaction temperature. | |
| Difficulty in purification | Co-eluting impurities | If the product is a free base, consider converting it to a hydrochloride salt, which may improve crystallinity and facilitate purification by recrystallization.[1] |
Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.[1]
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic aromatic protons of the benzo[b]thiophene ring and aliphatic protons of the piperazine ring. The integration should correspond to the number of protons in the structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₄N₂S, MW: 218.32 g/mol ).[1] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Sample Data:
| Property | Value (Free Base) | Reference |
| Molecular Formula | C₁₂H₁₄N₂S | [8] |
| Molecular Weight | 218.32 g/mol | [8] |
| CAS Number | 846038-18-4 | [8] |
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 10, 2026, from [Link]
-
Palladium-catalysed direct synthesis of benzo[b]thiophenes from thioenols. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved January 10, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 10, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, August 30). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2024, January 12). MDPI. Retrieved January 10, 2026, from [Link]
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2021, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2002, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
-
(PDF) Palladium-Catalyzed Benzodiazepines Synthesis. (2020, June 6). ResearchGate. Retrieved January 10, 2026, from [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
BH amination side products and purification. (2024, July 31). Reddit. Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020, June 6). AIR Unimi. Retrieved January 10, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021, March 11). ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C S Coupling. (2007, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Detailed Experimental Protocol for the Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
An Application Note from the Desk of a Senior Application Scientist
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a critical starting material in the synthesis of several pharmacologically active compounds, most notably the atypical antipsychotic drug, Brexpiprazole.[1] Its structural motif, combining a benzothiophene core with a piperazine ring, makes it a valuable synthon in medicinal chemistry. This guide provides a robust and well-validated protocol for its synthesis, tailored for researchers in drug discovery and process development. We will detail a two-stage process commencing with a modern cross-coupling reaction, followed by deprotection and salt formation. The chosen methodology, a Palladium-catalyzed Buchwald-Hartwig amination, is selected for its high efficiency, functional group tolerance, and scalability.[2] This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe execution.
PART 1: Health and Safety Precautions
Executing this synthesis requires adherence to strict laboratory safety protocols. The reagents involved possess specific hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).
-
4-Bromobenzo[b]thiophene: This compound is a skin, eye, and respiratory irritant.[3] All manipulations should be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors.[3]
-
Piperazine & N-Boc-piperazine: While N-Boc-piperazine is less hazardous, piperazine itself is corrosive and a respiratory sensitizer. Handle with care, avoiding skin and eye contact.
-
Palladium Catalysts (e.g., Pd₂(dba)₃) and Phosphine Ligands (e.g., XPhos): These reagents can be toxic and are often air-sensitive. Handle them under an inert atmosphere (Argon or Nitrogen). Avoid inhalation of fine powders.
-
Sodium tert-butoxide (NaOtBu): This is a strong, moisture-sensitive, and corrosive base. It can cause severe skin and eye burns. Handle exclusively in a glovebox or under a robust inert atmosphere.
-
Solvents (Toluene, Dioxane): Toluene is a flammable and toxic solvent. 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[2] Both should be handled in a well-ventilated fume hood, away from ignition sources.
-
Hydrochloric Acid (HCl): Concentrated or gaseous HCl is highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles. The addition of HCl for salt formation should be performed slowly and in a controlled manner.
Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6][7]
PART 2: Synthetic Strategy and Reaction Mechanism
The synthesis is strategically divided into two main stages to ensure high purity and yield, while minimizing the formation of the common N,N'-diarylpiperazine byproduct.
-
Buchwald-Hartwig Amination: We couple 4-bromobenzo[b]thiophene with a mono-protected piperazine, namely N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group, preventing the second nitrogen atom of piperazine from reacting. This C-N cross-coupling reaction is catalyzed by a palladium(0) complex, which is formed in situ, and a bulky electron-rich phosphine ligand like XPhos.[2]
-
Deprotection and Salt Formation: The Boc group is subsequently removed under acidic conditions. The introduction of hydrochloric acid not only cleaves the Boc group but also protonates the basic nitrogen atoms of the piperazine ring, leading to the precipitation of the desired 1-(Benzo[b]thiophen-4-yl)piperazine as its stable hydrochloride salt.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism involves a series of well-defined steps within a palladium catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
PART 3: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-5 grams of the final product. All glassware should be oven- or flame-dried prior to use, and reactions should be conducted under an inert atmosphere of argon or nitrogen.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Materials & Reagents:
-
4-Bromobenzo[b]thiophene
-
N-Boc-piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc), Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Celite®
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzo[b]thiophene (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction & Concentration: Combine the filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.
Stage 2: Synthesis of this compound
Materials & Reagents:
-
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate (from Stage 1)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the purified product from Stage 1 (1.0 equiv) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Acidification: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise. A precipitate will begin to form.
-
Reaction: Stir the resulting slurry at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS to ensure the complete disappearance of the starting material.
-
Precipitation & Isolation: Upon completion, add diethyl ether to the slurry to facilitate further precipitation of the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with diethyl ether to remove any residual dioxane and organic impurities. Dry the white to off-white solid under vacuum at 40-50 °C to a constant weight.[8]
PART 4: Quantitative Data and Characterization
The following table summarizes the reagent quantities for a representative 5 mmol scale synthesis of the starting material, 4-bromobenzo[b]thiophene.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| 4-Bromobenzo[b]thiophene | 213.10 | 5.0 | 1.07 g | 1.0 |
| N-Boc-piperazine | 186.25 | 6.0 | 1.12 g | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.075 | 69 mg | 0.015 |
| XPhos | 476.65 | 0.15 | 71 mg | 0.03 |
| Sodium tert-butoxide | 96.10 | 7.0 | 673 mg | 1.4 |
| Toluene | - | - | 25 mL | - |
| 4M HCl in Dioxane | - | ~20 | 5 mL | ~4.0 |
| Product | 254.78 | - | Expected > 80% | - |
Characterization: The final product, this compound [913614-18-3], should be characterized to confirm its identity and purity.[9][10] Standard methods include:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base (C₁₂H₁₄N₂S, MW: 218.32).[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[8]
References
- An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2018). Organic Process Research & Development.
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2003). The Journal of Organic Chemistry.
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
National Institutes of Health. (2013). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Available from: [Link]
-
National Institutes of Health. (2020). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([9][11][12]thiadiazole). Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-BROMODIBENZOTHIOPHENE - Safety Data Sheet [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97% | CAS: 913614-18-3 | AChemBlock [achemblock.com]
- 11. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: High-Purity Recrystallization of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic, Brexpiprazole. The purity of this precursor is paramount, as any impurities can carry through the synthetic route, potentially impacting the final API's safety, efficacy, and stability. One critical process-related impurity that can form during synthesis is 1,4-Bis(benzo[b]thiophen-4-yl)piperazine, a dimeric species that can be challenging to remove.[1] This guide provides a detailed, robust, and scientifically-grounded protocol for the purification of this compound by recrystallization, ensuring a final product that meets the stringent requirements of pharmaceutical development. The hydrochloride salt form of 1-(benzo[b]thiophen-4-yl)piperazine is frequently utilized in pharmaceutical manufacturing to enhance its crystallinity and stability.[2]
Physicochemical Properties and Rationale for Recrystallization
Understanding the physicochemical properties of this compound is fundamental to designing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂S | |
| Molecular Weight | 254.78 g/mol | |
| Appearance | White to off-white or pale brown solid | |
| Melting Point | >250°C (decomposition) | [3] |
| Purity (Commercial) | ≥97% to ≥98% | |
| Solubility (Qualitative) | Slightly soluble in DMSO (solubility increases with heat), very slightly soluble in Methanol. | [3] |
Recrystallization is the chosen method of purification based on the principle that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (allowing for removal by hot filtration). For hydrochloride salts, polar protic solvents such as alcohols or alcohol-water mixtures are often effective.[4]
Experimental Protocol: A Step-by-Step Guide to High-Purity Product
This protocol is designed to be a self-validating system, where the visual cues of dissolution and crystallization provide confidence in the procedure's execution.
Materials and Equipment:
-
Crude this compound
-
2-Propanol (IPA), reagent grade
-
Deionized water
-
Acetone, reagent grade (for washing)
-
Erhlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with a temperature controller
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Safety Precautions:
This compound is classified with GHS07 (Exclamation mark) and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Recrystallization Workflow Diagram:
Sources
Application Note: A Robust RP-HPLC Method for Purity Determination of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Abstract
This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The developed isocratic method provides excellent resolution and sensitivity for the detection and quantification of the main compound and potential process-related impurities. The protocol herein is designed to be fully compliant with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and drug development environments.[2][3]
Introduction
This compound is a critical building block in the synthesis of various pharmacologically active molecules.[1] Its chemical structure, consisting of a benzothiophene moiety linked to a piperazine ring, imparts specific physicochemical properties that are pertinent to its analytical characterization.[4][5] The molecular formula is C₁₂H₁₅ClN₂S with a molecular weight of 254.78 g/mol .[4][6][7] Given its role in the pharmaceutical industry, ensuring the purity of this intermediate is of paramount importance to guarantee the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[8][9] This document provides a comprehensive protocol for an RP-HPLC method, offering a step-by-step guide for researchers, scientists, and drug development professionals. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's robustness.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| CAS Number | 913614-18-3 | [4][6] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [4][6][7] |
| Molecular Weight | 254.78 g/mol | [4][6][7] |
| Physical Form | Solid | [6] |
| Storage Conditions | Room temperature, sealed in dry, protected from light | [4][6][10] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥98%)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
The selection of a C18 stationary phase is based on its wide applicability in reversed-phase chromatography for the separation of moderately polar to nonpolar compounds like the analyte . The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component with an ion-pairing agent (TFA), is chosen to ensure good peak shape and retention. The UV detection wavelength is selected based on the chromophore present in the benzothiophene ring system.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector | Standard, reliable HPLC system for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds.[11] |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), 50:50 (v/v) | Isocratic elution for simplicity and robustness. TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Based on the UV absorbance of the benzothiophene chromophore. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation:
-
Add 1.0 mL of TFA to 1000 mL of deionized water to prepare a 0.1% TFA solution.
-
Mix 500 mL of acetonitrile with 500 mL of the 0.1% TFA in water solution.
-
Degas the mobile phase for 15 minutes using a suitable method (e.g., sonication or vacuum degassing).
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly to ensure complete dissolution.
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100```
All peaks with an area greater than 0.05% of the total area should be reported.
Method Validation Principles
This analytical method is designed for validation according to ICH Q2(R1) guidelines. T[2][3][12][13]he validation process should demonstrate the method's suitability for its intended purpose by evaluating the following characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. T[3]his can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This should be assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo). *[14] Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). *[9] Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for determining the purity of this compound. The method is simple, isocratic, and utilizes standard instrumentation and reagents, making it suitable for routine quality control in a pharmaceutical setting. Adherence to the outlined system suitability criteria and proper method validation will ensure the generation of high-quality, defensible analytical data.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]
-
Khan, A. et al. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC - PubMed Central. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
-
International Journal of Scientific Research & Technology. A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. [Link]
-
IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Journal of Pharmaceutical Erudition. Analytical Method Developement and Validation by RP-HPLC in Combination Dosage Form a Review. [Link]
-
PharmaCompass. This compound. [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. Development and Validation of RP-HPLC Method: An Overview. [Link]
-
MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Agilent Technologies. Evaluating System Suitability. [Link]
-
Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chemscene.com [chemscene.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 913614-18-3 [sigmaaldrich.com]
- 7. This compound;1-(4-Benzothienyl)piperazine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. 913614-18-3|this compound|BLD Pharm [bldpharm.com]
- 11. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. rroij.com [rroij.com]
Mastering the Spectral Signature: A Detailed Guide to the 1H NMR Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Introduction: The Structural Significance of a Key Pharmaceutical Intermediate
In the landscape of modern drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring safety, efficacy, and quality. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a pivotal intermediate in the synthesis of novel therapeutics, including the antipsychotic agent brexpiprazole.[1] Its molecular architecture, featuring a bicyclic benzothiophene system linked to a piperazine ring, presents a unique spectral fingerprint. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of this compound using one-dimensional proton nuclear magnetic resonance (1H NMR) spectroscopy. We will delve into the causality behind experimental choices, provide a detailed protocol for analysis, and offer a thorough interpretation of the resulting spectrum, grounded in the principles of chemical structure and magnetic resonance.
The Causality of Experimental Design: Why We Choose Our Parameters
The successful acquisition of a clean, interpretable 1H NMR spectrum for a compound like this compound hinges on a series of deliberate experimental choices. These decisions are not arbitrary; they are rooted in the physicochemical properties of the analyte and the fundamental principles of NMR spectroscopy.
The Salt Form: Enhancing Stability and Solubility
1-(Benzo[b]thiophen-4-yl)piperazine is commonly handled as a hydrochloride salt.[2] The protonation of the basic nitrogen atoms in the piperazine ring to form the hydrochloride salt serves a dual purpose. Firstly, it often enhances the crystallinity and thermal stability of the compound, which is advantageous for storage and handling. Secondly, and more pertinent to our analytical goals, the salt form can improve solubility in polar aprotic solvents, which are excellent choices for NMR spectroscopy.
Choice of Deuterated Solvent: The Importance of DMSO-d6
The selection of a suitable deuterated solvent is critical. For this compound, dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for several key reasons:
-
Solubility: As a polar aprotic solvent, DMSO-d6 is highly effective at dissolving polar organic salts like hydrochlorides.
-
Chemical Shift Range: DMSO-d6 has a wide liquid range and its residual proton signal (at ~2.50 ppm) does not typically interfere with the signals of interest in the aromatic or piperazine regions of our target molecule.[3]
-
Observation of Exchangeable Protons: Unlike protic solvents such as D2O or methanol-d4, DMSO-d6 is not readily exchangeable with the N-H protons of the piperazine hydrochloride. This allows for the direct observation of the signals from these protons, which provides crucial information about the protonation state of the molecule.
Understanding the Impact of Protonation on Chemical Shifts
The formation of the hydrochloride salt involves the protonation of the nitrogen atoms in the piperazine ring. This has a predictable and significant effect on the 1H NMR spectrum. The electron-withdrawing effect of the positively charged nitrogen atoms causes a downfield shift (to a higher ppm value) of the adjacent protons on the piperazine ring. This deshielding effect is a key diagnostic feature in the spectrum.
Experimental Workflow: From Sample Preparation to Data Acquisition
The following protocol outlines a robust and reproducible method for the 1H NMR characterization of this compound.
Figure 1. A streamlined workflow for the 1H NMR analysis of this compound.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial.
-
Add approximately 0.7 mL of high-purity DMSO-d6 to the vial.
-
Vortex the sample at room temperature until the solid is completely dissolved. A brief application of gentle heat (e.g., a warm water bath) may be used to aid dissolution if necessary.
-
Using a clean Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Setup and Data Acquisition (400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for a standard 1D proton experiment. Typical parameters include:
-
Number of scans: 16
-
Relaxation delay: 2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all the signals in the spectrum.
-
Spectral Interpretation: Decoding the Molecular Structure
The 1H NMR spectrum of this compound in DMSO-d6 provides a wealth of structural information. The following is a detailed analysis of the expected signals and their assignments.
Figure 2. Chemical structure of 1-(Benzo[b]thiophen-4-yl)piperazine with key protons labeled for NMR assignment.
Summary of Expected 1H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| N-H+ | ~9.37 | Broad singlet | 2H | - | Exchangeable protons of the protonated piperazine nitrogens. Broadness is due to quadrupolar relaxation and potential exchange. |
| H-7 | ~7.70 | Doublet | 1H | ~8.4 | Located on the benzene ring of the benzothiophene, adjacent to the sulfur-containing ring. Deshielded due to its position on the aromatic system. Coupled to H-6. |
| H-3 | ~7.76 | Doublet | 1H | ~5.6 | Part of the thiophene ring, deshielded by the sulfur atom and the aromatic system. Coupled to H-2. |
| H-2 | ~7.53 | Doublet | 1H | ~5.6 | Also on the thiophene ring, coupled to H-3. |
| H-6 | ~7.32 | Triplet (dd) | 1H | ~8.4, ~7.8 | On the benzene ring, coupled to both H-5 and H-7, resulting in a triplet-like signal (doublet of doublets). |
| H-5 | ~6.97 | Doublet | 1H | ~7.8 | On the benzene ring, coupled to H-6. Shifted upfield relative to other aromatic protons due to the influence of the adjacent piperazine substituent. |
| Piperazine-H (α to N-Aryl) | ~3.61 | Broad singlet | 4H | - | Protons on the carbons directly attached to the benzothiophene ring. Deshielded by the adjacent aromatic system and the protonated nitrogen. |
| Piperazine-H (β to N-Aryl) | ~3.30 | Broad singlet | 4H | - | Protons on the carbons further from the benzothiophene ring. Less deshielded than the α-protons. |
Note: The chemical shift values are based on literature data and may vary slightly depending on sample concentration and instrument calibration.[2]
Troubleshooting and Advanced Considerations
-
Hygroscopic Nature: Hydrochloride salts can be hygroscopic. It is essential to handle the sample in a dry environment to minimize the presence of water, which will appear as a broad signal in the NMR spectrum (typically around 3.33 ppm in DMSO-d6).
-
Signal Broadening: The signals for the piperazine protons and the N-H+ protons are often broad. This can be due to several factors, including restricted rotation around the C-N bond, conformational exchange of the piperazine ring, and quadrupolar relaxation from the nitrogen atoms.
-
Quantitative Analysis (qNMR): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1 value) and a calibrated internal standard are necessary to ensure accurate integration.
-
2D NMR Spectroscopy: In cases of significant signal overlap or for unambiguous assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY experiments would confirm the coupling relationships between H-2/H-3 and H-5/H-6/H-7, while HSQC would correlate each proton signal to its directly attached carbon atom.
Conclusion
The 1H NMR characterization of this compound is a powerful and reliable method for confirming its structure and assessing its purity. By understanding the underlying principles that guide the experimental setup and the interpretation of the resulting spectrum, researchers can confidently utilize this technique as a critical tool in the synthesis and quality control of this important pharmaceutical intermediate. This guide provides a comprehensive framework for achieving high-quality, reproducible results and a thorough understanding of the spectral features of this molecule.
References
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
- Al-Najjar, I. M., Amin, H. B., & Al-Showiman, S. S. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b]Furans and Quinolines. Journal of the Chinese Chemical Society, 30(3), 155-159.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
- Jaspers, M., et al. (2012). The role of NMR in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
- Correll, C. U., et al. (2015). Efficacy and safety of brexpiprazole for the treatment of acute schizophrenia: a 6-week randomized, double-blind, placebo-controlled trial.
Sources
Application Note: High-Throughput Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate in the synthesis of antipsychotic drugs like Brexpiprazole.[1] The methodology leverages the sensitivity and selectivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high-throughput screening in complex matrices. We provide a comprehensive guide covering sample preparation, optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, a proposed fragmentation pathway for the analyte is discussed, providing a framework for structural confirmation and metabolite identification. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound class.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] As a critical building block for next-generation antipsychotic agents, its accurate quantification in various stages of drug discovery and manufacturing is paramount.[1] The molecule's structure, featuring a benzo[b]thiophene moiety linked to a piperazine ring, presents unique analytical challenges that necessitate a highly specific and sensitive detection method.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex mixtures due to its superior selectivity, sensitivity, and speed.[3][4] This application note details an optimized LC-MS/MS method, providing the scientific rationale behind each procedural step to ensure methodological robustness and reproducibility, a cornerstone of any validated analytical system.[5]
Experimental Design & Rationale
The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.
Caption: High-level workflow for the LC-MS/MS analysis.
Rationale for Method Selection
-
Sample Preparation: The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the sample matrix.[6] For plasma or serum samples, a simple protein precipitation is often sufficient for initial screening due to its speed.[7] For more complex matrices or when lower detection limits are required, SPE provides superior cleanup by removing interfering substances that can cause ion suppression in the mass spectrometer.[8]
-
Chromatography: Reversed-phase liquid chromatography is selected due to the moderately polar nature of the analyte. A C18 column provides excellent retention and separation of aromatic heterocyclic amines from endogenous matrix components.[9][10] The use of a gradient elution with acetonitrile and water, acidified with formic acid, ensures sharp peak shapes and promotes efficient protonation of the analyte for ESI-MS analysis.
-
Ionization and Detection: Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique for molecules containing basic nitrogen atoms, such as the piperazine moiety, as they are readily protonated.[11] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing background noise and allowing for accurate quantification even at low concentrations.[12][13]
Detailed Protocols
Sample Preparation Protocol (Using Solid-Phase Extraction)
This protocol is optimized for extracting the analyte from a biological matrix like plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM phosphate buffer (pH 6.0).
-
Sample Loading: Pretreat 500 µL of plasma sample by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[14] Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 1: Optimized Liquid Chromatography Parameters.
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Method
The analysis is performed on a triple quadrupole mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Source and Gas Settings.
For quantification, the protonated molecule of the free base (C₁₂H₁₄N₂S, MW: 218.32)[2] is selected as the precursor ion. The hydrochloride salt has a molecular weight of 254.78 g/mol .[1][15][16] In the ESI source, the salt dissociates, and the free base is protonated.
-
Precursor Ion (Q1): m/z 219.1 ( [M+H]⁺ )
-
Product Ions (Q3): Optimized transitions should be determined empirically. Based on the structure, likely transitions are monitored for quantification (quantifier) and confirmation (qualifier).
Results and Discussion: Fragmentation Pathway
The structural integrity of the analyte is confirmed by analyzing its fragmentation pattern in the collision cell of the mass spectrometer. The collision-induced dissociation (CID) of the protonated precursor ion (m/z 219.1) is predicted to follow logical pathways dictated by the molecule's structure. The most probable fragmentation sites are the bonds of the piperazine ring, which are energetically favored for cleavage.[17][18]
Caption: Proposed major fragmentation pathways for [M+H]⁺.
-
Pathway 1 (Major Fragment): A characteristic fragmentation of N-aryl piperazines involves the cleavage of the piperazine ring. A likely major product ion at m/z 176.1 would result from the loss of a C₂H₅N fragment (43 Da). This ion retains the benzo[b]thiophene moiety attached to a portion of the piperazine ring.
-
Pathway 2 (Minor Fragment): Another common pathway for piperazine derivatives is the loss of an ethyleneimine fragment (C₂H₄NH), leading to a product ion. Cleavage could also result in a fragment ion at approximately m/z 148.0 , corresponding to the protonated benzo[b]thiophene-amine core after a more significant rupture of the piperazine ring.
The selection of quantifier and qualifier ions from these pathways is crucial for method validation according to regulatory guidelines, ensuring specificity and minimizing the risk of false positives.[12][19]
Method Validation and Performance
A full validation should be conducted according to ICH or FDA guidelines.[12][19] Key validation parameters to assess include:
-
Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.995.[3][20]
-
Accuracy and Precision: Inter- and intra-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3][5]
-
Selectivity: The method must demonstrate the ability to differentiate the analyte from endogenous matrix components and other potential interferences.[5]
-
Matrix Effect: Assessment of ion suppression or enhancement from the sample matrix is critical for reliable quantification.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed methodology, from sample preparation to data interpretation, offers a robust framework for researchers in pharmaceutical development. The elucidation of the fragmentation pathway provides deeper insight into the molecule's behavior under mass spectrometric conditions, aiding in confident structural identification. By adhering to these protocols, laboratories can achieve reliable, high-throughput quantification of this important pharmaceutical intermediate.
References
-
Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem Compound Database. Retrieved from [Link]
-
Jhu, S.-C., Wang, J.-Y., Chen, B.-H., & Chen, Y.-C. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634-647. [Link]
-
De Nicolò, A., Avataneo, V., Rabbia, F., Cusato, J., D'Avolio, A., & Veglia, F. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 15(11), 1388. [Link]
-
Pshenitsyn, D. S., & Vlakh, E. G. (2012). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 26(19), 2268–2272. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Jhu, S.-C., Wang, J.-Y., Chen, B.-H., & Chen, Y.-C. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 634-647. [Link]
-
Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., Di Capua, A., & Iacobellis, N. S. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Vessecchi, R., Lopes, N. P., & Galembeck, S. E. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(1), 169-175. [Link]
-
El-Telbany, M., & El-Enany, N. (2019). Studies in the heterocyclic compounds: II. The mass spectra of some thiophene-sulfonyl derivatives. ResearchGate. Retrieved from [Link]
-
Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., Di Capua, A., & Iacobellis, N. S. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Reddy, G. S., Reddy, G. V., & Kumar, P. S. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 543-550. [Link]
-
Semenova, A. A., Kuznetsova, O. A., & Veretov, L. A. (2020). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Theory and practice of meat processing, 5(2), 28-36. [Link]
-
Jirovský, D., Sýkora, R., Chýlková, J., & Hrbáč, J. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 8(26), 23727–23736. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
Vessecchi, R., Lopes, N. P., & Galembeck, S. E. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. scispace. Retrieved from [Link]
-
Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of chromatographic science, 45(8), 494–501. [Link]
-
Annweiler, E., Materna, A., Safinowski, M., Kappler, A., Richnow, H. H., Michaelis, W., & Meckenstock, R. U. (2002). Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
-
Chen, B. H., Lin, Y. C., & Chen, Y. C. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography-Tandem mass spectrometry. Journal of food and drug analysis, 26(4), 1246–1255. [Link]
-
Jhu, S. C., Wang, J. Y., Chen, B. H., & Chen, Y. C. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Official Journal of the Food and Drug Administration, 29(4). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. resolian.com [resolian.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ijper.org [ijper.org]
- 13. nebiolab.com [nebiolab.com]
- 14. organomation.com [organomation.com]
- 15. This compound [cymitquimica.com]
- 16. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ijrar.com [ijrar.com]
- 20. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
Application Note: A Guide to the In Vitro Pharmacological Characterization of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTPH) is a significant pharmacological scaffold, primarily recognized as a key synthetic intermediate for multi-target antipsychotic drugs such as brexpiprazole.[1][2] Its core structure, featuring a piperazine ring linked to a benzo[b]thiophene moiety, suggests a strong potential for interaction with monoamine neurotransmitter systems.[1] Specifically, its structural relationship to known serotonin-dopamine activity modulators indicates that BTPH itself likely possesses affinity for serotonin (5-HT) and dopamine (D2) receptors.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of BTPH. As a Senior Application Scientist, my objective is not merely to provide protocols, but to explain the causality behind the experimental design. We will explore the core assays required to determine the compound's binding affinity, functional activity (agonism vs. antagonism), and its effect on neurotransmitter reuptake transporters. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Physicochemical Properties & Stock Solution Preparation
Accurate and reproducible in vitro results begin with the correct preparation of the test article. The hydrochloride salt form of BTPH generally improves solubility and stability.[1]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 913614-18-3 | [3] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [1][3] |
| Molecular Weight | 254.78 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | ≥97% recommended | |
| Storage | Room temperature, sealed in dry, dark conditions |
Protocol 1: Stock Solution Preparation (10 mM)
-
Justification: A high-concentration, validated stock in 100% DMSO is standard for screening campaigns. It allows for minimal solvent concentration in the final assay medium, reducing the risk of solvent-induced artifacts.
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.55 mg of BTPH (MW = 254.78).
-
Procedure:
-
Tare a clean, amber glass vial on a calibrated analytical balance.
-
Carefully add ~2.55 mg of BTPH powder. Record the exact weight.
-
Add 100% DMSO (biotechnology grade) to achieve a final concentration of 10 mM based on the exact weight.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Validation: Visually inspect for any particulates against a light source.
-
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Section 1: Primary Target Engagement - Receptor Binding Assays
The foundational step in characterizing a novel ligand is to determine its affinity for its putative targets. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and a receptor.[4][5] This protocol describes a competition (or displacement) assay to determine the binding affinity (Ki) of BTPH for key CNS receptors, such as the serotonin 5-HT1A and dopamine D2 receptors.[2][4][6]
Principle: The assay measures the ability of the unlabeled test compound (BTPH) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor population expressed in cell membranes. The concentration of BTPH that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibitory constant, Ki.[7]
Caption: Competitive Radioligand Binding Workflow.
Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor
-
Materials:
-
Cell membranes from HEK293 cells expressing human 5-HT1A receptors.
-
Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).
-
BTPH stock solution (from Protocol 1).
-
Non-specific binding (NSB) control: 10 µM Serotonin.
-
Total binding control: Assay buffer with DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well plate, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of BTPH in assay buffer (e.g., 11 points from 1 pM to 100 µM final concentration).
-
To each well of the 96-well plate, add:
-
25 µL of BTPH dilution (or Total/NSB control).
-
25 µL of [³H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM).
-
150 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
-
Incubate for 60 minutes at 25°C to reach binding equilibrium.[4] The exact time and temperature should be optimized for the specific receptor-ligand pair.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Wash the filters 3 times with ice-cold assay buffer to remove residual unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Self-Validation & Data Analysis:
-
Controls: Total binding wells (membranes + radioligand) define the 100% signal window, while NSB wells (membranes + radioligand + excess unlabeled ligand) define the 0% window.
-
Calculation:
-
Calculate Percent Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Plot Percent Inhibition vs. log[BTPH] and fit to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
-
-
Section 2: Functional Activity Characterization
Binding affinity does not describe the functional consequence of the interaction. Is BTPH an agonist that activates the receptor, or an antagonist that blocks it? Functional assays are required to answer this.
2A. G-protein Coupled Receptor (GPCR) Functional Assay (5-HT1A)
The 5-HT1A receptor is a Gi/Go-coupled GPCR.[2][10] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][10] We can measure this change to quantify the functional activity of BTPH.
Caption: 5-HT1A Receptor Gi-coupled Signaling Pathway.
Protocol 3: cAMP Inhibition Assay (TR-FRET)
-
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP levels. A europium-labeled anti-cAMP antibody and a biotin-cAMP tracer are used. In the absence of cellular cAMP, the two fluorophores are in close proximity, generating a high FRET signal. Cellular cAMP produced by the cells competes with the tracer, reducing the FRET signal. For a Gi-coupled receptor, an agonist decreases cellular cAMP, thereby increasing the FRET signal.[11][12]
-
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).
-
Reference Agonist: 8-OH-DPAT.
-
Reference Antagonist: WAY-100635.
-
TR-FRET cAMP detection kit.
-
-
Procedure (Agonist Mode):
-
Seed cells (e.g., 3,000 cells/well) in a 384-well plate and incubate overnight.[11]
-
Prepare serial dilutions of BTPH.
-
Add BTPH to the cells, followed immediately by a fixed concentration of forskolin (e.g., EC80 concentration, ~1-3 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Add the TR-FRET detection reagents (Eu-antibody and tracer) as per the manufacturer's protocol.[12]
-
Incubate for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of BTPH for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., 8-OH-DPAT at its EC80 concentration) along with forskolin.
-
Proceed with the detection steps as above. An antagonist will reverse the agonist-induced decrease in cAMP.
-
-
Data Analysis:
-
Agonist: Calculate the dose-dependent inhibition of the forskolin response. Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the reference agonist).
-
Antagonist: Calculate the dose-dependent reversal of the reference agonist effect. Determine the IC50, which can be converted to a functional antagonist constant (Kb).
-
2B. Ligand-Gated Ion Channel (LGIC) Functional Assay (5-HT3)
Although less likely for this scaffold, it is prudent to test for activity at other receptor classes. The 5-HT3 receptor is a ligand-gated ion channel; its activation causes a rapid influx of cations, including calcium (Ca²+), into the cell.[13] This can be measured using calcium-sensitive fluorescent dyes.
Protocol 4: Calcium Flux Assay
-
Principle: Cells are loaded with a fluorescent dye (e.g., Fluo-8) that exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²+.[14] A fluorescence plate reader measures the change in fluorescence over time upon addition of the test compound.[15]
-
Materials:
-
HEK293 cells expressing the human 5-HT3 receptor.
-
Calcium flux assay kit (e.g., Fluo-8).[14]
-
Reference Agonist: Serotonin or m-CPBG.
-
Reference Antagonist: Ondansetron.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Plate cells (e.g., 40,000-80,000 cells/well) in a 96-well black-walled, clear-bottom plate and incubate overnight.[14][15]
-
Remove growth medium and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[14]
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[15]
-
The instrument automatically injects the BTPH solution (at various concentrations) and immediately begins reading the fluorescence intensity kinetically for 60-120 seconds.[15]
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
Plot the response against the log[BTPH] to generate a dose-response curve and determine the EC50 and Emax for agonist activity.
-
Section 3: Neurotransmitter Transporter Inhibition Assay
Many CNS drugs, particularly antidepressants, function by blocking the reuptake of neurotransmitters from the synaptic cleft. The Serotonin Transporter (SERT) is a primary target.[16] This assay determines if BTPH can inhibit SERT function.
Protocol 5: Serotonin Transporter (SERT) Uptake Assay
-
Principle: This assay measures the uptake of a labeled substrate (either radioactive [³H]5-HT or a fluorescent analog) into cells expressing the human SERT.[17][18][19] An inhibitor like BTPH will block this uptake, resulting in a reduced intracellular signal.
-
Materials:
-
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash the cells gently with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes with serial dilutions of BTPH (or reference inhibitor).[19]
-
Initiate the uptake by adding a fixed concentration of [³H]Serotonin (at a concentration near its Km, e.g., 1 µM).[20]
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[19] The timing is critical to stay within the linear range of uptake.
-
Terminate the reaction by rapidly washing the cells multiple times with ice-cold KRH buffer to remove extracellular substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each BTPH concentration relative to the uninhibited control wells.
-
Plot the percent inhibition vs. log[BTPH] to determine the IC50 value.
-
Section 4: Data Interpretation & Assay Validation
Table 2: Summary of Key Quantitative Parameters
| Assay Type | Parameter | Interpretation |
| Receptor Binding | Ki (Inhibitory Constant) | A measure of binding affinity. A lower Ki value indicates higher affinity for the receptor. |
| Functional (Agonist) | EC50 (Half-maximal effective conc.) | A measure of potency. The concentration of agonist that produces 50% of the maximal response. |
| Functional (Agonist) | Emax (Maximum effect) | A measure of efficacy. The maximum response produced by the compound, often expressed as a percentage of a full reference agonist. |
| Functional (Antagonist) | IC50 (Half-maximal inhibitory conc.) | A measure of potency. The concentration of antagonist that blocks 50% of the response to a fixed concentration of an agonist. |
| Transporter Uptake | IC50 (Half-maximal inhibitory conc.) | A measure of potency. The concentration of the compound that inhibits 50% of the transporter-mediated uptake of a substrate. |
Trustworthiness: The Z'-Factor
To ensure the quality and reliability of these assays for screening, the Z'-factor must be calculated.[21] This statistical parameter measures the separation between the positive and negative controls, indicating the robustness of the assay.[22]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.
-
-
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
By consistently calculating and monitoring the Z'-factor for each plate, researchers can have high confidence in the generated data, ensuring the trustworthiness of the entire characterization cascade.
Caption: Validated workflow for in vitro characterization.
References
-
1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Retrieved January 10, 2026, from [Link]
-
Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024). PubMed. Retrieved January 10, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 10, 2026, from [Link]
-
Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 10, 2026, from [Link]
-
GPCR-radioligand binding assays. (2016). PubMed. Retrieved January 10, 2026, from [Link]
-
5-HT1A RECEPTOR. (n.d.). Multispan, Inc. Retrieved January 10, 2026, from [Link]
-
Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. Retrieved January 10, 2026, from [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 10, 2026, from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 10, 2026, from [Link]
-
Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. (n.d.). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
GPCR Radioligand Binding. (n.d.). Eurofins Discovery. Retrieved January 10, 2026, from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved January 10, 2026, from [Link]
-
The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved January 10, 2026, from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 10, 2026, from [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. Retrieved January 10, 2026, from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. Retrieved January 10, 2026, from [Link]
-
(A) schematic drawing of the present intracellular calcium flux assay... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. (2011). Journal of Neuroscience. Retrieved January 10, 2026, from [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 10, 2026, from [Link]
-
SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. (n.d.). biomed.cas.cz. Retrieved January 10, 2026, from [Link]
-
cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). (n.d.). Eurofins DiscoverX. Retrieved January 10, 2026, from [Link]
-
Plate Quality Control. (2023). CDD Support. Retrieved January 10, 2026, from [Link]
-
Eurofins DiscoverX GPCR Assays. (2020). YouTube. Retrieved January 10, 2026, from [Link]
-
SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 10, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. punnettsquare.org [punnettsquare.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. content.abcam.com [content.abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bioivt.com [bioivt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. moleculardevices.com [moleculardevices.com]
- 19. jneurosci.org [jneurosci.org]
- 20. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. support.collaborativedrug.com [support.collaborativedrug.com]
Application Notes and Protocols for Radioligand Binding Assays Using 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of radioligand binding assays to characterize the interaction of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP) with its target receptors. The protocols outlined herein are designed to ensure scientific integrity, providing a self-validating system for obtaining robust and reproducible data.
Introduction: Understanding this compound and Radioligand Binding Assays
This compound (BTHP) is a significant chemical intermediate in the synthesis of brexpiprazole, an atypical antipsychotic.[1][2] Brexpiprazole exhibits a complex pharmacology, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1] Given that BTHP is a core structural component of brexpiprazole, it is hypothesized to share affinity for these same receptors. Radioligand binding assays are a powerful and widely used technique to quantify the interaction between a ligand, such as BTHP, and its receptor targets.[3] These assays are fundamental in neuropharmacology for determining the affinity of a compound for a specific receptor, which is crucial for understanding its potential therapeutic effects and mechanism of action.[1][4]
This guide will detail the protocols for two primary types of radioligand binding assays: saturation and competition binding assays. Saturation binding assays are employed to determine the density of the target receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[3][5] Competition binding assays, on the other hand, are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound, such as BTHP, for the target receptor by measuring its ability to displace a specific radioligand.[6]
Core Principles and Experimental Design
The foundation of a successful radioligand binding assay lies in the careful selection of reagents and meticulous execution of the experimental protocol. Key considerations include the choice of a high-affinity, high-specificity radioligand, the preparation of high-quality receptor-containing membranes, and the optimization of assay conditions to achieve equilibrium.
Visualization of the Radioligand Binding Assay Workflow
Caption: Workflow of a typical radioligand binding assay.
Detailed Protocols
The following protocols are designed for the characterization of BTHP at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Part 1: Membrane Preparation
High-quality receptor preparations are critical for a successful binding assay. This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target receptor or from appropriate brain tissue (e.g., striatum for D2 receptors, cortex for 5-HT receptors).
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.
-
Cultured cells or brain tissue.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect brain tissue and place in ice-cold lysis buffer.
-
Homogenize the tissue/cells using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in sucrose buffer.
-
Determine the protein concentration using a standard method such as the BCA assay.
-
Store the membrane aliquots at -80°C until use.
Part 2: Saturation Binding Assay
This assay determines the Kd and Bmax of a specific radioligand for the target receptor.
Materials:
-
Prepared membrane aliquots.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Non-specific binding determinant (e.g., 10 µM Haloperidol for D2, 10 µM Serotonin for 5-HT1A, 10 µM Mianserin for 5-HT2A).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding determinant.
-
Add a range of increasing concentrations of the radioligand to the wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Part 3: Competition Binding Assay
This assay determines the affinity (Ki) of BTHP for the target receptor.
Materials:
-
Same as for the saturation binding assay.
-
This compound (BTHP).
Procedure:
-
Follow steps 1 and 2 of the saturation binding assay protocol.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of BTHP concentrations.
-
Add assay buffer to the total binding wells.
-
Add the non-specific binding determinant to the non-specific binding wells.
-
Add a serial dilution of BTHP to the competition wells.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Follow steps 6-10 of the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of BTHP.
-
Plot the percentage of specific binding against the logarithm of the BTHP concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of BTHP that inhibits 50% of the specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]
Visualization of the Cheng-Prusoff Equation
Sources
Application Note: Determining the Solubility of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in DMSO and Other Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. As a key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole, a thorough understanding of its physicochemical properties, particularly solubility, is critical for efficient process chemistry, formulation, and preclinical development.[1][2] This document outlines detailed protocols for both kinetic and thermodynamic solubility assays, with a special focus on Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and high-throughput screening. We explain the causality behind experimental choices, provide systems for self-validating results, and present data in a clear, actionable format.
Introduction and Scientific Background
This compound is a heterocyclic compound featuring a benzothiophene moiety linked to a piperazine ring.[1] Its hydrochloride salt form is frequently used in pharmaceutical manufacturing.[1] Solubility is a fundamental physicochemical property that significantly influences a compound's behavior in various stages of drug discovery and development. Low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.[3][4]
This guide distinguishes between two critical types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a non-equilibrium measurement often used in early drug discovery for high-throughput screening (HTS) to quickly identify compounds with potential solubility liabilities.[3][4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[3][5] This measurement is crucial for later-stage development, including formulation and toxicology studies.[5]
Understanding the distinction is vital, as kinetic solubility values can often be significantly higher than thermodynamic solubility, especially for compounds that can form supersaturated solutions or amorphous precipitates.[6][7]
Physicochemical Properties of this compound
A summary of known and computationally predicted properties is essential for designing solubility experiments.
| Property | Value | Source |
| CAS Number | 913614-18-3 | [8][9] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [8][9] |
| Molecular Weight | 254.78 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | >250°C (decomposition) | [9][10] |
| Computed LogP | 2.73 | [8] |
| Qualitative Solubility | DMSO (Slightly, with heating), Methanol (Very Slightly) | [9][10] |
Note: This data is compiled from chemical supplier specifications and public databases. Experimental verification is recommended.
Experimental Protocols for Solubility Determination
The following protocols are designed to be robust and self-validating. It is crucial to use high-purity compound (≥98%) and analytical grade solvents for accurate results.[8]
Protocol 1: Kinetic Solubility Assay in Aqueous Buffer (DMSO Stock Method)
This protocol is designed for rapid assessment, mimicking conditions often found in HTS biological assays.
Rationale: The "DMSO shock" method, where a compound dissolved in DMSO is diluted into an aqueous buffer, is representative of how compounds are introduced in many automated in vitro screens. The resulting measurement gives a pragmatic indication of a compound's behavior under these specific, non-equilibrium conditions.[3]
Workflow Diagram:
Caption: Kinetic Solubility Experimental Workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle heating or sonication may be required, consistent with qualitative data indicating slight solubility with heat.[9][10]
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final nominal concentration of 100 µM with 1% DMSO. Perform this in triplicate.
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This incubation period allows for precipitation to occur.[4]
-
Precipitate Removal: Use a filter plate (e.g., 0.45 µm) or centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitate.
-
Quantification: Carefully transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or HPLC-UV. A standard curve prepared in the same buffer/DMSO mixture is required for accurate quantification.
-
Data Interpretation: The measured concentration is the kinetic solubility under the tested conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the "gold standard".[3]
Rationale: By adding an excess of solid compound directly to the solvent and allowing it to equilibrate over an extended period, this method ensures that the solution is saturated with the most stable polymorph of the compound. This provides a true measure of its intrinsic solubility.[6]
Workflow Diagram:
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of DMSO, water, or buffer) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C). Agitate the mixture for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Phase Separation: After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.
-
Quantification: Prepare an appropriate dilution of the clear filtrate and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Self-Validation:
-
Visual Check: There must be visible solid material remaining in the vial before filtration to ensure saturation was achieved.
-
Time Point Analysis: Comparing the 24h and 48h concentrations can validate that equilibrium has been reached.
-
Data Interpretation and Expected Results
While public literature lacks specific quantitative data for this compound, we can outline expected outcomes based on its properties and the nature of the assays.
Illustrative Data Table:
| Solvent System | Assay Type | Expected Solubility Range | Key Considerations |
| DMSO | Thermodynamic | High (>50 mg/mL) | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[3] |
| Methanol | Thermodynamic | Very Low (<1 mg/mL) | Consistent with qualitative vendor data stating "very slightly" soluble.[9][10] |
| PBS (pH 7.4) | Kinetic | Low to Moderate (10-100 µM) | The result will be highly dependent on the precipitation rate from the DMSO stock. |
| PBS (pH 7.4) | Thermodynamic | Low (<50 µM) | As a hydrochloride salt, solubility will be pH-dependent. The free base is likely to have lower aqueous solubility. |
Conclusion and Best Practices
The solubility of this compound is a critical parameter that must be accurately characterized. For early-stage discovery and HTS, the Kinetic Solubility Assay provides a rapid and resource-efficient assessment of a compound's behavior when introduced from a DMSO stock. For formulation, process chemistry, and late-stage development, the Thermodynamic Shake-Flask Method is mandatory to determine the true equilibrium solubility.
Key Recommendations:
-
Always specify the method (kinetic vs. thermodynamic) when reporting solubility data.
-
For kinetic assays, always report the final DMSO concentration and incubation time .
-
For thermodynamic assays, confirm equilibrium by testing multiple time points .
-
Use a validated analytical method with an appropriate standard curve for accurate quantification.
-
Visually confirm the presence of excess solid before filtering in shake-flask experiments.
By adhering to these detailed protocols and principles of scientific integrity, researchers can generate reliable and reproducible solubility data, enabling informed decisions in the drug development pipeline.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Bergström, C. A., et al. (2010). Kinetic versus thermodynamic solubility temptations and risks. Pharmaceutical Development and Technology. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO? ResearchGate. [Link]
-
LookChem. (n.d.). 1-(1-Benzothiophen-4-yl)piperazine hydrochloride. LookChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ovid.com [ovid.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 10. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
Application Note & Protocol: Preparation of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride Stock Solutions
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS: 913614-18-3). As a crucial intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole, the accurate and consistent preparation of this compound is paramount for reproducible results in pharmacological and drug development research.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, and stability considerations to ensure the integrity of experimental outcomes.
Introduction: Scientific Context and Rationale
This compound is a heterocyclic compound of significant interest in neuropharmacology. Its primary role is as a direct precursor to Brexpiprazole, a serotonin-doping activity modulator.[2] The pharmacological activity of Brexpiprazole is attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2] Consequently, the purity and concentration of the this compound starting material directly impact the synthesis and subsequent biological evaluation of its derivatives.
The hydrochloride salt form is often utilized to improve the solubility and stability of parent compounds.[3] However, the physicochemical properties of this specific salt, particularly its limited solubility in aqueous solutions, necessitate a carefully considered approach to stock solution preparation. This protocol emphasizes the use of dimethyl sulfoxide (DMSO) as the primary solvent, a choice informed by both empirical data and its broad compatibility with in vitro assay formats.[4][5]
Physicochemical Properties and Data
A thorough understanding of the compound's properties is essential for its effective use. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 913614-18-3 | [1][5] |
| Molecular Formula | C₁₂H₁₅ClN₂S | [1][5] |
| Molecular Weight | 254.78 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | >250°C (decomposition) | [5] |
| Solubility | DMSO (Slightly, with heating), Methanol (Very Slightly) | [5] |
| Storage (Solid) | Room temperature, sealed in a dry, dark place | [5] |
Core Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for serial dilutions in biological assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
-
Optional: Water bath or heat block set to 37°C
-
Optional: 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)
Causality-Driven Experimental Workflow
The following workflow is designed to ensure accurate concentration, complete dissolution, and maximum stability of the resulting stock solution.
Caption: Workflow for preparing 1-(Benzo[b]thiophen-4-yl)piperazine HCl stock solution.
Step-by-Step Methodology
-
Pre-Preparation: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic powder, which could affect its mass and stability.[6]
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh a precise amount of the compound. For a 1 mL final volume of a 10 mM solution, you would weigh 2.55 mg.
-
Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 254.78 g/mol = 2.5478 mg
-
-
Solvent Addition: Transfer the weighed solid to an appropriate vial (e.g., a 1.5 mL microcentrifuge tube or a small amber glass vial). Using a calibrated pipette, add the calculated volume of DMSO. For the 2.55 mg of compound, add 1.0 mL of DMSO.[7]
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
Expert Insight: As solubility data indicates "Slightly, Heated," complete dissolution at room temperature may be slow.[5] If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which could promote degradation.
-
-
Sterile Filtration (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it should be sterilized by filtration.[8] Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a sterile, labeled vial. PTFE is recommended for its compatibility with DMSO.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in tightly sealed microcentrifuge tubes.[8][9]
Considerations for Aqueous Solutions
While the hydrochloride salt form is intended to enhance aqueous solubility, this compound has very limited solubility in aqueous buffers. Direct dissolution in PBS or cell culture media is not recommended as it will likely result in precipitation and an inaccurate final concentration.
For experiments requiring an aqueous environment, a serial dilution approach is necessary:
-
Prepare a high-concentration stock in 100% DMSO as described above.
-
Perform an intermediate dilution in a solvent compatible with both DMSO and your aqueous buffer (if necessary).
-
Make the final dilution into the aqueous experimental buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Caption: Serial dilution strategy for aqueous experimental systems.
Conclusion and Best Practices
The integrity of research involving this compound is contingent upon the proper preparation and handling of its stock solutions. The protocol outlined here, emphasizing the use of DMSO and strict storage conditions, provides a reliable framework for achieving accurate and reproducible results. Always refer to the Certificate of Analysis provided by the supplier for lot-specific information on purity and handling.
References
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Freeman, B. D., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(14), 8641–8647. [Link]
-
Lorenz, D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved January 10, 2026, from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 10, 2026, from [Link]
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679. [Link]
-
ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Retrieved January 10, 2026, from [Link]
-
Cheng, H. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 104-111. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. antbioinc.com [antbioinc.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for quality control of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
An In-Depth Guide to the Analytical Quality Control of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Abstract
This comprehensive application note provides a detailed framework for the analytical quality control of this compound, a critical intermediate in the synthesis of modern antipsychotic agents like Brexpiprazole.[1] The quality of this starting material is paramount, as it directly influences the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of robust analytical techniques and detailed protocols. We delve into the causality behind methodological choices, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] The protocols herein are designed to be self-validating systems for the comprehensive characterization and routine quality control of this key pharmaceutical intermediate.
Introduction: The Imperative for Stringent Quality Control
This compound serves as a pivotal building block in contemporary pharmaceutical synthesis.[1][4] Its molecular architecture, featuring a benzothiophene moiety linked to a piperazine ring, is integral to the pharmacological activity of the resulting APIs, which often target central nervous system receptors.[1] Consequently, ensuring the identity, purity, and overall quality of this intermediate is not merely a procedural step but a foundational requirement for regulatory compliance and patient safety.
The quality control (QC) strategy for such a compound must be multifaceted, capable of:
-
Confirming Identity: Unequivocally verifying the chemical structure.
-
Quantifying Purity & Assay: Accurately determining the content of the main compound and detecting/quantifying any impurities.
-
Characterizing Physicochemical Properties: Assessing properties like water content and thermal stability that can impact storage, handling, and downstream reactions.
This guide provides the analytical tools to establish a comprehensive quality profile for this compound.
Physicochemical Profile
A foundational understanding of the material's properties is essential for developing appropriate analytical methods and handling procedures. The hydrochloride salt form is typically used to enhance stability and crystallinity.[1]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S | [1][5][6] |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol | [1][5][6] |
| CAS Number | 846038-18-4 | 913614-18-3 | [1] |
| Appearance | Solid | White Solid | [1][7] |
| Melting Point | Not specified | >250°C (decomposition) | [7] |
| Solubility | Not specified | DMSO (Slightly, Heated), Methanol (Very Slightly) | [7] |
| Storage | Not specified | Room Temperature, Sealed in Dry, Keep in Dark Place | [7][8] |
Synthesis and Potential Impurities
Impurities in an API intermediate can originate from starting materials, by-products of the synthesis, or degradation.[9][10] Understanding the synthetic route is crucial for predicting and controlling potential process-related impurities. Common synthetic pathways include Palladium-catalyzed Buchwald-Hartwig amination and Lewis acid-mediated coupling.[1][11]
Potential Process-Related and Degradation Impurities:
| Impurity Name | Potential Origin | Significance |
| Piperazine | Unreacted starting material | A common process impurity that needs to be controlled.[12] |
| 4-Chlorobenzo[b]thiophene | Unreacted starting material in some synthetic routes | A key starting material that must be monitored.[7] |
| 1,4-di(benzo[b]thiophen-4-yl)piperazine | By-product from reaction of the product with another molecule of the benzothiophene starting material | A potential dimeric impurity affecting purity. |
| Oxidized Species (e.g., Sulfoxide) | Oxidation of the benzothiophene sulfur atom during synthesis or storage | A common degradation product for sulfur-containing heterocycles.[4] |
| Residual Solvents (e.g., Toluene, Xylene) | Solvents used during synthesis and crystallization | Must be controlled according to ICH Q3C guidelines. |
Comprehensive Analytical Workflow
A robust QC strategy employs orthogonal analytical techniques to build a complete picture of the material's quality.
Caption: Overall Quality Control Workflow.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC is the gold standard for separating and quantifying the main compound and its non-volatile impurities. The method's ability to separate compounds of varying polarity makes it ideal for resolving process-related impurities and degradation products. This protocol must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][13]
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for the basic piperazine moiety by acting as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound and impurities from the C18 stationary phase. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is necessary to separate early-eluting polar impurities and late-eluting non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temp. | 30°C | Controls retention time stability and improves peak shape. |
| Detection | 254 nm | A common wavelength for aromatic systems like benzothiophene, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
Protocol:
-
Standard Preparation (Assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation (Purity): Calculate purity using the area percent method.
-
Calculation (Assay): Compare the peak area of the sample to that of the reference standard of a known concentration.
Spectroscopic Identification
Principle: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of functional groups. It is a rapid and reliable technique for identity confirmation.
Protocol:
-
Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent pellet.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3000-2800 cm⁻¹: C-H stretching (aliphatic from piperazine).
-
~1600-1450 cm⁻¹: C=C stretching (aromatic from benzothiophene).
-
~1250-1000 cm⁻¹: C-N stretching (piperazine).
-
Broadband ~2700-2400 cm⁻¹: Secondary amine salt (R₂NH₂⁺) stretching from the hydrochloride.
-
Principle: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation and confirmation of identity.[1] The chemical shifts and coupling patterns provide detailed information about the molecular structure.
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Representative ¹H NMR Data (in DMSO-d₆): The spectrum should be consistent with published data. For example, characteristic signals include aromatic protons from the benzothiophene ring system and aliphatic protons from the piperazine ring. Published data shows signals around δ 9.37 (br. s, 1H), 7.76 (d, 1H), 7.70 (d, 1H), 7.53 (d, 1H), 7.32 (dd, 1H), 6.97 (d, 1H), and signals for the piperazine protons.[7]
Principle: MS confirms the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. It is essential for confirming identity and, when coupled with a chromatographic technique (LC-MS), for identifying unknown impurities.[1]
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into an electrospray ionization (ESI) source.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value of approximately 219.09, consistent with the molecular formula C₁₂H₁₄N₂S.
Thermal Analysis (TGA/DSC)
Principle: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on thermal stability, decomposition, and the presence of water or residual solvents.[14][15][16] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions.
Caption: Workflow for Simultaneous TGA-DSC Analysis.
Protocol:
-
Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., alumina).
-
Place the pan in the instrument.
-
Heat the sample under a nitrogen purge (e.g., 30 mL/min) at a controlled rate (e.g., 10°C/min) from ambient temperature to >300°C.
-
Data Interpretation:
-
TGA Curve: A significant weight loss before decomposition may indicate the presence of water or solvent. The onset of rapid weight loss indicates the decomposition temperature.
-
DSC Curve: An endothermic peak corresponding to a TGA weight loss can confirm desolvation. A sharp endotherm without mass loss indicates melting, while an exotherm often signifies decomposition. For this compound, decomposition is expected above 250°C.[7]
-
Conclusion
The analytical protocols detailed in this guide provide a robust and comprehensive framework for the quality control of this compound. The integration of chromatographic, spectroscopic, and thermal techniques ensures a thorough evaluation of the material's identity, purity, and physicochemical properties. Adherence to these scientifically-grounded methods, validated in accordance with ICH guidelines, is essential for ensuring the quality of this critical pharmaceutical intermediate and the safety and efficacy of the final drug products derived from it.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
-
An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine. BenchChem.
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH.
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn.
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.
-
Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. PerkinElmer.
-
1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3. ChemicalBook.
-
GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. ResearchGate.
-
Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. BenchChem.
-
This compound. Sigma-Aldrich.
-
An In-depth Technical Guide on the Solubility and Stability of 1-(Benzo[b]thiophen-4-yl)piperazine. BenchChem.
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
-
Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. World Health Organization.
-
1-(Benzo[b]thiophen-4-yl)piperazine. PubChem.
-
This compound. ChemScene.
-
913614-18-3 this compound. AKSci.
-
API Reference Standards & Research Materials. LGC Standards.
-
This compound. BenchChem.
-
1-Benzo[b]thien-4-yl-piperazine hydrochloride 97%. AChemBlock.
-
Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. PubMed.
-
Sourcing High-Purity Piperazine Derivatives: A Buyer's Guide. LinkedIn.
-
Reference Standards. Americhem Pharmaceutical Corp.
-
This compound. Sigma-Aldrich.
-
Pharmaceutical API standards. LGC Group.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
Benzothiophene. Restek.
-
Pharmaceutical Analytical Impurities. U.S. Pharmacopeia (USP).
-
This compound. BLDpharm.
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
-
1-Benzo[b]thien-4-yl-piperazine. LGC Standards.
-
Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp. PubMed.
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
-
1-Benzo[b]thien-4-yl-piperazine. Pharmaffiliates.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
-
Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 8. This compound | 913614-18-3 [sigmaaldrich.com]
- 9. cdn.who.int [cdn.who.int]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. azom.com [azom.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Application of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Pharmacophore
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP) is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Primarily recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug brexpiprazole, BTHP's intrinsic pharmacological properties make it a valuable scaffold for the development of novel therapeutics targeting central nervous system (CNS) disorders.[1] This guide provides an in-depth exploration of the applications of BTHP in drug discovery, complete with detailed protocols for its evaluation.
The core structure of BTHP, featuring a benzothiophene moiety linked to a piperazine ring, is a privileged scaffold in neuropharmacology. This structural motif is known to interact with key monoaminergic receptors, which are implicated in the pathophysiology of various psychiatric and neurological conditions.[2][3] Understanding the pharmacological profile of BTHP is therefore not only essential for optimizing the synthesis of its derivatives but also for exploring its potential as a standalone drug candidate or a lead compound for further optimization.
This document will delve into the anticipated mechanism of action of BTHP, drawing parallels with its close analog, brexpiprazole. It will then provide comprehensive, step-by-step protocols for researchers to characterize the compound's binding affinity and functional activity at key CNS targets, as well as to evaluate its efficacy in established preclinical models.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Benzo[b]thiophen-4-yl)piperazine and its hydrochloride salt is presented in the table below. The hydrochloride salt is often preferred for its improved stability and handling characteristics in a research setting.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅ClN₂S |
| Molecular Weight | 218.32 g/mol | 254.78 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 846038-18-4 | 913614-18-3 |
Anticipated Mechanism of Action: A Serotonin-Dopamine Activity Modulator
The pharmacological activity of BTHP is predicted to mirror that of brexpiprazole, positioning it as a serotonin-dopamine activity modulator. This mechanism of action is centered on its interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[1][4]
-
Dopamine D2 Receptor Partial Agonism: BTHP is expected to act as a partial agonist at D2 receptors. This means it can modulate dopaminergic activity, acting as an agonist in states of low dopamine and an antagonist in states of high dopamine. This "dopamine stabilization" is a key feature of newer antipsychotic agents, aiming to alleviate both the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[5]
-
Serotonin 5-HT1A Receptor Partial Agonism: Similar to its action at D2 receptors, BTHP likely exhibits partial agonism at 5-HT1A receptors. Activation of these receptors is associated with anxiolytic and antidepressant effects.[6][7]
-
Serotonin 5-HT2A Receptor Antagonism: BTHP is anticipated to be an antagonist at 5-HT2A receptors. Blockade of these receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of motor side effects.[8][9]
The interplay of these activities at dopamine and serotonin receptors forms the basis of BTHP's potential therapeutic utility in a range of neuropsychiatric disorders.
Signaling Pathway Overview
Caption: Proposed signaling pathways modulated by BTHP.
In Vitro Characterization Protocols
To elucidate the pharmacological profile of this compound, a series of in vitro assays are essential. The following protocols provide a framework for determining its binding affinity and functional activity at key receptors.
Protocol 1: Radioligand Binding Assays for Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of BTHP for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
1.1. Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human D2, 5-HT1A, or 5-HT2A receptor.
-
Radioligands:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT1A receptors: [³H]-8-OH-DPAT.
-
For 5-HT2A receptors: [³H]-Ketanserin.
-
-
Non-specific binding competitors:
-
For D2 receptors: Haloperidol (10 µM).
-
For 5-HT1A receptors: Serotonin (10 µM).
-
For 5-HT2A receptors: Mianserin (10 µM).
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
1.2. Procedure:
-
Prepare serial dilutions of BTHP in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of BTHP at various concentrations.
-
50 µL of the cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
1.3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the BTHP concentration.
-
Determine the IC50 value (the concentration of BTHP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assays for Receptor Activity
These assays determine whether BTHP acts as an agonist, antagonist, or partial agonist at its target receptors.
2.1. Dopamine D2 Receptor Partial Agonism: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the D2 receptor.[10][11]
2.1.1. Materials:
-
Cell membranes from cells expressing the human D2 receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Dopamine (as a full agonist).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
2.1.2. Procedure:
-
Prepare serial dilutions of BTHP and dopamine.
-
In a 96-well plate, add:
-
50 µL of BTHP or dopamine at various concentrations.
-
50 µL of cell membranes.
-
50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
2.1.3. Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) for BTHP and compare it to that of dopamine. A lower Emax than dopamine indicates partial agonism.
2.2. Serotonin 5-HT1A Receptor Partial Agonism: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity following 5-HT1A receptor activation.[12][13]
2.2.1. Materials:
-
CHO or HEK293 cells expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate cAMP production).
-
Serotonin (as a full agonist).
-
cAMP detection kit (e.g., HTRF, ELISA).
2.2.2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add BTHP or serotonin at various concentrations.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
2.2.3. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for BTHP and compare it to serotonin to assess its partial agonist activity.
2.3. Serotonin 5-HT2A Receptor Antagonism: Phosphoinositide Hydrolysis Assay
This assay measures the blockade of serotonin-induced inositol phosphate accumulation, a downstream effect of 5-HT2A receptor activation.[14][15]
2.3.1. Materials:
-
Cells expressing the human 5-HT2A receptor.
-
[³H]-myo-inositol.
-
Serotonin.
-
LiCl.
-
Dowex AG1-X8 resin.
2.3.2. Procedure:
-
Label the cells with [³H]-myo-inositol for 18-24 hours.
-
Pre-incubate the cells with BTHP at various concentrations for 30 minutes in a buffer containing LiCl.
-
Stimulate the cells with a fixed concentration of serotonin (e.g., its EC80) for 60 minutes.
-
Terminate the reaction with perchloric acid.
-
Isolate the inositol phosphates by anion-exchange chromatography using Dowex resin.
-
Quantify the radioactivity by scintillation counting.
2.3.3. Data Analysis:
-
Plot the percentage of inhibition of serotonin-stimulated inositol phosphate accumulation against the logarithm of the BTHP concentration.
-
Determine the IC50 value for BTHP.
In Vitro Assay Workflow
Caption: Workflow for in vitro characterization of BTHP.
In Vivo Evaluation Protocols
Following in vitro characterization, the antipsychotic and antidepressant-like effects of BTHP can be assessed in rodent models.
Protocol 3: Antipsychotic-like Activity - Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to evaluate the potential of a compound to reverse the psychotomimetic effects of the NMDA receptor antagonist PCP, which induces hyperactivity in rodents, mimicking the positive symptoms of schizophrenia.[16][17][18]
3.1. Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
3.2. Materials:
-
Phencyclidine (PCP).
-
BTHP.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
3.3. Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer BTHP or vehicle via an appropriate route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer PCP (e.g., 2.5-5 mg/kg, i.p.).
-
Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
3.4. Data Analysis:
-
Compare the locomotor activity of the BTHP-treated groups to the vehicle- and PCP-only treated groups.
-
A significant reduction in PCP-induced hyperlocomotion by BTHP indicates antipsychotic-like activity.
-
Analyze the data using ANOVA followed by appropriate post-hoc tests.
Protocol 4: Antidepressant-like Activity - Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[19][20][21]
4.1. Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.
4.2. Materials:
-
BTHP.
-
Vehicle.
-
Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
4.3. Procedure:
-
Administer BTHP or vehicle at various doses.
-
After a pre-treatment period (e.g., 60 minutes), place each animal individually into a water tank filled to a depth where the animal cannot touch the bottom.
-
Record the behavior for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
4.4. Data Analysis:
-
Compare the duration of immobility in the BTHP-treated groups to the vehicle-treated group.
-
A significant decrease in immobility time suggests an antidepressant-like effect.
-
Analyze the data using ANOVA followed by appropriate post-hoc tests.
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural relationship to the clinically effective drug brexpiprazole. The protocols outlined in this guide provide a comprehensive framework for the in vitro and in vivo characterization of BTHP. By elucidating its binding affinities, functional activities, and behavioral effects, researchers can gain valuable insights into its therapeutic potential.
Further investigations could explore the structure-activity relationships of BTHP derivatives to optimize potency and selectivity for desired targets. Additionally, pharmacokinetic and toxicological studies would be necessary to fully assess its drug-like properties and potential for clinical development. The exploration of BTHP and its analogs holds promise for the discovery of novel and improved treatments for a range of debilitating CNS disorders.
References
-
Cattaneo, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Molecules, 27(6), 1885. [Link]
-
Correa-Basurto, J., et al. (2012). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 17(2), 1885-1901. [Link]
-
Faquih, T., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(2), 131-147. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
-
Lanzafame, A. A., et al. (2002). LANCE™ cAMP-384 kit: a homogeneous method for measurement of cAMP. Journal of biomolecular screening, 7(5), 443-451. [Link]
-
Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. [Link]
-
Sanders-Bush, E., & Breeding, M. (1991). Serotonin 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Psychopharmacology, 105(3), 320-326. [Link]
-
Šućur, J., et al. (2013). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Bioorganic & medicinal chemistry, 21(21), 6549-6559. [Link]
-
Strange, P. G. (2008). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British journal of pharmacology, 153(7), 1545-1553. [Link]
-
Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59). [Link]
-
Bruijnzeel, D., & Tandon, R. (2016). Spotlight on brexpiprazole and its potential in the treatment of schizophrenia and as adjunctive therapy for the treatment of major depression. Drug design, development and therapy, 10, 1641. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2018). Reassessment of amphetamine-and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Journal of psychopharmacology, 32(1), 10-22. [Link]
-
NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Creative Biolabs. (n.d.). Rodent Phencyclidine (PCP) Model of Schizophrenia. [Link]
-
Sharif, N. A., & Xu, S. X. (2000). 5-HT (2) Receptor-Mediated Phosphoinositide Hydrolysis in Bovine Ciliary Epithelium. Journal of ocular pharmacology and therapeutics, 16(3), 251-260. [Link]
-
ResearchGate. (n.d.). Binding affinities of brexpiprazole and aripiprazole. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Castelhano, A. L., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments: JoVE, (90), e51523. [Link]
-
Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS spectrums, 21(2), 1-5. [Link]
-
Nabavi, S. M., et al. (2018). Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands. Molecules, 23(10), 2661. [Link]
-
González-Vera, J. A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(13), 9213-9229. [Link]
-
Wang, Y., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. Molecules, 22(12), 2097. [Link]
-
Castagnoli, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. [Link]
-
Psych Scene Hub. (2020). Brexpiprazole - Mechanism of Action, Side Effects and Clinical Pearls. [Link]
-
British Association for Psychopharmacology. (n.d.). Factsheet on the forced swim test. [Link]
-
Miyamoto, S., et al. (2007). Phencyclidine and Genetic Animal Models of Schizophrenia Developed in Relation to the Glutamate Hypothesis. Methods and findings in experimental and clinical pharmacology, 29(4), 279-289. [Link]
-
Mailman, R. B. (2007). Aripiprazole: a drug that is a partial dopamine D2 receptor agonist. Journal of expert opinion on investigational drugs, 16(11), 1851-1861. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]
-
ResearchGate. (n.d.). Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C... [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. [Link]
-
ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. [Link]
-
University of Florida. (n.d.). Forced Swim Test v.3. [Link]
-
NCBI Bookshelf. (n.d.). GTPγS Binding Assays. [Link]
-
NCBI. (n.d.). The Mouse Forced Swim Test. [Link]
-
Kikuchi, T., et al. (2021). The unique pharmacological profile of brexpiprazole: a serotonin-dopamine activity modulator. Journal of the neurological sciences, 420, 117233. [Link]
-
Lane, J. R., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International journal of molecular sciences, 22(8), 4068. [Link]
-
González-Maeso, J., et al. (2007). Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia. Neuropsychopharmacology, 32(11), 2424-2432. [Link]
-
Fungifun. (n.d.). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. [Link]
-
ACS Publications. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]
-
ResearchGate. (n.d.). Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. [Link]
-
PubMed. (n.d.). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. [Link]
-
PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]
-
PubMed Central (PMC). (n.d.). Mechanisms of G protein activation via the D2 dopamine receptor. [Link]
-
ACS Publications. (n.d.). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. [Link]
Sources
- 1. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 18. Phencyclidine and genetic animal models of schizophrenia developed in relation to the glutamate hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 21. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Introduction: The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine is a critical step in the production of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic drug Brexpiprazole.[1][2] Achieving high purity and yield is paramount for ensuring the safety and efficacy of the final drug product. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the common byproducts and challenges encountered during its synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate and optimize your experimental work.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.
Question 1: My reaction is showing low or no yield of the desired product. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield in the N-arylation of piperazine to form 1-(Benzo[b]thiophen-4-yl)piperazine is a common issue that can typically be traced back to a few key areas of the reaction, particularly for the widely used Buchwald-Hartwig amination.[3]
Potential Causes & Solutions:
-
Catalyst and Ligand Inactivity: The Palladium-catalyzed Buchwald-Hartwig reaction is highly sensitive to the choice of catalyst and ligand.[4][5] The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination.[4]
-
Troubleshooting:
-
Screen Ligands: If using a generic ligand, switch to a more specialized, electron-rich, and bulky phosphine ligand such as XPhos, SPhos, or RuPhos, which are known to be effective for C-N bond formation.[3]
-
Use a Pre-catalyst: Employ a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). This ensures a consistent palladium-to-ligand ratio and simplifies the reaction setup, avoiding potential issues with catalyst activation.[3]
-
Increase Catalyst Loading: For particularly challenging or unreactive substrates, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion.
-
-
-
Improper Base Selection: The base plays a crucial role; it must be strong enough to deprotonate the piperazine nitrogen, facilitating its coordination to the palladium center, but not so strong that it promotes side reactions or degradation of the starting materials.[3]
-
Troubleshooting:
-
Strong Bases (NaOtBu, KOtBu): While often effective, strong alkoxide bases can sometimes lead to the decomposition of sensitive substrates.[6]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): If degradation is suspected, switching to a milder inorganic base like cesium carbonate or potassium phosphate can be beneficial, though this may require higher reaction temperatures to achieve a comparable reaction rate.[3][7]
-
-
-
Solvent and Temperature Issues: The reaction solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. The reaction temperature needs to be high enough to drive the reaction forward but not so high as to cause thermal degradation.
-
Troubleshooting:
-
Ensure Anhydrous/Degassed Conditions: Use a dry, non-polar aprotic solvent like toluene or dioxane. Ensure it is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Optimize Temperature: A typical temperature range is 100-110 °C.[3] If the reaction is sluggish, a slight increase in temperature may help. Conversely, if byproduct formation is high, lowering the temperature could be beneficial.
-
-
Question 2: My analysis (HPLC/LC-MS) shows significant impurity peaks. What are the most common byproducts and how can I prevent their formation?
Answer: Identifying the structure of byproducts is the first step toward mitigating their formation. In the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, several side products are frequently observed.
Table 1: Common Byproducts and Prevention Strategies
| Byproduct Name | Structure (Example) | Common Cause | Prevention Strategy |
| 1,4-bis(benzo[b]thiophen-4-yl)piperazine | Di-substituted Piperazine | The desired product, 1-(benzo[b]thiophen-4-yl)piperazine, acts as a nucleophile and reacts with another molecule of the 4-halobenzo[b]thiophene starting material. | 1. Use Excess Piperazine: Employ a significant excess (3-5 equivalents) of piperazine to outcompete the mono-arylated product. 2. Use Boc-Protected Piperazine: React the aryl halide with 1-Boc-piperazine. The Boc group prevents the second N-arylation. The Boc group is then easily removed under acidic conditions to yield the desired product.[1][8] |
| Benzo[b]thiophene | Hydrodehalogenation Product | Reduction of the 4-halobenzo[b]thiophene starting material, where the halogen is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[3] | 1. Re-evaluate Base/Temperature: If this byproduct is significant, consider using a milder base or lowering the reaction temperature. 2. Check Reagent Purity: Ensure the solvent and reagents are free of reducing impurities. |
| 4,4'-bi(benzo[b]thiophene) | Homocoupling Product | Reductive coupling of two molecules of the 4-halobenzo[b]thiophene starting material.[3] | 1. Optimize Catalyst/Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is often effective. An imbalance can sometimes favor C-C bond formation.[3] 2. Select Appropriate Ligand: Choose a ligand known to favor C-N reductive elimination over C-C coupling. |
| Benzo[b]thiophene-4-sulfoxide/sulfone | Oxidation Products | Oxidation of the sulfur atom in the benzothiophene ring. This can occur during the reaction or upon workup and storage if exposed to air or oxidizing agents.[1] | 1. Maintain Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (N₂ or Ar). 2. Proper Storage: Store the final product and intermediates protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferred for large-scale synthesis: Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr)?
A1: The choice depends on the specific starting materials and scale.
-
Buchwald-Hartwig Amination: This is a versatile and highly effective method for laboratory and smaller-scale synthesis, especially when starting from a 4-halobenzo[b]thiophene (e.g., 4-bromo or 4-chlorobenzo[b]thiophene).[3] However, the cost of the palladium catalyst and phosphine ligands can be a consideration for large-scale industrial production.
-
Nucleophilic Aromatic Substitution (SNAr): This route can be more cost-effective for industrial-scale synthesis. It typically requires a benzo[b]thiophene ring that is "activated" with a strong electron-withdrawing group to facilitate the substitution reaction with piperazine. An alternative approach involves a controlled SNAr reaction between a suitable precursor and 1-Boc-piperazine early in the synthetic sequence.[8]
Q2: How is the final hydrochloride salt typically formed and purified?
A2: After the C-N coupling reaction and purification of the free base (1-(Benzo[b]thiophen-4-yl)piperazine), the hydrochloride salt is formed to improve its stability and handling properties.
-
Protocol: The purified free base is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or THF).[1][8] A solution of hydrochloric acid (typically 4M HCl in dioxane or gaseous HCl) is added dropwise to the stirred solution, often at room temperature or cooled in an ice bath.[3] The hydrochloride salt usually precipitates out of the solution. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[3] High-performance liquid chromatography (HPLC) analysis can confirm a purity of ≥99%.[1]
Q3: What analytical techniques are best for identifying these byproducts?
A3: A combination of techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of the reaction mixture and the final product. It allows for the quantification of the main product and any impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. By separating the components with LC and then determining their mass-to-charge ratio with MS, you can deduce the molecular weights of the byproducts and propose their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to characterize isolated byproducts.
Visualizations & Protocols
Diagrams
Caption: Troubleshooting workflow for low product yield.
Caption: Formation of the desired product and common byproducts.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and may require optimization.[3]
-
Preparation: To an oven-dried flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 2.2 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add 4-bromobenzo[b]thiophene (1 equivalent) and piperazine (3 equivalents) to the flask, followed by anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture with stirring to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure free base.
Protocol 2: HPLC Method for Purity Analysis
This is a general method and should be validated for specific systems.[8]
-
Column: C18 reverse-phase column (e.g., XBridge C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable diluent (e.g., 80:20 Acetonitrile:Water) to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
References
-
Reddy, G. O., et al. (2015). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development, 19(4), 555-558. Available from: [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6884. Available from: [Link]
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from: [Link]
-
ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from: [Link]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Retrieved from: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1084-1090. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from: [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride synthesis
Technical Support Center: 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which most commonly proceeds via a Buchwald-Hartwig amination reaction.
Section 1: Initial Diagnosis & Common Problems
This section addresses the most frequent initial hurdles encountered in the synthesis, focusing on reaction failure and the formation of complex product mixtures.
FAQ: My reaction shows little to no conversion of the starting material (e.g., 4-bromobenzo[b]thiophene). What are the primary factors to investigate?
Failure to initiate the reaction typically points to a fundamental issue with the catalytic system or the reaction environment. The active Pd(0) catalyst is sensitive and requires specific conditions to form and function correctly.
Root Cause Analysis:
-
Inactive Catalyst: The most common culprit is the failure to generate the active L-Pd(0) species from the Pd(II) precatalyst (like Pd(OAc)₂). This reduction is often facilitated by the phosphine ligand or trace amounts of water.[1][2][3] If this step fails, the catalytic cycle cannot begin.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it back to inactive Pd(II).[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere are frequent sources of failure.
-
Poor Reagent Quality: The presence of moisture or other impurities in solvents, piperazine, or the base can inhibit the catalyst. Piperazine, being hygroscopic, is a common source of excess water.
-
Inappropriate Base or Ligand: The choice of base and ligand is critical and substrate-dependent.[4] An incorrect combination can lead to a complete lack of reactivity.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose a stalled reaction.
Caption: Troubleshooting logic for a failed reaction.
Detailed Protocol: Ensuring an Inert Environment
-
Glassware: Oven-dry all glassware (reaction vessel, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent Degassing: Degas the reaction solvent (e.g., toluene, dioxane) for 15-30 minutes by bubbling argon or nitrogen through it. Alternatively, use the freeze-pump-thaw method (3 cycles) for maximum oxygen removal.
-
Reaction Setup: Assemble the glassware while hot and purge with argon or nitrogen for 10-15 minutes. Use a gas bubbler to ensure a positive pressure of inert gas throughout the reaction.
-
Reagent Handling: Add solids (aryl halide, palladium source, ligand, base) under a positive flow of inert gas. Use Schlenk techniques or a glovebox for the most reliable results.[4]
FAQ: My TLC/LC-MS shows consumption of starting material but multiple new spots and very little desired product. What are the likely side reactions?
The appearance of multiple products indicates that while the catalyst is active, competing reaction pathways are occurring. Identifying these byproducts is key to optimizing selectivity.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is converted back to the parent arene (benzo[b]thiophene). This occurs via a β-hydride elimination pathway from a palladium-amide intermediate.[5]
-
1,4-Diarylation of Piperazine: The desired product, a secondary amine, reacts with another molecule of the aryl halide to form the symmetrical 1,4-bis(benzo[b]thiophen-4-yl)piperazine. This is common when using an excess of the aryl halide or at high conversions.[6]
-
Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a bibenzo[b]thiophene species. This is often promoted by phosphine ligands that are not bulky enough.
-
Decomposition: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with certain functional groups, leading to substrate or product degradation, especially at elevated temperatures.[1][4]
Mitigation Strategies:
-
For Diarylation: Use a slight excess of piperazine (1.2–1.5 equivalents) relative to the aryl halide. Monitor the reaction closely and stop it before the starting aryl halide is fully consumed.
-
For Hydrodehalogenation: This side reaction is complex. Switching to a bulkier ligand can sometimes disfavor the conformation required for β-hydride elimination.
-
For Homocoupling: Ensure the correct palladium-to-ligand ratio is used. Screening different bulky, electron-rich phosphine ligands can minimize this pathway.[4]
Caption: Competing reaction pathways in the synthesis.
Section 2: Optimizing Reaction Parameters
Once the reaction is running, fine-tuning the parameters is essential for maximizing yield and purity.
FAQ: How do I choose the optimal catalyst, ligand, and base for coupling with 4-halobenzo[b]thiophene?
The "best" system depends heavily on the specific halide (Br, Cl) used and requires systematic screening. However, general principles based on modern Buchwald-Hartwig catalysis provide an excellent starting point.
Component Selection Guide:
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are highly recommended.[6] They offer a consistent 1:1 Pd:Ligand ratio, simplify setup, and often lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[2]
-
Ligand: For electron-rich heterocyclic halides like 4-bromobenzo[b]thiophene, bulky, electron-rich biaryl monophosphine ligands are the standard.[2] These ligands promote the crucial reductive elimination step.
-
Base: The base's role is to deprotonate the piperazine-palladium complex to form the key amide intermediate.[5] Its strength and solubility are critical factors.[4]
Screening Table for Optimization:
| Parameter | Option 1 (Aggressive) | Option 2 (Balanced) | Option 3 (Mild) | Rationale & Causality |
| Aryl Halide | 4-Chloro benzo[b]thiophene | 4-Bromo benzo[b]thiophene | 4-Triflate benzo[b]thiophene | Reactivity order is generally Br > Cl > OTf for oxidative addition in this reaction.[2][7] Aryl chlorides are cheaper but require more active catalysts. |
| Ligand | tBuXPhos [8] | XPhos [9] | RuPhos | These ligands provide the necessary steric bulk to facilitate reductive elimination and prevent undesired side reactions. XPhos is a robust, general-purpose ligand. |
| Base | NaOtBu (Sodium tert-butoxide) | LHMDS (Lithium Hexamethyldisilazide) | K₃PO₄ (Potassium Phosphate) | NaOtBu provides high reaction rates but is incompatible with sensitive groups.[1] K₃PO₄ is milder and offers better functional group tolerance but may require higher temperatures or longer reaction times.[1][7] |
| Solvent | Toluene | Dioxane | t-BuOH | Toluene is a standard, effective solvent.[4] Ethereal solvents like dioxane can also be effective. The choice can influence base solubility and reaction rates. |
Experimental Protocol: Small-Scale Reaction Screening
-
Setup: In a glovebox, arrange an array of reaction vials, each with a small stir bar.
-
Stock Solutions: Prepare stock solutions of 4-bromobenzo[b]thiophene and piperazine in the chosen solvent (e.g., toluene) to ensure accurate dispensing.
-
Reagent Addition: To each vial, add the palladium precatalyst (e.g., 2 mol%) and the solid base (e.g., 1.4 equiv).
-
Initiation: Add the stock solutions of the aryl bromide (1.0 equiv) and piperazine (1.2 equiv).
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at a set temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 16 hours), cool the reactions, dilute with a suitable solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS to determine the relative conversion and product formation for each condition.
Section 3: Work-up and Purification Challenges
Even with a high-yielding reaction, significant product loss can occur during isolation and purification.
FAQ: I am losing product during aqueous work-up, and the final hydrochloride salt is proving difficult to crystallize. What are the best practices?
Arylpiperazine products can have some water solubility, and their basic nature complicates extraction. Proper salt formation requires careful control of stoichiometry and solvent.
Work-up Best Practices:
-
Quenching: After cooling the reaction, filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with an organic solvent like ethyl acetate or DCM.
-
Extraction: The basic product will be in the organic phase. To avoid emulsions and product loss into an acidic aqueous phase, wash the combined organic filtrate with brine (saturated NaCl solution) rather than dilute acid. The high salt concentration of brine reduces the solubility of organic compounds in the aqueous layer.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol: Hydrochloride Salt Formation and Crystallization
The goal is to protonate the more basic aliphatic nitrogen of the piperazine ring.[10][11][12]
-
Solvent Selection: Dissolve the crude free-base product in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O).[10]
-
Acid Addition: Prepare a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Slowly add 1.0 to 1.1 equivalents of the HCl solution to the stirred solution of the free base at room temperature or 0 °C. Adding a large excess of acid can lead to the formation of an oily or difficult-to-handle dihydrochloride salt.[10][11]
-
Crystallization: If a precipitate forms immediately, continue stirring for 1-2 hours to ensure complete crystallization. If no solid forms, try:
-
Scratching the inside of the flask with a glass rod.
-
Adding a small seed crystal if available.
-
Storing the solution at low temperature (4 °C or -20 °C) for several hours.
-
Slowly adding a non-polar co-solvent (e.g., heptane) until turbidity is observed, then allowing it to stand.
-
-
Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Royal Society of Chemistry. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]
-
ResearchGate. (2018). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Gevorgyan, V., et al. (n.d.). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. National Institutes of Health. [Link]
-
Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
-
Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules. [Link]
-
Gevorgyan, V., et al. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic Letters. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ResearchGate. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]
-
Bojarski, A. J., et al. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
how to remove palladium catalyst from 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride reaction
A Guide for the Purification of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal, specifically from the synthesis of this compound. The synthesis of this important pharmaceutical intermediate often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which necessitates robust purification strategies to meet stringent regulatory limits for residual metals.[1][2][3][4]
This document provides in-depth, field-proven insights and actionable protocols to help you troubleshoot and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my this compound product so critical?
A1: There are three primary reasons for stringent palladium removal:
-
Regulatory Compliance: Global regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity.[2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[5]
-
Catalytic Activity in Downstream Steps: Residual palladium can interfere with subsequent synthetic transformations, leading to unwanted side reactions, reduced yields, and compromised product purity.
-
Product Stability and Quality: Palladium residues, often in the form of palladium black, can cause discoloration of the final product and may catalyze degradation over time.[6][7]
Q2: What are the common forms of residual palladium after a Buchwald-Hartwig reaction?
A2: Palladium can exist in several forms in the crude reaction mixture:
-
Heterogeneous Palladium: Insoluble species like palladium black (Pd(0)) or palladium supported on carbon (Pd/C) if used. These are typically the easiest to remove.
-
Homogeneous Palladium: Soluble palladium complexes, which can be in the Pd(0) or Pd(II) oxidation state, are often coordinated to ligands (e.g., phosphines) or the product itself.[8] These are more challenging to remove and are the primary target of specialized scavengers.
-
Colloidal Palladium: Fine, suspended particles of palladium metal that may pass through standard filters.[9]
Q3: How does the hydrochloride salt form of my product affect the choice of purification method?
A3: The hydrochloride salt of 1-(Benzo[b]thiophen-4-yl)piperazine significantly increases its polarity and potential solubility in aqueous or protic solvents. This property can be leveraged during purification. For instance, an aqueous wash or extraction can be effective for removing less polar, palladium-containing organic impurities. However, it also means that the choice of scavenger and solvent system must be carefully considered to ensure the product remains in solution during the scavenging process while the scavenger-palladium complex is easily separated. A Pfizer case study on a similar transformation successfully used a water/THF solvent system to treat an HCl salt with a silica-based scavenger.[10]
Q4: How do I select the most appropriate palladium removal method for my specific reaction?
A4: The optimal method is highly system-dependent and is influenced by the reaction solvent, the specific palladium catalyst and ligands used, and the properties of your final product.[1] A multi-step approach is often the most effective.[5] Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for palladium removal.
Troubleshooting & Optimization Guide
Issue 1: I filtered my reaction mixture through Celite®, but the palladium level is still high (>1000 ppm).
-
Causality: This indicates the presence of soluble (homogeneous) palladium species.[9] Simple filtration is only effective for removing insoluble particles like palladium black.[11]
-
Solution: You must employ a method that targets soluble palladium. The most effective approach is the use of a metal scavenger.[2][8] These are solid-supported materials with functional groups that have a high affinity for palladium, chelating it out of the solution so it can be removed by filtration.[1]
Issue 2: My chosen scavenger is not reducing palladium levels effectively.
-
Causality & Solutions:
-
Incorrect Scavenger Type: The scavenger's functional group must have a high affinity for the specific palladium species in your mixture. Thiol (-SH), Thiourea, and Dimercaptotriazine (DMT or TMT) functionalized scavengers are excellent choices for palladium.[12][13] SiliaMetS® Thiol and Thiourea are versatile for various forms of palladium, while SiliaMetS® DMT is particularly effective for hindered palladium complexes.[12][13]
-
Insufficient Equivalents: The amount of scavenger should be based on the moles of palladium in the reaction, not the weight of the crude product. Start with 5-10 weight equivalents of scavenger relative to the weight of the palladium catalyst used. Optimization may be required.
-
Suboptimal Conditions: Scavenging efficiency is dependent on time, temperature, and agitation. Increase the stirring time (e.g., from 2 hours to 12-18 hours) or gently heat the mixture (e.g., to 35-45 °C) if your product is thermally stable.[10][14]
-
Solvent Incompatibility: The scavenger must have good contact with the solution. Ensure the solvent system allows for an effective slurry. For the this compound, a polar solvent or a mixture like THF/water may be necessary.[10]
-
Issue 3: I am observing significant loss of my product after the scavenging step.
-
Causality: This is likely due to non-specific binding of your polar, nitrogen-containing product to the scavenger's solid support (often silica).[15]
-
Solution:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level.
-
Thorough Washing: After filtering off the scavenger, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.
-
Try a Different Support: Polystyrene-based scavengers (e.g., QuadraPure™) may exhibit different non-specific binding properties compared to silica-based ones.
-
Alternative Scavengers: Consider aqueous washing with a chelating agent like N-acetylcysteine, which can complex with palladium and be removed in the aqueous layer.[5][16]
-
Issue 4: How can I accurately determine my final palladium concentration?
-
Causality: Visual inspection is unreliable. A quantitative, highly sensitive method is required to confirm compliance with regulatory limits.
-
Solution: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17][18][19] This technique provides the accuracy and low detection limits (ppb level) needed for final product validation.[17][18] While screening various removal methods, faster, semi-quantitative kits can be used to assess relative efficiency before submitting the best candidates for formal ICP-MS analysis.[20]
Comparative Overview & Data
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For... |
| Filtration (Celite®) | Simple, fast, inexpensive. | Only removes insoluble/heterogeneous Pd.[9] | Initial workup to remove Pd black or supported catalysts (e.g., Pd/C).[11] |
| Activated Carbon | Cost-effective, removes color impurities.[21] | Can be less selective, may require higher loading, potential for product loss.[2] | Decolorization and moderate Pd reduction, especially when cost is a primary driver.[1] |
| Silica Scavengers | High efficiency and selectivity, wide range of functional groups available.[13] | Higher cost than carbon, potential for non-specific binding. | Robust removal of soluble palladium to very low ppm levels in pharmaceutical processes.[1][10] |
| Polymer Scavengers | High stability, suitable for various solvents. | Can have slower kinetics than silica-based scavengers. | Applications where silica's acidity or potential for leaching is a concern. |
| Crystallization | Can be highly effective for final purification. | Palladium can sometimes co-crystallize or concentrate in the product.[2] | Final purification step after the bulk of palladium has been removed by other means. |
Table 2: Selection Guide for Common Palladium Scavengers
| Scavenger Functional Group | Commercial Examples | Target Palladium Species | Key Characteristics |
| Thiol (-SH) | SiliaMetS® Thiol | Pd(II), Pd(0), Cu, Ag, Hg | A robust, versatile "all-rounder" scavenger for various metals.[13] |
| Thiourea | SiliaMetS® Thiourea | All forms of Palladium, Ru | Widely used in the pharmaceutical industry, works well in organic solvents.[12][13] |
| Dimercaptotriazine (DMT) | SiliaMetS® DMT | Ru, Pd, Pt, Rh, Ag | The silica equivalent of TMT; excellent for hindered Pd complexes and Ruthenium.[12] |
| Triaminetetraacetate (EDTA) | SiliaMetS® TAAcONa | Pd(II), Ni(II), Cu | Supported version of EDTA, effective for metals in higher oxidation states.[12] |
Experimental Protocols
Protocol 1: General Workflow for Palladium Scavenging
This protocol provides a general framework. The specific scavenger, solvent, temperature, and time should be optimized for your process.
Caption: General experimental workflow for scavenging.
Protocol 2: Palladium Removal Using SiliaMetS® Thiol (Batch Mode)
This protocol is adapted from a successful industrial case study for a Buchwald-Hartwig amination product.[10]
-
Preparation: After the completion of the 1-(Benzo[b]thiophen-4-yl)piperazine synthesis and subsequent formation of the hydrochloride salt, dilute the crude material in a suitable solvent system (e.g., a mixture of THF and water) to ensure the product is fully dissolved.
-
Scavenger Addition: To the stirred solution, add SiliaMetS® Thiol. A typical starting point is 50 wt% relative to the crude product weight, which should be optimized downward.[10]
-
Scavenging: Stir the resulting slurry at a controlled temperature (e.g., 35 °C) for 12-18 hours.[10] Monitor the scavenging progress by taking small aliquots, filtering, and analyzing for palladium if a rapid method is available.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the silica scavenger.
-
Washing: Wash the filter cake thoroughly with the solvent used for the slurry to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. The product can then be isolated by crystallization or other standard procedures.[10]
-
Analysis: Submit a sample of the final, dried product for ICP-MS analysis to confirm the residual palladium level is within the acceptable limit (<10 ppm).[17]
Protocol 3: Palladium Removal Using Activated Carbon
-
Preparation: Dissolve the crude this compound in a suitable solvent.
-
Carbon Addition: Add activated carbon (e.g., Darco® G-60) to the solution. A typical loading is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Safety Note: Activated carbon containing residual palladium and solvent can be pyrophoric. Do not allow the filter cake to dry completely in the open air; handle with care.[11]
-
Isolation & Analysis: Wash the filter cake with fresh solvent, combine the filtrates, and proceed with product isolation and analysis as described above.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How can i remove palladium Pd catalyst easily?.
- How to Remove Palladium in three easy steps. Biotage. (2023).
- Method of removing palladium.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Your trick to remove residual palladium. Reddit.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Metal Scavengers Selection Guide. SiliCycle.
- Palladium Detection for API. Arbor Assays. (2000).
- An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine. BenchChem.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. (2014).
- Palladium Removal Using SiliaMetS Thiol After a Buchwald-Hartwig Amin
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- This compound. ChemScene.
- Metal Scavenger User Guide. Biotage.
- Removal of Pd residues. Gold Refining & Metal Extraction Forum. (2020).
- Metal Scavenger Guide. Sopachem.
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Analysis of palladium by high resolution ICP-MS.
- Buchwald–Hartwig amin
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. CARBOGEN AMCIS. (2023).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem.
- User Guide QuadraPure Metal Scavengers. Sigma-Aldrich.
- Palladium API Screening Fluorescent Detection Kit. Arbor Assays.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. onyxipca.com [onyxipca.com]
- 6. goldrefiningforum.com [goldrefiningforum.com]
- 7. Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai [carbogen-amcis.com]
- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. sopachem.com [sopachem.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. arborassays.com [arborassays.com]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. arborassays.com [arborassays.com]
- 21. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
dealing with hygroscopicity of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Technical Support Center: 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
A Guide to Managing Hygroscopicity in Research and Development
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that handling active pharmaceutical ingredients (APIs) with challenging physicochemical properties is a common hurdle in drug development. This guide is designed to provide researchers, scientists, and formulation experts with in-depth, practical solutions for managing the hygroscopic nature of this compound, ensuring the integrity, stability, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the hygroscopicity of this compound.
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment.[1] For an API like this compound, which exists as a hydrochloride salt to improve solubility and stability, this property can be particularly pronounced.[2] The presence of absorbed moisture is not trivial; it can initiate a cascade of physical and chemical changes, impacting the material's quality and performance.[3][4]
Moisture can act as a plasticizer, lowering the glass transition temperature of the material and increasing molecular mobility.[5] This can lead to solid-state transformations, such as converting from a stable crystalline form to a less stable amorphous or hydrated state. Furthermore, water can directly participate in degradation reactions like hydrolysis, leading to a loss of potency and the formation of impurities.[5][6]
Caption: Consequences of Moisture Absorption.
Q2: What are the visual or physical signs that my compound has absorbed moisture?
A2: The initial indication of moisture uptake is often a change in the physical properties of the powder. You may observe:
-
Loss of Flowability: The powder may become cohesive and difficult to handle.
-
Clumping or Caking: Formation of aggregates or a solid mass.[1]
-
Change in Appearance: The material might appear wet or change from a crystalline solid to a more amorphous-looking substance.
-
Deliquescence: In cases of extreme hygroscopicity and high humidity, the solid may absorb enough water to dissolve and form an aqueous solution.
Q3: How does moisture absorption affect the stability and performance of the compound?
A3: Moisture can significantly compromise the stability and experimental performance of this compound. Key impacts include:
-
Chemical Stability: Water can act as a reactant in hydrolytic degradation pathways, reducing the purity and potency of the API.[7]
-
Physical Stability: Moisture can induce changes in the crystal lattice, potentially leading to the formation of different polymorphs or hydrates, which can have different solubilities and bioavailabilities.
-
Analytical Inconsistency: Weighing a hygroscopic sample accurately is challenging. The weight will continuously change as it absorbs moisture, leading to errors in concentration calculations for assays, dissolution studies, and other quantitative analyses.
-
Manufacturing Challenges: In a drug development setting, hygroscopicity causes major processing issues, such as poor powder flow, sticking to equipment during tableting, and affecting the final dosage form's integrity.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is the first line of defense against hygroscopicity. For this compound, the following conditions are recommended:
-
Container: Store in a tightly-closed container.[8] For enhanced protection, a hermetic or laminated foil bag can be used.[9][10]
-
Environment: Keep in a dark place, sealed in a dry environment at room temperature.[11] A desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended to maintain a low-humidity environment.[1]
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to displace moist air.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15-25°C) | Avoids temperature fluctuations that can drive moisture sorption/desorption cycles.[12] |
| Humidity | As low as possible (<40% RH) | Minimizes the primary driver of water absorption.[8] |
| Container | Tightly-sealed, light-resistant | Prevents ingress of atmospheric moisture and light-induced degradation.[8][13] |
| Additives | Desiccant pouches inside secondary packaging | Actively removes moisture from the container headspace.[10][14] |
Q5: What is the best way to handle and weigh the compound to minimize moisture uptake?
A5: Handling procedures are critical to prevent moisture contamination during experiments.
-
Controlled Environment: Whenever possible, handle the compound inside a glove box with controlled low humidity or a nitrogen-purged environment.
-
Minimize Exposure Time: If a controlled environment is unavailable, minimize the time the primary container is open to the atmosphere. Quickly retrieve the required amount and immediately reseal the container.
-
Use Dry Utensils: Ensure all spatulas, weighing boats, and glassware are completely dry before coming into contact with the compound.
-
Aliquoting: For frequently used materials, consider preparing smaller aliquots in individual, tightly sealed vials. This prevents repeated exposure of the main stock to ambient humidity.
Q6: How can I accurately determine the water content of my sample?
A6: The most accurate and specific method for determining water content is Karl Fischer (KF) titration .[15] This technique is superior to loss on drying (LOD) because it is specific to water and is not affected by the loss of other volatile components.[16]
-
Volumetric KF Titration: Suitable for determining water content down to 1%.[17] The sample is dissolved in a KF-specific solvent (like methanol), and an iodine-containing titrant is added.
-
Coulometric KF Titration: Ideal for trace amounts of water (ppm levels).[17] Iodine is generated electrochemically in the titration cell, providing very high sensitivity.
Given the hygroscopic nature of this compound, direct addition to the KF titration cell is recommended to avoid moisture uptake during sample preparation.
Q7: My compound has already absorbed some moisture. Can it still be used?
A7: This depends on the extent of moisture absorption and the nature of your experiment.
-
Quantify the Water Content: First, determine the exact water content using Karl Fischer titration.
-
Assess Purity: Use a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.
-
Correct for Water Content: If no significant degradation has occurred, you can mathematically correct for the water content in your weighings to prepare solutions of the correct concentration. For example, if the water content is 5%, you would need to weigh out 105 mg of the hydrated material to get 100 mg of the active compound.
-
Drying (Use with Caution): Drying the material in a vacuum oven at a controlled temperature may be possible, but this carries the risk of inducing solid-state phase changes or degradation. This should only be attempted after careful characterization (e.g., by DSC or TGA) to determine the appropriate conditions.
Q8: What formulation strategies can be employed to mitigate the effects of hygroscopicity?
A8: In later stages of drug development, formulation strategies are key to creating a stable product.[3]
-
Excipient Selection: Incorporate excipients that can act as moisture scavengers or that have low hygroscopicity.[7]
-
Dosage Form: For highly hygroscopic materials, tablets are often superior to capsules.[9] A film coating can provide an effective moisture barrier.
-
Packaging: Utilize high-barrier packaging such as foil-foil blisters or bottles with desiccants integrated into the cap or as a separate canister.[3][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Powder is clumpy, caked, or difficult to handle. | Moisture absorption from the atmosphere due to improper storage or handling. | 1. Immediately transfer the material to a desiccator. 2. Handle future weighings in a low-humidity environment (glove box). 3. Aliquot the material into smaller, tightly sealed vials. |
| Inconsistent analytical results (e.g., potency, dissolution). | Inaccurate weighing due to rapid moisture uptake on the analytical balance. | 1. Use a balance with a draft shield and allow the sample to equilibrate briefly. 2. Work quickly to minimize exposure time. 3. Determine water content by Karl Fischer titration and correct the sample weight accordingly. |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation (e.g., hydrolysis) initiated by absorbed water. | 1. Verify storage conditions are optimal (see FAQ Q4). 2. Check the purity of the material before each use if stored for an extended period. 3. Consider re-purification if degradation is significant. |
| Difficulty dissolving the compound or changes in solubility. | Potential solid-state transformation (e.g., hydrate formation) due to moisture. | 1. Characterize the solid form using techniques like XRPD or DSC. 2. Ensure consistent and proper storage to prevent phase changes. 3. If a new form is present, re-evaluate solubility parameters. |
Experimental Protocols
Protocol 1: Recommended Workflow for Handling & Weighing
This protocol minimizes moisture exposure during routine laboratory use.
Caption: Workflow for Handling Hygroscopic Compounds.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)
This protocol outlines the general steps for quantifying water content. Always refer to your specific instrument's operating manual.
-
System Preparation:
-
Ensure the Karl Fischer titrator is equipped with fresh, appropriate reagents (titrant and solvent).
-
Perform a system conditioning or pre-titration to neutralize any ambient moisture within the titration cell until a stable, low drift is achieved.
-
-
Titer Determination:
-
Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial water standard) to the conditioned titration cell.
-
Run the titration to determine the exact titer (mg H₂O / mL of titrant). Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Accurately weigh approximately 50-100 mg of this compound directly into the titration vessel using an analytical balance. Record the exact weight.
-
Seal the vessel and begin the titration. The sample should dissolve in the KF solvent and release its water.
-
The titration will proceed automatically until the endpoint is reached (when all water has been consumed).
-
-
Calculation:
-
The instrument's software will typically calculate the percentage of water automatically using the following formula: Water (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
-
-
System Cleaning:
-
After analysis, safely dispose of the spent KF reagents according to your institution's hazardous waste procedures.
-
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. Available from: [Link]
-
Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]
-
USP-NF. <659> Packaging and Storage Requirements. Available from: [Link]
-
National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
-
National Institutes of Health (NIH). The effect of water on the solid state characteristics of pharmaceutical excipients. Available from: [Link]
-
Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. Available from: [Link]
-
QbD Group. 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Wikipedia. Karl Fischer titration. Available from: [Link]
-
ResearchGate. Effect of moisture on solid state stability. Available from: [Link]
-
ResearchGate. What are recommended packaging conditions for highly hygroscopic APIs?. Available from: [Link]
-
Colorcon. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available from: [Link]
-
Iraqi Academic Scientific Journals. Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Available from: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
-
BYJU'S. Principle of Karl Fischer Titration. Available from: [Link]
-
EPRA Journals. REVIEW ON MOISTURE CONTENT: A STABILITY PROBLEM IN PHARMACEUTICALS. Available from: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]
-
TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. Available from: [Link]
-
Single Use Support. Cold Storage Requirements for Active Pharmaceutical Ingredients. Available from: [Link]
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qbdgroup.com [qbdgroup.com]
- 7. colorcon.com [colorcon.com]
- 8. uspnf.com [uspnf.com]
- 9. blog.vestanutra.com [blog.vestanutra.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 12. susupport.com [susupport.com]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
Technical Support Center: Optimizing Buchwald-Hartwig Coupling of Benzo[b]thiophene
Welcome to the technical support center for the Buchwald-Hartwig amination of benzo[b]thiophene derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C–N bond formation with this important heterocyclic scaffold. Here, we move beyond generic protocols to address the specific challenges posed by the sulfur-containing benzo[b]thiophene ring system, offering field-proven insights and systematic troubleshooting strategies.
Foundational Principles: Why Benzo[b]thiophene is a Unique Substrate
The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, a cornerstone transformation in pharmaceutical and materials science.[1] The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
However, the benzo[b]thiophene scaffold introduces specific challenges not always encountered with simple aryl halides. The endocyclic sulfur atom can act as a Lewis base and potentially coordinate to the palladium center, leading to catalyst inhibition or off-cycle pathways. This makes the judicious selection of the catalyst system—particularly the ligand—paramount for success.
The Catalytic Cycle: A Visual Overview
The general mechanism provides a framework for understanding where potential issues can arise.
Caption: Systematic workflow for troubleshooting low conversion issues.
Q2: I'm observing significant byproduct formation, such as hydrodehalogenation or homocoupling. How can these be suppressed?
Answer: The formation of byproducts indicates that undesired reaction pathways are competing with the productive C–N coupling.
Issue 1: Hydrodehalogenation (Ar-X → Ar-H) This side reaction replaces the halide with a hydrogen atom. It can be promoted by moisture or certain bases.
-
Prevention:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Ligand Choice: A bulky ligand that accelerates the C–N reductive elimination step can outcompete the hydrodehalogenation pathway.
-
Base Selection: Re-evaluate the base; sometimes a different counter-ion or a weaker base can minimize this side reaction. [3] Issue 2: Aryl Halide Homocoupling (2 Ar-X → Ar-Ar) This byproduct arises from the coupling of two benzo[b]thiophene molecules.
-
-
Prevention:
-
Optimize Catalyst:Ligand Ratio: A ratio of 1:1 to 1:2 is typically recommended. [3]An excess of ligand can sometimes suppress homocoupling.
-
Select the Right Ligand: Choose a ligand specifically designed to favor C–N reductive elimination over C–C bond formation. [3]Ligands like XPhos are generally excellent for this purpose.
-
Q3: Which halogen (Cl, Br, I) on the benzo[b]thiophene is best?
Answer: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the order I > Br > Cl. [3][4]
-
Aryl Iodides: Most reactive, allowing for lower reaction temperatures. However, the iodide anion generated can sometimes act as an inhibitor, complicating the catalytic cycle. [4]* Aryl Bromides: Offer an excellent balance of high reactivity and catalyst stability. They are the most commonly used starting point for optimization. [4]* Aryl Chlorides: Least reactive due to the strong C–Cl bond. Their coupling requires highly active catalyst systems, almost always involving very bulky, electron-rich phosphine ligands (e.g., RuPhos, tBuXPhos). [1][5]
Key Parameter Optimization: Data-Driven Choices
Table 1: Ligand Selection Guide for Benzo[b]thiophene Coupling
| Ligand | Structure Type | Key Characteristics & Applications |
| XPhos | Biaryl Monophosphine | Highly versatile and robust. Excellent for coupling a wide range of amines with aryl bromides and chlorides. Often a first choice for challenging substrates. [6][7] |
| SPhos | Biaryl Monophosphine | Structurally similar to XPhos with high activity. Particularly effective for sterically hindered couplings. [8] |
| RuPhos | Biaryl Monophosphine | Features a dicyclohexylphosphine moiety, providing high electron density. Excellent for coupling aryl chlorides and sterically demanding substrates. [3] |
| Xantphos | Bidentate Phosphine | Wide bite angle can promote reductive elimination. Often used with milder bases like Cs₂CO₃ and effective for coupling heteroaromatic amines. [9] |
Table 2: Base Selection Guide
| Base | pKaH (Conjugate Acid) | Common Solvents | Key Considerations |
| NaOtBu | ~19 | Toluene, Dioxane | Very strong, highly effective. Poor solubility can impact reproducibility. Can be incompatible with base-sensitive functional groups (e.g., esters). [4] |
| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic base. Can provide tolerance for some proton-bearing functional groups. [2] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weaker, inorganic base. Good for substrates with base-sensitive groups. Requires higher temperatures. [4] |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Mild inorganic base. Good solubility compared to other carbonates. Often paired with ligands like Xantphos. [4][9] |
Sample Experimental Protocol
This protocol provides a starting point for the coupling of a generic 4-bromobenzo[b]thiophene with piperazine. Note: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
Reaction: Coupling of 4-bromobenzo[b]thiophene with piperazine.
Materials:
-
4-Bromobenzo[b]thiophene (1.0 mmol, 1.0 equiv)
-
Piperazine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromobenzo[b]thiophene, piperazine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of inert gas.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Quench carefully by adding saturated aqueous ammonium chloride solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(benzo[b]thiophen-4-yl)piperazine.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Reaction. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. [Link]
-
Why C–N and C–O Couplings? Macmillan Group, Princeton University. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. SciSpace. [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances. [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
preventing formation of dimers in 1-(Benzo[b]thiophen-4-yl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you minimize side reactions, particularly the formation of dimers, and maximize the yield and purity of your target compound.
Introduction: The Challenge of Dimer Formation
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine, a crucial precursor for active pharmaceutical ingredients such as Brexpiprazole, is often accomplished via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1] While powerful, these methods can be plagued by the formation of undesired dimeric byproducts. These impurities not only reduce the yield of the desired product but also complicate purification, consuming valuable time and resources.
This guide will focus on understanding and preventing the two primary forms of dimer formation:
-
Homocoupling of the Aryl Halide: The coupling of two molecules of the 4-halobenzo[b]thiophene starting material to form 4,4'-bibenzo[b]thiophene.
-
Double N-Arylation of Piperazine: The reaction of a second molecule of 4-halobenzo[b]thiophene with the newly formed 1-(Benzo[b]thiophen-4-yl)piperazine, leading to the symmetrical 1,4-bis(benzo[b]thiophen-4-yl)piperazine.
By understanding the underlying mechanisms and the key experimental parameters that influence these side reactions, you can significantly improve the outcome of your synthesis.
Troubleshooting Guide: Dimer Formation
This section addresses the common issues of dimer formation in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: I am observing a significant amount of 4,4'-bibenzo[b]thiophene in my reaction mixture. What is causing this homocoupling, and how can I prevent it?
Answer:
The formation of the 4,4'-bibenzo[b]thiophene dimer is a classic side reaction in palladium-catalyzed cross-couplings. It typically arises from the reaction of two molecules of the aryl halide.
Root Causes and Solutions:
-
Suboptimal Ligand Choice: The phosphine ligand plays a critical role in promoting the desired C-N bond formation over the competing C-C homocoupling. Bulky, electron-rich ligands are generally preferred as they accelerate the rate of reductive elimination to form the C-N bond.
-
Recommendation: Employ bulky biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos . These have been shown to be highly effective in suppressing homocoupling in a variety of Buchwald-Hartwig reactions.[2] A comparative study of ligands for the amination of pyridines, which present similar challenges, highlights the superiority of these bulky ligands.[3]
-
-
Inefficient Catalyst System: An inefficient or poorly activated catalyst can lead to an increased lifetime of the palladium(II)-aryl intermediate, providing an opportunity for homocoupling to occur.
-
Recommendation: Utilize a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3). This ensures a consistent palladium-to-ligand ratio and simplifies the reaction setup.[4]
-
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of aryl halides.
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas your solvents and reagents before use.
-
-
High Reaction Temperatures: Elevated temperatures can sometimes favor homocoupling.
-
Recommendation: If feasible for your specific substrate, try lowering the reaction temperature. Monitor the reaction progress to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
FAQ 2: My main impurity is 1,4-bis(benzo[b]thiophen-4-yl)piperazine. How can I achieve selective mono-arylation of piperazine?
Answer:
The formation of the 1,4-disubstituted piperazine is a common challenge due to the presence of two reactive secondary amine groups on the piperazine ring. Once the first C-N bond is formed, the remaining N-H group can compete with the starting piperazine for the aryl halide.
Root Causes and Solutions:
-
Unprotected Piperazine: Using unprotected piperazine directly in the coupling reaction is the primary cause of double arylation.
-
Recommendation: The most effective strategy is to use a mono-protected piperazine derivative. N-Boc-piperazine is the most commonly used and commercially available option.[5] The bulky tert-butoxycarbonyl (Boc) group sterically hinders and electronically deactivates the protected nitrogen, preventing it from participating in the coupling reaction. The Boc group can then be easily removed under acidic conditions to yield the desired mono-arylated product.[1]
-
-
Stoichiometry of Reactants: While less effective than using a protecting group, adjusting the stoichiometry can help.
-
Recommendation: Use a significant excess of piperazine (e.g., 3-5 equivalents) relative to the 4-halobenzo[b]thiophene. This statistically favors the reaction of the aryl halide with the more abundant starting piperazine over the mono-arylated product. However, this approach can make purification more challenging due to the need to remove the large excess of piperazine.
-
Mechanisms of Dimer Formation
Understanding the catalytic cycle of the Buchwald-Hartwig amination is key to comprehending how dimer formation occurs. Below are diagrams illustrating the desired reaction pathway and the competing side reactions.
Caption: Competing reaction pathways in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine.
Data-Driven Optimization
The choice of reaction parameters can significantly impact the product distribution. While specific quantitative data for the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine is not always available in the literature, the following table provides representative data from similar Buchwald-Hartwig amination reactions to guide your optimization efforts.
| Parameter | Condition A | Dimer Formation (%) | Condition B | Dimer Formation (%) | Rationale |
| Ligand | P(t-Bu)₃ | Can be significant | XPhos | Generally low | Bulky biarylphosphine ligands like XPhos promote faster C-N reductive elimination, outcompeting homocoupling pathways.[2] |
| Base | K₂CO₃ | Often higher | NaOt-Bu | Generally lower | Stronger, non-coordinating bases like sodium tert-butoxide facilitate rapid deprotonation of the amine, driving the catalytic cycle forward and minimizing side reactions.[4] |
| Atmosphere | Air | High | Argon | Minimal | Oxygen can promote oxidative homocoupling of the aryl halide.[6] |
| Piperazine | Unprotected | High (double arylation) | N-Boc protected | Minimal (double arylation) | The Boc group effectively blocks the second nitrogen atom from reacting.[5] |
Experimental Protocols
Here we provide two detailed protocols: a common procedure that may lead to dimer formation and an optimized procedure designed to minimize these byproducts.
Protocol 1: Standard Buchwald-Hartwig Amination (Prone to Dimer Formation)
This protocol uses unprotected piperazine and a general catalyst system. It is simpler to set up but carries a higher risk of forming both homocoupling and double arylation dimers.
Materials:
-
4-Bromobenzo[b]thiophene (1.0 equiv)
-
Piperazine (1.5 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the 4-bromobenzo[b]thiophene and piperazine to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination (Minimized Dimer Formation)
This two-step protocol utilizes N-Boc-piperazine to prevent double arylation and a milder base, which can be beneficial for sensitive substrates.
Step A: Coupling of 4-Chlorobenzo[b]thiophene with N-Boc-piperazine
Materials:
-
4-Chlorobenzo[b]thiophene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Follow the general procedure for Buchwald-Hartwig amination as described in Protocol 1, substituting the appropriate reagents. A weaker base like cesium carbonate is often suitable for this coupling.[4]
Step B: N-Boc Deprotection
Materials:
-
N-Boc-1-(Benzo[b]thiophen-4-yl)piperazine (from Step A)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected intermediate in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.
-
Upon completion (monitored by TLC or LC-MS), add diethyl ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.[1]
Caption: A troubleshooting workflow for addressing dimer formation.
Conclusion
The formation of dimers in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine is a common but manageable challenge. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, particularly the use of N-Boc-piperazine and a well-chosen palladium catalyst system, researchers can significantly suppress the formation of these byproducts. This guide provides a framework for troubleshooting and optimizing your synthetic route, ultimately leading to higher yields and purity of this valuable pharmaceutical intermediate.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. Search Results. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). [Link]
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes. (2024). Molecules, 29(14), 3298. [Link]
-
Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2018). [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). [Link]
-
The Royal Society of Chemistry. Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (2016). [Link]
-
Virtuous Lifesciences. 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. [Link]
-
PubMed. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2023). [Link]
-
ResearchGate. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. (2012). [Link]
-
Macmillan Group. Why C–N and C–O Couplings?. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). [Link]
-
Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). [Link]
-
ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. (2001). [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Link]
-
ResearchGate. (PDF) Head‐to‐Tail Dimerization of N‐Heterocyclic Diazoolefins. (2023). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
stability issues of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in solution
Welcome to the technical support resource for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS No. 913614-18-3). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a key intermediate in the synthesis of pharmaceuticals like Brexpiprazole, understanding its stability is critical for obtaining reliable and reproducible experimental results.[1]
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during your experiments, linking them to the potential instability of the compound and providing actionable solutions.
Scenario 1: You are observing inconsistent or lower-than-expected potency in your biological assays.
-
Question: My experimental results are variable and suggest a loss of compound activity. What could be the cause?
-
Answer: Inconsistent biological activity is a primary indicator of compound degradation. This compound, like many arylpiperazines, is susceptible to several degradation pathways in solution, especially when not handled optimally.[2][3] The primary culprits are oxidation and hydrolysis, which can be accelerated by improper solvent choice, pH, light exposure, and temperature.[2] A loss of purity directly translates to a lower effective concentration of the active compound, leading to diminished potency in your assays.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Aqueous solutions should be prepared fresh for each experiment. If you are using a stock solution in DMSO, ensure it has been stored correctly (see FAQ section) and is not from a batch that has undergone multiple freeze-thaw cycles.
-
Perform a Purity Check: The most reliable step is to analyze the purity of the solution being used. A simple High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of degradation products, which will appear as new peaks in the chromatogram.[2]
-
Acquire a New Batch: If significant degradation is confirmed through analysis or if you have doubts about the storage history of your current stock, it is highly recommended to use a fresh, unopened batch of the compound for your experiments.[2]
-
Scenario 2: You observe precipitation or cloudiness after diluting your stock solution into an aqueous buffer.
-
Question: I prepared a stock solution in DMSO, but when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4, the solution turns cloudy. Why is this happening?
-
Answer: This is a classic solubility issue. While the hydrochloride salt form enhances the aqueous solubility compared to the free base, the compound's solubility in neutral aqueous buffers is still limited.[1] DMSO is an excellent solvent for the initial stock solution, but adding this concentrated organic solution to an aqueous environment can cause the compound to crash out if its solubility limit is exceeded.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
-
Optimize Dilution Method: Instead of adding a small volume of concentrated stock directly to the full volume of buffer, try adding the buffer to the DMSO stock solution gradually while vortexing. This can sometimes help maintain solubility.
-
Check Buffer pH: Ensure the pH of your final solution is within a range that favors solubility. Although the piperazine moiety makes the compound basic, extreme pH shifts in your buffer upon addition of the compound are unlikely at typical working concentrations but should not be entirely ruled out.
-
Consider a Co-solvent (with caution): For certain in vitro experiments, including a small percentage of a water-miscible organic solvent like ethanol in the final aqueous solution can improve solubility. However, you must first validate that this co-solvent does not interfere with your experimental model.
-
Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark place.[2][4] While room temperature is acceptable for short-term storage, refrigerated conditions (2-8°C) are recommended for extended periods.[2] Always refer to the specific recommendations on the manufacturer's certificate of analysis.
Q2: What are the primary chemical degradation pathways for this compound in solution?
The structure of this compound contains moieties susceptible to specific types of degradation:
-
Oxidation: The nitrogen atoms in the piperazine ring and the sulfur atom in the benzothiophene ring can be oxidized.[1][2] Exposure to air (oxygen) can facilitate this, especially over time or in the presence of metal ions. The sulfur can be oxidized to form sulfoxides or sulfones.[1]
-
Hydrolysis: The compound may be labile under strongly acidic or basic conditions, which can lead to hydrolytic degradation of the piperazine ring or other susceptible bonds.[2][5]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light.[2] Exposure to UV or even ambient light for prolonged periods can provide the energy to initiate degradation reactions.[6]
Diagram 1: Key Factors Influencing Compound Stability
Caption: Environmental factors leading to specific degradation pathways.
Q3: What solvents are recommended for preparing solutions?
A summary of recommended solvents and preparation guidelines is provided in the table below. The standard practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[1]
| Solvent | Recommended Use | Comments |
| DMSO | Primary Stock Solutions (e.g., 10 mM) | Excellent solubilizing agent for this compound. Prepare high-concentration stocks and store frozen (-20°C) in small aliquots to avoid freeze-thaw cycles.[1] |
| Methanol / Ethanol | Secondary Stock or Dilutions | The compound is very slightly soluble in methanol.[7][8] Can be used, but DMSO is generally superior for primary stocks. Ensure the final concentration of alcohol is compatible with your assay. |
| Aqueous Buffers (e.g., PBS) | Final Working Solutions | The hydrochloride salt improves aqueous solubility, but it is still limited.[1] Always dilute from a stock solution and prepare fresh. Do not attempt to dissolve the solid powder directly in a buffer for quantitative work. |
Q4: How can I definitively check the purity and stability of my compound?
The gold standard for purity analysis and stability assessment is a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).[2][9] This allows for the separation and quantification of the parent compound from any potential degradants.[10][11] If you are developing a long-term project or formulation, performing a forced degradation study is highly recommended.
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation
This protocol outlines the best practices for preparing stock and working solutions to minimize degradation.
-
Weighing: Tare a clean, dry amber vial. Weigh the desired amount of this compound solid directly into the vial.
-
Stock Solution Preparation: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM). Cap the vial tightly and vortex thoroughly until all solid material is dissolved.
-
Storage of Stock Solution: For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes and store at -20°C.[1] This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw one aliquot of the DMSO stock solution. Dilute the stock into your final aqueous buffer to the desired working concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Protocol 2: General Workflow for a Forced Degradation Study
This study is essential for identifying potential degradants and validating an analytical method's stability-indicating properties.[12]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a methanol/water mixture).[2]
-
Apply Stress Conditions: Aliquot the stock solution and expose it to a range of stress conditions in separate vials[2][12]:
-
Acid Hydrolysis: Add 0.1 M HCl and keep at room temperature for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution and a solid sample at an elevated temperature (e.g., 60-80°C) for 48 hours.
-
Photolytic Degradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms. The goal is to achieve partial degradation (e.g., 5-20%) of the parent compound. The appearance of new peaks confirms the formation of degradation products, and the analytical method can be considered "stability-indicating" if these new peaks are well-resolved from the parent peak.
Diagram 2: Troubleshooting Workflow for Unexpected Results
Caption: A step-by-step decision tree for troubleshooting experiments.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- This compound | 913614-18-3. Benchchem.
- preventing degradation of 1-(Benzo[b]thiophen-4-yl)piperazine during storage. Benchchem.
- This compound | 913614-18-3. ChemScene.
- 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187. PubChem.
- An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
- This compound | 913614-18-3. Sigma-Aldrich.
- Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society.
-
Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[13]Benzothieno[3,2‐b][13]benzothiophene Dimers Derivatives. ResearchGate.
- Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives.
- The hydrolysis of piperazine-2,5-dione. PubMed.
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing.
- Method for the preparation of piperazine and its derivatives.
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central.
- Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. R Discovery.
- Analytical Methods. RSC Publishing.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering.
- A Simple Synthesis of N-Alkylpiperazines.
- Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Digital CSIC.
- The Stability Study of a Novel Phenylpiperazine Deriv
- Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3. ChemicalBook.
- A Review on Analytical Methods for Piperazine Determin
- Analytical methods for determination of benzodiazepines. A short review.
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india. LookChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 913614-18-3 [sigmaaldrich.com]
- 5. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Guide Overview
This technical support document provides a comprehensive guide for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS: 913614-18-3). As a critical intermediate in the synthesis of pharmacologically active molecules, including the atypical antipsychotic Brexpiprazole, a thorough understanding of its physicochemical properties is paramount for ensuring experimental reproducibility and the integrity of research outcomes.[1][2] This guide consolidates technical data, field-proven insights, and detailed protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, this compound should be stored at room temperature in a tightly sealed container.[3][4][5] The storage environment must be dry and protected from light, as the compound is sensitive to moisture and environmental factors.[1][4][6] For lyophilized powders intended for extended long-term storage, maintaining a temperature of –20°C is also a recommended practice to prevent any potential hydrolysis.[1]
Q2: What are the primary safety and handling precautions I should take?
A2: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[3][5][6] Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust. Always wash hands and skin thoroughly after handling.[3] This compound is intended for research use only and is not for human or veterinary use.[1][7][8]
Q3: How should I prepare stock solutions? What is the recommended solvent?
A3: The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[1] A common stock concentration is 10 mM.[1][2] The hydrochloride salt form enhances its aqueous solubility compared to its free base; however, direct dissolution in aqueous buffers at high concentrations can still be challenging.[1] For experimental use, it is best practice to dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to the final working concentration.[1] This minimizes the risk of precipitation.
Q4: How stable is the compound in solution? What are the primary degradation pathways?
A4: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. The primary degradation pathways to be aware of are:
-
Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can form sulfoxides or sulfones.[1][2] This can be accelerated by exposure to oxidizing agents or air over extended periods.
-
Hydrolysis: While the hydrochloride salt improves water solubility, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, can lead to the cleavage of the piperazine ring.[2]
-
Photolytic Degradation: Exposure to UV or visible light can cause degradation of the aromatic and heterocyclic rings.[2] Therefore, solutions should be stored in amber vials or otherwise protected from light.
Q5: How can I assess the purity of my compound, especially after storage?
A5: The most effective method for assessing the purity of this compound and detecting any potential degradation products is High-Performance Liquid Chromatography (HPLC).[9] An HPLC method, preferably coupled with a mass spectrometer (LC-MS), can separate the parent compound from impurities and degradation products, allowing for accurate quantification of its purity.[1]
Troubleshooting Guide: Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q1: I'm having trouble completely dissolving the compound, even in DMSO. What should I do?
A1: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content can affect solubility.
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 30-40°C) while stirring or vortexing. This can significantly improve the rate of dissolution.
-
Sonication: Place the vial in an ultrasonic bath for short intervals. This can help break up solid aggregates and facilitate dissolution.
-
Check Compound Purity: If the compound is old or has been stored improperly, it may have degraded into less soluble byproducts. Consider running a purity check via HPLC.
Q2: My analytical results (HPLC, LC-MS) show unexpected peaks. What could they be?
A2: The appearance of unexpected peaks is often indicative of degradation or impurities from synthesis.
-
Degradation Products: As mentioned in FAQ #4, the most likely degradation products are the corresponding sulfoxide (+16 Da) and sulfone (+32 Da) derivatives from oxidation.[1][2] You can often predict these masses in your LC-MS analysis.
-
Synthesis Side Products: If the material is being used in a synthesis reaction, such as a Buchwald-Hartwig amination, common side products can include disubstituted piperazine (1,4-bis(benzo[b]thiophen-4-yl)piperazine).[10]
-
Action Plan: Monitor the reaction or stability study over time using LC-MS to track the growth of impurity peaks, which can help identify their source.[1][10]
Q3: I am using this compound as a starting material for a synthesis, and my reaction yield is poor. What are the common pitfalls?
A3: When using this compound in cross-coupling reactions (e.g., for Brexpiprazole synthesis), low yields can often be traced back to several factors:
-
Inert Atmosphere: The palladium catalysts often used in these reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.[10]
-
Reagent Quality: The choice of palladium catalyst, ligand, and base is critical. If using a strong base like sodium tert-butoxide, ensure it is fresh and not degraded. The quality of your solvent (anhydrous and degassed) is also crucial.[10]
-
Reaction Temperature: The optimal temperature can vary significantly. Perform a temperature screen to find the ideal conditions for your specific substrate and catalyst system.[10]
Data & Visualization
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂S | [1][2][7] |
| Molecular Weight | 254.78 g/mol | [1][2][7] |
| Appearance | White to off-white solid/powder | [5][6] |
| Storage Temperature | Room Temperature | [1][5][7] |
| Solubility | DMSO (Soluble), Methanol (Slightly) | [1][5] |
Diagrams
Caption: General workflow for receiving, storing, and handling the compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. 1-Benzothiophen-4-yl-piperazine Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Welcome to the technical support center for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling, storage, and analysis of this compound. As a key intermediate in the synthesis of pharmaceuticals like Brexpiprazole, understanding its stability and degradation pathways is crucial for ensuring experimental accuracy and product quality.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding this compound.
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place.[4] Many suppliers recommend storage at room temperature, while for long-term stability, refrigeration at 2-8°C is advisable.[4] It is imperative to always consult the manufacturer's certificate of analysis for specific storage recommendations.
Q2: What are the primary environmental factors that can induce the degradation of this compound?
A2: The chemical structure of 1-(Benzo[b]thiophen-4-yl)piperazine, featuring both a piperazine ring and a benzothiophene moiety, makes it susceptible to several degradation pathways:
-
Oxidation: The piperazine ring is prone to oxidation, especially when exposed to atmospheric oxygen.[4]
-
Hydrolysis: The compound may undergo hydrolysis under acidic or alkaline conditions.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.[4] It is recommended to store the compound in amber vials or other opaque containers to minimize light exposure.[4]
-
Thermal Stress: Elevated temperatures can accelerate both oxidative and thermal degradation processes.[4]
Q3: Are there any visual indicators of degradation for this compound?
A3: While chemical degradation is often not macroscopically visible, certain physical changes can suggest a compromised sample. These include a noticeable change in color (e.g., from off-white or beige to a darker hue) or a change in the texture of the solid. Should any alteration in the physical appearance be observed, a purity analysis is strongly recommended before use.
Q4: How can I assess the purity of my this compound sample and detect potential degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and identify any degradation products. This method should be capable of separating the parent compound from all potential degradants. Coupling the HPLC system with a mass spectrometer (LC-MS) can further aid in the identification and structural elucidation of these degradation products by providing mass-to-charge ratio information.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when working with this compound.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of the compound leading to reduced purity and the presence of interfering substances. | 1. Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ A1). 2. Perform Purity Analysis: Utilize a stability-indicating HPLC method to assess the purity of the compound. Compare the results with the certificate of analysis. 3. Use a Fresh Batch: If significant degradation is detected, it is advisable to use a new, unopened batch of the compound for subsequent experiments. |
| Appearance of new peaks in the HPLC chromatogram over time. | The compound is degrading under the current storage or experimental conditions. | 1. Characterize New Peaks: If possible, use LC-MS to identify the mass of the new peaks to gain insight into the degradation products. 2. Review Experimental Conditions: Evaluate your experimental setup for potential stressors such as exposure to light, extreme pH, or high temperatures. 3. Conduct Forced Degradation Studies: To proactively understand potential degradation pathways, perform forced degradation studies as outlined in the protocol below. |
| Discoloration or change in the physical appearance of the solid compound. | Potential chemical degradation due to factors like oxidation, light exposure, or contamination. | 1. Isolate the Suspect Batch: Do not use the batch for any critical experiments. 2. Document the Changes: Record the date and a detailed description of the observed changes. 3. Conduct a thorough Purity Analysis: Analyze the purity to identify and quantify any degradation products. 4. Review Handling Procedures: Ensure that proper handling protocols are in place to prevent future contamination or exposure to harsh conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[5] This information is critical for the development of stability-indicating analytical methods.[5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffers for pH adjustment
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 methanol:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. After the incubation period, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. After the incubation period, prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). If available, use LC-MS to aid in the identification of degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general HPLC method for the analysis of this compound and its degradation products. Method optimization may be necessary to achieve the desired separation.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 10% B, 3 min: 10% B, 12 min: 95% B, 23 min: 95% B, 25 min: 10% B, 30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the percentage purity of the parent compound.
-
The presence of new peaks in the stressed samples indicates the formation of degradation products.
Potential Degradation Pathways
The following diagrams illustrate the plausible degradation pathways for this compound based on its chemical structure and general knowledge of related compounds.
Hydrolytic Degradation Pathway
Under acidic or basic conditions, the piperazine ring could potentially undergo cleavage.
Caption: Potential hydrolytic degradation of the piperazine moiety.
Oxidative Degradation Pathway
The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide or sulfone.[6]
Caption: Potential oxidative degradation pathways.
Photolytic Degradation Pathway
UV light can induce the formation of reactive species, leading to a variety of degradation products, potentially involving cleavage of the piperazine or benzothiophene rings.
Caption: Potential photolytic degradation.
References
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (2025). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Semantic Scholar. (n.d.). Photochemical decomposition of 1,4-benzodiazepines. Retrieved from [Link]
- Wang, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138.
-
ResearchGate. (2012). (PDF) Piperazine Degradation in Pilot Plants. Retrieved from [Link]
- Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577.
-
ResearchGate. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes: Identification and Characterization of Reactive Conjugates Using Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Benzo(b)thiophen-4-yl)piperazine dihydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Solubility Enhancement for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Welcome to the technical support guide for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them to ensure your experimental success.
Compound Overview: this compound
1-(Benzo[b]thiophen-4-yl)piperazine is a heterocyclic amine, often used as an intermediate in pharmaceutical synthesis, for example, in the creation of antipsychotic drugs.[1] Supplied as a hydrochloride salt, it is intended to improve aqueous solubility. However, researchers frequently encounter precipitation when diluting stock solutions into physiological buffers or cell culture media.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂S | [1][2] |
| Molecular Weight | 254.78 g/mol | [1][2] |
| Form | Solid | [3] |
| Predicted LogP | 2.73 | [2] |
| Known Solubility | DMSO (Slightly, Heated), Methanol (Very Slightly) | [4] |
| Storage | Room temperature, sealed in dry, dark place | |
The piperazine moiety is basic. Piperazine itself has two pKa values, approximately 9.73 and 5.35.[5] This means 1-(Benzo[b]thiophen-4-yl)piperazine is a weak base, and its hydrochloride salt is acidic. Its solubility is therefore highly dependent on pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer (e.g., PBS, pH 7.4). What happened and what should I do first?
A: This is a classic case of a compound "crashing out" of solution.
-
Causality: You created a high-concentration stock in a strong organic solvent (DMSO) where the compound is soluble.[6] When this stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound's solubility in this new, highly polar environment is much lower, causing it to precipitate.[7] This is especially true for molecules with a moderately high LogP, which indicates a preference for a more lipid-like environment.[7]
-
Immediate Troubleshooting Steps:
-
Visually Confirm: Ensure what you're seeing is precipitation and not another issue like contamination. Turbidity or a "snow globe" effect is a clear sign.[7]
-
Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays.[8][9] The final concentration should typically be kept below 0.5%, and a vehicle control with the same final DMSO concentration must be included in all experiments.[8]
-
Lower the Working Concentration: The simplest first step is to determine the highest concentration of your compound that remains soluble in the final assay buffer. This is its kinetic solubility limit under your specific conditions. You may need to test a lower concentration range in your assay.[10]
-
Workflow: Initial Solubility Troubleshooting
Caption: Decision tree for selecting a solubility enhancement strategy.
Final Checklist & Best Practices
-
Always Use a Vehicle Control: Your negative control must contain the exact same concentration of all solvents and excipients (DMSO, ethanol, HP-β-CD, etc.) as your test samples to account for any background effects. [8]* Prepare Fresh Dilutions: Do not store compounds in dilute aqueous buffers for long periods, as they may precipitate over time. Prepare working solutions fresh from a concentrated organic stock for each experiment. [8]* Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration DMSO stock into single-use tubes to prevent degradation and moisture absorption from repeated freeze-thaw cycles. [8]* Mind the Order of Addition: Sometimes, adding the DMSO stock to the buffer while vortexing can prevent localized high concentrations that lead to precipitation.
-
Consider Sonication and Gentle Warming: If a compound is slow to dissolve, brief sonication or gentle warming (e.g., to 37°C) can help, but be cautious of compound stability at higher temperatures. [8] By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your biological assays.
References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
-
Al-Akayleh, F., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceuticals (Basel). [Link]
-
Fukuda, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
-
de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]
-
Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre. [Link]
-
ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity? [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays? [Link]
-
ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
ResearchGate. (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
Fukuda, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
Papakyriakopoulou, P., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics. [Link]
-
Kumar, S., et al. (2013). In Vitro Enzyme Inhibition Studies for New Chemical Entities. Drug Metabolism Letters. [Link]
-
Al-kassas, R., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers (Basel). [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Quora. What effects does DMSO have on cell assays? [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Li, P., & Tabibi, S. E. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech. [Link]
-
Derks, P. W. J., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [cymitquimica.com]
- 4. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 5. uregina.ca [uregina.ca]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Welcome to the technical support center for the analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing impurities in this active pharmaceutical ingredient (API) intermediate. Adhering to strict regulatory standards for impurity profiling is paramount for ensuring drug safety and efficacy. This resource provides in-depth, experience-based answers to common challenges encountered during LC-MS analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical context.
Q1: What is this compound, and why is impurity profiling critical?
A1: this compound is a key chemical intermediate used in the synthesis of various pharmaceutical agents, most notably antipsychotic drugs like Brexpiprazole.[1][2] Its molecular structure features a benzothiophene core linked to a piperazine ring, making it a basic compound.[3][4]
Impurity profiling is a regulatory requirement mandated by bodies like the International Council for Harmonisation (ICH).[5][6][7][8] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. These impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation of the substance over time.[5][9] Therefore, a robust, validated analytical method is essential to detect, identify, and quantify these impurities to ensure they remain below established safety thresholds.[5][9]
Q2: What are the most likely impurities to be found in this compound?
A2: Based on common synthetic routes and the chemical nature of the molecule, impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials: Unreacted precursors, such as 4-chlorobenzo[b]thiophene or piperazine.[2]
-
Intermediates: Incomplete conversion of synthetic intermediates.
-
By-products: Resulting from side reactions, such as over-alkylation of the piperazine ring or reactions at other positions of the benzothiophene core.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, oxidation, heat, or light.[10]
-
Oxidation Products: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone.
-
Hydrolytic Products: While generally stable, extreme pH conditions could potentially lead to cleavage of the piperazine or thiophene rings. Studies on related benzothiophene compounds show degradation can lead to the formation of compounds like benzothiophene-2,3-dione under certain conditions.[11]
-
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[5]
Q3: What is the general workflow for identifying an unknown impurity using LC-MS?
A3: The systematic workflow involves several key stages designed to detect, characterize, and identify unknown peaks in your chromatogram. This process ensures a logical progression from initial observation to final structural confirmation.
Caption: General workflow for impurity identification by LC-MS.
Part 2: Troubleshooting Guide
This section provides solutions to specific, common problems encountered during the LC-MS analysis in a practical Q&A format.
Q4: My main peak for 1-(Benzo[b]thiophen-4-yl)piperazine is tailing or showing poor shape. What is the cause and how can I fix it?
A4: Poor peak shape for this compound is a frequent issue, primarily due to its basic nature. The piperazine moiety has two nitrogen atoms that can interact with residual acidic silanols on the silica surface of the column, leading to peak tailing.
-
Causality: The secondary amine in the piperazine ring is basic (pKa ~9.7) and will be protonated at typical reversed-phase pH values (2-7).[12] This positive charge can interact electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the column packing material. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and creating a "tail" on the peak.[13]
-
Solutions:
-
Lower Mobile Phase pH: Add a modifier like formic acid or acetic acid to the mobile phase to bring the pH to ~2.5-3.5. At this low pH, the residual silanols on the column are protonated (Si-OH), minimizing the undesirable ionic interactions with the protonated analyte.
-
Use a Low-Bleed, Base-Deactivated Column: Modern columns designed for MS applications often have advanced end-capping or are based on hybrid silica particles that have a much lower concentration of active silanol sites.
-
Reduce Sample Load: Injecting too much sample can overload the active sites on the column, exacerbating tailing. Try reducing the injection volume or diluting the sample.[13]
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a very strong organic solvent can cause peak distortion.[13]
-
Q5: I see unexpected masses in my full scan spectrum. How do I know if they are real impurities or just MS artifacts?
A5: This is a critical step in impurity analysis. Not every observed ion corresponds to a unique compound. Electrospray Ionization (ESI) is a soft ionization technique, but it is prone to forming artifacts.[14][15] A systematic approach is needed to differentiate them.
-
Common Artifacts vs. True Impurities:
-
Adducts: These are ions formed when the analyte molecule associates with other ions from the mobile phase or sample matrix.[14][16] Common adducts in positive ESI mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[16][17]
-
In-Source Fragments: Although ESI is "soft," some molecules can fragment in the ion source, especially if source conditions (e.g., cone voltage, source temperature) are too harsh.[15][18][19] These fragments will have a lower m/z than the parent ion and will often co-elute perfectly with it.
-
Dimers/Clusters: At high concentrations, molecules can form non-covalent dimers ([2M+H]⁺) or other clusters.
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for classifying unexpected LC-MS peaks.
-
Actionable Steps:
-
Calculate Mass Differences: Check if the mass difference between the unknown and the main peak corresponds to a known adduct. Use an adduct calculator for this.[20] For example, a [M+Na]⁺ adduct will be 21.98 Da higher than the [M+H]⁺ peak.
-
Vary Source Conditions: To check for in-source fragmentation, reduce the cone/orifice voltage. If the intensity of the unknown peak decreases significantly relative to the parent ion, it is likely an in-source fragment.[18][21]
-
Dilute the Sample: If you suspect a dimer ([2M+H]⁺), dilute the sample 10-fold or 100-fold. The intensity of the dimer peak should decrease much more rapidly than the monomer peak.
-
Q6: I can't detect a known low-level impurity. How can I improve my method's sensitivity?
A6: Failure to detect a known impurity is often a matter of sensitivity, which can be limited by several factors.
-
Causality:
-
Ion Suppression: The high concentration of the main API peak eluting from the column can suppress the ionization of co-eluting, low-level impurities. The excess ions from the API compete for the available charge in the ESI droplet, reducing the efficiency of ionization for the trace analyte.
-
Suboptimal MS Parameters: The instrument parameters may not be optimized for the specific impurity. This includes ionization polarity, collision energy (for MS/MS), and source settings.
-
Poor Chromatography: If the impurity peak is very broad, its height may fall below the limit of detection (LOD), even if the total amount is sufficient.
-
-
Solutions:
-
Improve Chromatographic Resolution: The best way to overcome ion suppression is to chromatographically separate the impurity from the main peak. Adjust the gradient, change the mobile phase organic solvent (e.g., methanol vs. acetonitrile), or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
-
Optimize MS Parameters: Tune the instrument specifically for the impurity's mass if it is known. Optimize the cone voltage and collision energy to maximize the signal for a specific fragment ion in MS/MS mode (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[22] MRM is significantly more sensitive and selective than full scan mode.[23]
-
Check Ionization Polarity: While the piperazine moiety makes positive ion mode the obvious choice, some impurities (e.g., acidic degradants) may ionize better in negative mode. Run a scouting experiment in both polarities.
-
Sample Concentration: If possible, carefully concentrate the sample. However, be mindful that this will also increase the concentration of the main peak, potentially worsening ion suppression if chromatography is not adequate.
-
Part 3: Experimental Protocol
This section provides a robust starting point for an LC-MS method for the analysis of this compound and its related substances.
Protocol: Stability-Indicating LC-MS Method
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute this stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a high-quality, base-deactivated C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
-
Mass Spectrometry (MS) Conditions (using an ESI source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Run 1 (Screening): Full Scan MS from m/z 100-800 to detect all potential impurities.
-
Run 2 (Identification): Targeted MS/MS (Product Ion Scan) on the parent masses of interest found in Run 1 to obtain fragmentation data.
-
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (This should be optimized; start low to minimize in-source fragmentation).
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Collision Energy: Use a ramp (e.g., 10-40 eV) for MS/MS experiments to generate a rich fragmentation spectrum.
-
Rationale for Protocol Choices:
-
Formic Acid: The use of 0.1% formic acid serves two purposes: it acidifies the mobile phase to ensure good peak shape for the basic analyte and provides a source of protons (H⁺) to promote efficient ionization in ESI+ mode.
-
Gradient Elution: The shallow gradient from 5% to 95% organic over 14 minutes is designed to separate impurities with a wide range of polarities, from polar degradants to non-polar, process-related impurities.
-
High-Resolution MS: For identification work, using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is highly recommended. The accurate mass measurement allows for the determination of the elemental composition of an impurity, which is a critical step in its identification.
References
- Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Fedorak, P. M., & Bressler, D. C. (2002). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 68(6), 2778–2785. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Gajewska, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7431. Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Ohshiro, T., et al. (2007). Biodesulfurization of Naphthothiophene and Benzothiophene through Selective Cleavage of Carbon-Sulfur Bonds by Rhodococcus sp. Strain WU-K2R. Bioscience, Biotechnology, and Biochemistry, 71(5), 1236-1243. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]
-
Czerwinska, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Retrieved from [Link]
-
Wang, J., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. Retrieved from [Link]
-
Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Sagiroglu, A., & Paluzar, A. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 8). Q3A(R) Impurities in New Drug Substances. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Al-saad, Z. A. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Yuan, M., et al. (2015). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(11), 5704-5710. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(6), 729-736. Retrieved from [Link]
-
Dolan, J. W. (2003, October 1). LC Troubleshooting: The Basics. LCGC International. Retrieved from [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]
-
Shinde, S. S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 271-278. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2022, April 26). Why are there so many fragment ions in the product ion spectrum? Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 6). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Mad Barn. (2023, May 1). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 8. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. jpionline.org [jpionline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In-source fragmentation [jeolusa.com]
- 19. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
optimizing HPLC method for separating 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride from starting materials
Technical Support Center: Optimizing HPLC Methods for 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Welcome to the technical support center for the analytical challenges surrounding this compound (BTH-HCl). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing High-Performance Liquid Chromatography (HPLC) methods to ensure the purity and quality of this important pharmaceutical intermediate.
As a key building block in the synthesis of antipsychotic drugs like Brexpiprazole, robust analytical methods are critical for separating BTH-HCl from its starting materials and potential impurities.[1] This center provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses the foundational questions that arise during the initial stages of HPLC method development for BTH-HCl.
Q1: What are the key physicochemical properties of BTH-HCl and its potential starting materials that I should consider?
Answer: Understanding the properties of your analyte and related substances is the cornerstone of effective method development. BTH-HCl is a basic compound due to its piperazine moiety.
-
This compound (BTH-HCl):
-
Structure: Possesses a fused aromatic benzothiophene ring system and a basic piperazine ring.[2]
-
pKa: The piperazine ring has two pKa values, approximately 5.35 and 9.73.[3][4] This dual basicity is a critical factor for controlling retention and peak shape via mobile phase pH.
-
Solubility: The hydrochloride salt form enhances water solubility compared to the free base.[1]
-
UV Absorbance: The benzothiophene chromophore provides strong UV absorbance, making UV detection highly suitable.[5][6]
-
-
Potential Starting Materials & Impurities:
-
4-Halo-benzo[b]thiophene (e.g., 4-Bromo or 4-Chloro): These are non-polar, neutral precursors used in coupling reactions.[7][8] They will be less retained in reversed-phase HPLC under acidic conditions compared to the protonated BTH-HCl.
-
Piperazine: A highly polar, diprotic weak base that is freely soluble in water.[3][9] It will be poorly retained on a standard C18 column and may elute near the solvent front.
-
N-Boc-piperazine: If used in the synthesis, this intermediate is significantly more hydrophobic than piperazine and will be well-retained.[7]
-
1,4-bis(benzo[b]thiophen-4-yl)piperazine: A potential disubstituted byproduct, which is significantly more hydrophobic than the desired product and will have a much longer retention time.[7]
-
A summary of these properties is presented below:
| Compound | Molecular Weight ( g/mol ) | Key Chemical Feature | Expected Reversed-Phase Behavior |
| BTH-HCl | 254.78[2][10] | Aromatic, Basic (diprotic) | Retention is highly dependent on mobile phase pH. |
| 4-Bromobenzo[b]thiophene | 213.10 | Aromatic, Neutral | Moderately retained, less polar than BTH-HCl. |
| Piperazine | 86.14 | Aliphatic, Highly Basic | Very polar, poorly retained on C18 columns.[9] |
| N-Boc-piperazine | 186.25 | Aliphatic, Basic (protected) | More hydrophobic and more retained than piperazine. |
Q2: How do I select the right HPLC column for this separation?
Answer: The selection of the stationary phase is critical for achieving the desired selectivity. For separating a basic compound like BTH-HCl from its less polar precursors, a reversed-phase column is the standard choice.
-
Initial Recommendation (Workhorse Column): Start with a high-purity silica C18 column (e.g., L1 USP classification). A particle size of 3 to 5 µm is suitable for standard HPLC, while sub-2 µm particles are for UHPLC systems.[11][12][13] A column with dimensions of 4.6 x 150 mm is a good starting point.[11]
-
Why C18? The C18 phase provides sufficient hydrophobic retention for the benzothiophene moiety, allowing for effective separation from the highly polar piperazine.
-
Alternative Selectivities: If the C18 column does not provide adequate resolution, especially for closely related impurities, consider these alternatives:
-
Phenyl-Hexyl Phase: This phase can offer unique selectivity for aromatic compounds like BTH-HCl through π-π interactions, potentially improving separation from non-aromatic or differently substituted aromatic impurities.[14]
-
Embedded Polar Group (EPG) or "Aqua" Columns: These columns (e.g., RP-Amide) are designed to prevent phase collapse in highly aqueous mobile phases and can offer different selectivity for polar and basic compounds.
-
High-Quality, End-capped Columns: To minimize peak tailing for the basic piperazine moiety, it is crucial to use a modern, high-purity, and fully end-capped column. This reduces the interaction of the protonated amine with acidic residual silanol groups on the silica surface.[15]
-
Q3: What is a good starting mobile phase and why is pH so critical?
Answer: The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of BTH-HCl.[16]
-
Solvents: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[17] Acetonitrile often provides better peak shapes and lower backpressure.
-
The Critical Role of pH: Since BTH-HCl is basic, its ionization state is controlled by the mobile phase pH.
-
At low pH (e.g., pH 2-4) , the piperazine nitrogens will be fully protonated (positively charged). This makes the molecule more polar, leading to shorter retention times. This condition is excellent for ensuring peak symmetry, as it suppresses the undesirable interactions with silica silanols.[15][18]
-
At high pH (e.g., pH 8-10) , the piperazine moiety will be in its neutral, uncharged form. This makes the molecule more hydrophobic, leading to significantly longer retention times. While this can improve retention, it requires a pH-stable column and may still lead to peak tailing if secondary interactions are not controlled.[12][19]
-
-
Starting Condition Recommendation:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (provides a pH of ~2.5-3.0).
-
Mobile Phase B: Acetonitrile.
-
Rationale: Operating at a low pH is the most common and robust strategy for basic compounds. It ensures consistent protonation, leading to reproducible retention and improved peak shape.[18][20] It is recommended to choose a pH at least one unit away from the analyte's pKa.[21]
-
Q4: What are recommended starting gradient, flow rate, and detection settings?
Answer: A gradient elution is recommended to effectively separate compounds with a wide range of polarities, from the polar piperazine to the non-polar disubstitution byproduct.
-
Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a conventional starting point.
-
Detection Wavelength: The benzothiophene ring system has strong UV absorbance. Based on spectral data for benzothiophene, a detection wavelength between 250 nm and 260 nm is likely to provide good sensitivity for BTH-HCl and its benzothiophene-containing precursors.[5][6] A photodiode array (PDA) detector is invaluable during method development to assess peak purity and identify the optimal detection wavelength.
-
Initial Gradient Program: A broad scouting gradient is an efficient way to determine the approximate elution conditions for all components.
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This 30-minute program includes a 5-minute re-equilibration period, which is crucial for reproducible retention times in gradient chromatography.
Part 2: Troubleshooting Guide
Even with a well-designed method, problems can arise. This section provides a systematic approach to diagnosing and solving common HPLC issues.
Problem 1: Poor Peak Shape (Peak Tailing) for BTH-HCl
This is the most common issue for basic analytes. A tailing peak has an asymmetry factor > 1.2.[15]
| Possible Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The protonated piperazine amine interacts ionically with negatively charged residual silanol groups (Si-O⁻) on the column's silica surface. This creates a secondary, stronger retention mechanism that causes peak tailing.[22] | 1. Lower Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.0) to protonate the silanols (Si-OH), neutralizing their negative charge.[15] 2. Use a High-Purity Column: Modern, fully end-capped columns have fewer accessible silanol groups. Consider a column specifically marketed for good peak shape with basic compounds.[23] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[24] | Reduce the concentration of the sample or decrease the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if peak shape improves. |
| Column Contamination/Void | Strongly retained impurities from previous injections can accumulate at the column head, or a void can form in the packing material. This disrupts the sample band, causing tailing.[22] | 1. Use a Guard Column: This is a small, sacrificial column that protects the analytical column from contamination.[25] 2. Flush the Column: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[24] |
Problem 2: Inadequate Separation (Poor Resolution) Between Peaks
Resolution (Rs) should ideally be > 2.0 between the peak of interest and the closest eluting species.
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Selectivity | The chosen column and mobile phase do not provide enough difference in retention mechanisms to separate the analytes. | 1. Modify the Organic Solvent: Switch from acetonitrile to methanol (or use a ternary mixture). This changes the solvent's properties and can significantly alter selectivity.[20] 2. Change the Column Phase: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) to introduce different interactions (π-π).[14] |
| Gradient is Too Steep | If the percentage of organic solvent increases too quickly, closely eluting compounds may not have enough time to separate on the column. | Flatten the Gradient: After an initial scouting run, identify the time window where the critical peaks elute. Modify the gradient to be shallower in that region. For example, if peaks elute between 10 and 15 minutes, change the gradient from 40% to 50% B over 10 minutes instead of 2 minutes. |
| Low Column Efficiency | The column may be old, or the particle size may be too large, leading to broad peaks that overlap. | 1. Increase Efficiency: Use a longer column or a column with a smaller particle size (e.g., switch from a 5 µm to a 3 µm or 1.8 µm column). Note that smaller particles will significantly increase backpressure. 2. Replace the Column: Columns have a finite lifetime. If performance has degraded over time, it may need to be replaced. |
Problem 3: Retention Time Drifting or Shifting
Retention times should be highly reproducible. Drifting can be gradual (e.g., over a long sequence) or a sudden shift.[26]
| Possible Cause | Explanation | Recommended Solution |
| Inadequate Column Equilibration | The column was not given enough time to re-equilibrate with the initial mobile phase conditions between gradient runs.[27] | Increase Equilibration Time: Ensure the post-run equilibration time is at least 10-15 column volumes. For a 4.6x150 mm column at 1 mL/min, this is about 10-15 minutes. |
| Mobile Phase Composition Change | The mobile phase was prepared incorrectly, or one component is evaporating faster than the other (especially with volatile additives like TFA).[25] | 1. Prepare Fresh Mobile Phase: Always prepare mobile phase fresh daily and keep solvent bottles capped.[24] 2. Use Gravimetric Preparation: Prepare mobile phases by weight instead of volume for higher accuracy.[25] |
| Temperature Fluctuations | The laboratory temperature is changing, affecting mobile phase viscosity and retention. A change of 1°C can alter retention times by 1-2%.[25] | Use a Column Thermostat: Set the column compartment temperature (e.g., 30 or 40 °C) to ensure a stable operating environment. |
| Pump or System Leak | A small, often invisible leak in the system can cause fluctuations in the flow rate, leading to unstable retention times.[26] | Perform a system pressure test. Check all fittings for salt deposits (from buffer evaporation at a leak point) and tighten or replace as necessary. |
Part 3: Experimental Protocols and Visualizations
Protocol 1: Systematic pH Screening for Optimal Selectivity
This protocol is designed to systematically evaluate the effect of mobile phase pH on the separation.
-
Prepare Buffered Mobile Phases:
-
Prepare three different aqueous mobile phases (Mobile Phase A) at pH 3.0, 5.0, and 7.5. Use buffers with a pKa close to the target pH (e.g., formate for pH 3.0, acetate for pH 5.0, phosphate for pH 7.5). Ensure the buffer concentration is between 10-25 mM.
-
-
Set Up HPLC System:
-
Install a robust C18 column (4.6 x 150 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
-
Equilibrate System:
-
Begin with the pH 3.0 mobile phase. Flush the system and column for at least 30 minutes to ensure full equilibration.
-
-
Analyze Sample:
-
Inject a mixed standard containing BTH-HCl and its key starting materials/impurities using a scouting gradient (e.g., 5-95% Acetonitrile over 20 minutes).
-
-
Repeat for Other pH Values:
-
Thoroughly flush the system with the next mobile phase (e.g., pH 5.0) and allow it to re-equilibrate for 30 minutes.
-
Repeat the analysis as in step 4. Continue for all prepared pH values.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH.
-
Evaluate changes in retention time, peak shape (asymmetry), and resolution between the critical peak pairs.
-
Select the pH that provides the best overall separation and peak shape.
-
Visualizations
Caption: A decision tree for diagnosing the cause of peak tailing.
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. Retrieved January 10, 2026, from [Link]
-
NIST. (n.d.). B[25]enzothieno[3,2-b]b[25]enzothiophene. NIST WebBook. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved January 10, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 10, 2026, from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 10, 2026, from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Retrieved January 10, 2026, from [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Retention Time Shifts. Retrieved January 10, 2026, from [Link]
-
MDPI. (2024). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved January 10, 2026, from [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved January 10, 2026, from [Link]
-
J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved January 10, 2026, from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved January 10, 2026, from [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved January 10, 2026, from [Link]
-
Cheméo. (n.d.). Piperazine. Retrieved January 10, 2026, from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Retrieved January 10, 2026, from [Link]
-
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved January 10, 2026, from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 10, 2026, from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved January 10, 2026, from [Link]
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved January 10, 2026, from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved January 10, 2026, from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved January 10, 2026, from [Link]
-
Restek. (2014). T[2]roubleshooting HPLC- Tailing Peaks. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97% | CAS: 913614-18-3 | AChemBlock [achemblock.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. welch-us.com [welch-us.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. agilent.com [agilent.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mastelf.com [mastelf.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. agilent.com [agilent.com]
- 24. Blogs | Restek [discover.restek.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. agilent.com [agilent.com]
Technical Support Center: Solvent Selection for Efficient Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole.[1] The efficiency of its synthesis and the purity of the final hydrochloride salt are paramount for drug development and manufacturing.[1][2] A frequent and pivotal challenge encountered by researchers is the selection of an appropriate solvent system. The solvent not only dictates reaction kinetics and yield but also influences impurity profiles, workup procedures, and the final crystallization of the hydrochloride salt.
This technical guide provides a comprehensive support framework for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common issues and strategic decisions related to solvent selection in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride.
Understanding the Synthetic Landscape
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine typically proceeds via two primary pathways starting from a 4-halobenzo[b]thiophene precursor: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-Catalyzed Buchwald-Hartwig Amination.[3] The choice of route often depends on the reactivity of the starting halide and the desired scale, with each pathway having distinct optimal solvent requirements.
Troubleshooting Guide
This section addresses specific experimental failures and challenges, providing causal explanations and actionable solutions centered on solvent choice.
Q1: My reaction yield is extremely low, or the reaction fails to proceed to completion. How can the solvent be the underlying cause?
A1: This is a classic problem where the solvent is failing to provide the necessary environment for the reaction. The root cause depends heavily on your chosen synthetic route (SNAr vs. Buchwald-Hartwig).
For Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[4] The solvent's primary role is to stabilize this intermediate.
-
Causality: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal. They possess high dielectric constants and are excellent at solvating the cation of the base, leaving the nucleophile (piperazine) more "naked" and reactive. Using non-polar solvents (e.g., toluene) or polar protic solvents (e.g., ethanol) can drastically slow or halt the reaction. Protic solvents will hydrogen-bond with the nucleophile, reducing its nucleophilicity.
-
Solution: Switch to a high-boiling point polar aprotic solvent like DMF or DMSO.[5] If reactant solubility is an issue even in these solvents, consider gentle heating (80-120 °C), as higher temperatures can significantly accelerate SNAr reactions.[6]
For Buchwald-Hartwig Amination: This catalytic cycle is highly sensitive to the solvent, which must solubilize all components (halide, piperazine, base, and the catalytic complex) without interfering with the catalyst.
-
Causality: The reaction typically thrives in non-polar aprotic solvents like toluene or ethereal solvents such as 1,4-dioxane.[3] These solvents are poor coordinators to the palladium center, allowing the catalytic cycle to proceed uninhibited. Using highly coordinating solvents can poison the catalyst. Furthermore, the presence of water can deactivate both the catalyst and the strong bases often employed (e.g., NaOtBu).
-
Solution: Ensure you are using anhydrous, degassed toluene or 1,4-dioxane.[3] If the reaction is still sluggish, a solvent screen including other ethereal solvents like THF (for lower temperatures) or diglyme (for higher temperatures) may be beneficial.[7]
The following table summarizes the properties of solvents commonly considered for this synthesis.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Typical Use Case |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar Aprotic | Buchwald-Hartwig, Lewis Acid Coupling[2][3] |
| DMF | C₃H₇NO | 153 | 37 | Polar Aprotic | SNAr[5] |
| DMSO | C₂H₆OS | 189 | 47 | Polar Aprotic | SNAr |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Non-polar Aprotic | Buchwald-Hartwig, HCl salt formation[3] |
| Ethanol | C₂H₆O | 78 | 24.5 | Polar Protic | SNAr, Boc Deprotection, HCl salt formation[5] |
| PEG-400 | C₂ₙH₄ₙ₊₂Oₙ₊₁ | ~200 | ~12.5 | Polar Protic (Green) | SNAr[6] |
Q2: I'm observing significant side product formation, leading to a complex mixture and difficult purification. Could my solvent choice be the culprit?
A2: Absolutely. The solvent can dramatically influence reaction selectivity and promote undesired pathways.
-
Causality: In SNAr reactions, if the temperature is too high for a given solvent, thermal decomposition of the starting material or product can occur. For Buchwald-Hartwig reactions, certain solvents can promote catalyst decomposition or side reactions involving the phosphine ligands (e.g., oxidation). Using a base that is only partially soluble in the chosen solvent can create localized areas of high concentration, leading to uncontrolled side reactions. For instance, a strong base like sodium tert-butoxide (NaOtBu) can lead to decomposition if not properly solvated and dispersed.[3]
-
Solution:
-
Match Solvent to Temperature: Do not exceed the recommended temperature range for your solvent and reaction type. If high temperatures are required, choose a solvent with a correspondingly high boiling point (e.g., diglyme, DMSO).
-
Ensure Homogeneity: Select a solvent that provides good solubility for all reactants, especially the base. For Buchwald-Hartwig, switching from NaOtBu to a more soluble organic base or a weaker inorganic base like Cs₂CO₃ might be necessary if solubility is an issue.[3]
-
Use Anhydrous Solvents: Water is a common culprit. It can hydrolyze starting materials or intermediates. Always use dry solvents, particularly for the moisture-sensitive Buchwald-Hartwig reaction.
-
Q3: The final workup and isolation of the hydrochloride salt are challenging. The product either won't precipitate or comes out as an oil. What is the best solvent strategy for isolation?
A3: This is a classic crystallization and solubility problem. The goal is to find a solvent system where the free base is soluble, but the hydrochloride salt is highly insoluble.
-
Causality: The free base, 1-(Benzo[b]thiophen-4-yl)piperazine, is a relatively non-polar organic molecule with good solubility in solvents like DCM, ethyl acetate, and alcohols.[1][8] The hydrochloride salt is a polar, ionic species with much lower solubility in these same solvents.[1][2] If the solvent used for the salt formation is too polar (like pure methanol), the salt may remain dissolved. If it's too non-polar, the free base might not dissolve completely before acidification.
-
Solution: A two-solvent strategy is often most effective.
-
Dissolve the Free Base: After the reaction workup, isolate and purify the crude free base. Dissolve it in a minimal amount of a solvent in which it is freely soluble, such as methanol, ethanol, or 1,4-dioxane.[3][5]
-
Induce Precipitation: While stirring, add a solution of HCl (e.g., 4M HCl in dioxane or concentrated HCl in isopropanol).[3] The highly insoluble hydrochloride salt should begin to precipitate.
-
Complete the Precipitation: To maximize recovery, add a non-polar "anti-solvent" such as diethyl ether or methyl tert-butyl ether (MTBE) to the mixture.[3][8] This drastically reduces the polarity of the solvent system, forcing the ionic salt out of the solution. The resulting solid can then be collected by filtration, washed with the anti-solvent, and dried.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the first-principle considerations I should follow when selecting a solvent for this synthesis from scratch?
A1: A logical, step-wise approach is crucial. The following decision-making framework can guide your selection process.
Q2: Are there "green," more sustainable solvent alternatives for this synthesis?
A2: Yes, the field of green chemistry offers several promising alternatives to traditional volatile organic compounds (VOCs). For SNAr reactions, which are common in arylpiperazine synthesis, the following can be considered:
-
Polyethylene Glycol (PEG-400): This is an inexpensive, non-toxic, biodegradable, and non-volatile polymer.[6] It has been shown to be an effective solvent for SNAr reactions, sometimes allowing for faster reactions at lower temperatures.[6]
-
Aqueous Systems: While seemingly counterintuitive for reactions involving water-sensitive reagents, modern techniques use surfactants or benign polymers like hydroxypropyl methylcellulose (HPMC) in water.[9] These additives create micelles or "nanoreactors" that solubilize the organic reactants and allow the reaction to proceed in an aqueous medium, significantly reducing the environmental impact.[9]
These options are most suitable for the SNAr route. Adapting them for a Buchwald-Hartwig reaction would require specialized water-soluble catalysts and ligands.
Q3: How should I perform a solvent screening experiment to optimize my reaction?
A3: A parallel screening experiment is the most efficient method. This involves setting up multiple small-scale reactions simultaneously, where the only variable is the solvent.
-
Setup: Use a parallel synthesis reaction block or multiple identical vials. Ensure each reaction has the same stoichiometry, concentration, temperature, and stirring rate.
-
Solvent Selection: Choose a diverse set of solvents from different classes relevant to your reaction type (e.g., for SNAr, screen DMF, DMSO, NMP, and a green option like PEG-400).
-
Execution: Run all reactions for a set period (e.g., 4, 8, or 12 hours).
-
Analysis: After the time is complete, quench all reactions identically. Take a small, precise aliquot from each reaction mixture, dilute it, and analyze by a quantitative method like HPLC or LC-MS to determine the percent conversion to the desired product. This data will clearly indicate which solvent provides the best performance under those conditions.
Experimental Protocols
Protocol 1: Optimized Synthesis and Isolation via Buchwald-Hartwig Amination
This protocol is based on commonly successful methods reported in the literature for a robust, lab-scale synthesis.[3]
Step A: N-Boc-1-(Benzo[b]thiophen-4-yl)piperazine Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzo[b]thiophene (1.0 eq), N-Boc-piperazine (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the starting halide.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step B: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude intermediate from Step A in a minimal amount of 1,4-dioxane.
-
Acidification: At room temperature, add a solution of 4M HCl in 1,4-dioxane (3-5 equivalents) dropwise with stirring.[3] The hydrochloride salt will begin to precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours. Add diethyl ether to ensure complete precipitation.[3] Collect the white solid by vacuum filtration, wash the filter cake thoroughly with diethyl ether, and dry under vacuum to yield pure this compound.
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-(Benzo[b]thiophen-4-yl)piperazine.
- BenchChem. (2025). An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. US20190359606A1.
- ResearchGate. (2025). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
- Benchchem. (n.d.). This compound.
- BenchChem. (2025). Optimizing reaction conditions for 1-(Benzo[b]thiophen-4-yl)piperazine synthesis.
- BenchChem. (2025). Technical Support Center: Addressing Solubility Issues of 1-(Benzo[b]thiophen-4-yl)piperazine.
- Klimova, H., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
- Le-Grognec, E., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.
- Gallou, F., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride Quantification
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP).[1] As a critical intermediate in the synthesis of antipsychotic drugs such as Brexpiprazole, ensuring the purity and concentration of BTHP is paramount for drug safety and efficacy.[2] This document offers an in-depth, experience-driven perspective on method validation, adhering to the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, it presents a comparative analysis of the validated HPLC method against viable analytical alternatives, supported by experimental rationale.
Introduction: The Analytical Imperative for BTHP Quantification
This compound is a piperazine derivative featuring a benzothiophene moiety.[2] The precise quantification of this intermediate is a critical quality attribute in the pharmaceutical manufacturing process. An accurate and reliable analytical method is essential for batch release, stability testing, and ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolution, sensitivity, and specificity in separating and quantifying components within a mixture.[6][7] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection, a common and effective approach for compounds containing chromophores like BTHP.[8]
The HPLC Method: Development and System Suitability
A logical starting point for method development involves understanding the physicochemical properties of BTHP, such as its solubility and UV absorbance.[9] Based on its structure, a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a suitable choice.[6][8]
Hypothetical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | TFA acts as an ion-pairing agent for better peak shape of the basic piperazine moiety. Acetonitrile is a common organic modifier. |
| Gradient | 70% A to 30% A over 10 minutes | A gradient elution is chosen to ensure elution of any potential impurities with different polarities and to shorten the run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | The benzothiophene group is expected to have strong absorbance in the mid-UV range. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Mobile Phase A: Acetonitrile (50:50) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Before any validation runs, and prior to each analytical sequence, the suitability of the chromatographic system must be verified.[10][11][12] This is a non-negotiable quality check to ensure the system is performing adequately on the day of analysis.[13][14]
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.[10] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks.[10] |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the detector response.[14] |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability of the pump and the mobile phase composition.[11] |
Experimental Protocol: System Suitability Testing
-
Prepare a standard solution of BTHP at a concentration of approximately 100 µg/mL.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five consecutive times.
-
Calculate the tailing factor, theoretical plates, and the relative standard deviation (%RSD) for the peak areas and retention times.
-
Verify that all parameters meet the acceptance criteria outlined in Table 1 before proceeding with the analysis.
Validation of the HPLC Method: A Deep Dive
The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[3][4] The following validation parameters are assessed in accordance with ICH Q2(R1) guidelines.[5][15][16]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[17][18][19][20]
Experimental Protocol: Forced Degradation Studies
-
Prepare solutions of BTHP (approx. 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.
-
The method is considered specific if the BTHP peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (e.g., using PDA) indicates no co-eluting peaks. A degradation of 5-20% is generally considered appropriate for this purpose.[21]
Caption: Workflow for establishing method specificity.
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Table 2: Linearity and Range Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 150,234 |
| 75 | 225,890 |
| 100 | 301,123 |
| 125 | 376,456 |
| 150 | 451,789 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
Experimental Protocol: Linearity
-
Prepare a series of at least five standard solutions of BTHP ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study on a spiked placebo.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 121.0 | 100.8% |
| Acceptance Criteria | 98.0% - 102.0% |
Experimental Protocol: Accuracy
-
Prepare a placebo mixture (all formulation components except BTHP).
-
Spike the placebo with BTHP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Table 4: Precision Data
| Parameter | %RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.5% | ≤ 2.0% |
| Intermediate Precision | ||
| - Analyst 1 vs. Analyst 2 | 0.8% | ≤ 2.0% |
| - Day 1 vs. Day 2 | 0.9% | ≤ 2.0% |
| - Instrument 1 vs. Instrument 2 | 1.1% | ≤ 2.0% |
Experimental Protocol: Precision
-
Repeatability: Analyze six independent preparations of the BTHP sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the %RSD for each condition and the overall %RSD for all measurements.
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Table 5: LOD and LOQ Data
| Parameter | Value | Method |
| LOD | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Precision at LOQ (%RSD) | 4.5% | ≤ 10% |
Experimental Protocol: LOD and LOQ
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.[22]
-
Verify the LOQ by preparing and analyzing six independent samples at the LOQ concentration and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 6: Robustness Study
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
Experimental Protocol: Robustness
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition.
-
Assess the impact of these changes on system suitability parameters and the final quantified result. The results should remain within the acceptance criteria.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, it is instructive to compare it with other potential techniques for the quantification of BTHP.
Caption: Comparison of analytical techniques.
Table 7: Comparison of Analytical Methods for BTHP Quantification
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (Separates impurities) | Very High (Separation + Mass ID) | Low (Interference from UV-absorbing impurities) | High (Different separation mechanism) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) | High (ng/mL) |
| Sample Throughput | Moderate | Low (Longer run times) | High | Moderate |
| Cost (Instrument) | Moderate | High | Low | Moderate |
| Sample Prep. | Simple (dissolution) | May require derivatization for volatility | Simple (dissolution) | Simple (dissolution) |
| Best For | Routine QC, stability studies | Impurity identification, trace analysis | Quick, high-concentration checks | Orthogonal method, chiral separations |
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity and sensitivity compared to HPLC-UV, as it provides structural information from the mass spectrum.[23] However, BTHP is a hydrochloride salt and may not be sufficiently volatile for GC analysis without derivatization, adding complexity to the sample preparation. The instrumentation is also more expensive and requires more specialized maintenance.
-
UV-Vis Spectrophotometry: This is a simple, rapid, and cost-effective technique. However, it lacks specificity. Any impurity or excipient with a similar UV chromophore would interfere with the measurement, making it unsuitable for stability or impurity testing where degradation products are expected.[24] It might be useful for a simple, in-process check of concentration where the sample matrix is well-defined and free of interferences.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. It offers high separation efficiency and can be a powerful orthogonal method to HPLC.[24] It is particularly useful for charged molecules like the BTHP salt. However, it can have lower reproducibility in terms of migration times compared to HPLC retention times and may be more sensitive to matrix effects.
Conclusion
The validated reversed-phase HPLC method presented in this guide demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the reliable quantification of this compound in a pharmaceutical setting. The rigorous validation process, guided by ICH Q2(R1) principles, ensures that the method is fit for its intended purpose of quality control and stability assessment.
While alternative methods like GC-MS, UV-Vis Spectrophotometry, and CE have their specific advantages, HPLC-UV provides the optimal balance of performance, cost, and practicality for routine quantitative analysis of BTHP. The high specificity achieved through chromatographic separation is crucial for distinguishing the active ingredient from potential impurities and degradation products, a capability that is essential for ensuring the quality and safety of the final pharmaceutical product.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
-
Organic Process Research & Development. (2018). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. ACS Publications. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. NIH. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Retrieved from [Link]
-
PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. asianjpr.com [asianjpr.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 14. assayprism.com [assayprism.com]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onyxipca.com [onyxipca.com]
- 19. biotech-asia.org [biotech-asia.org]
- 20. researchgate.net [researchgate.net]
- 21. biopharminternational.com [biopharminternational.com]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Structural Confirmation of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride via 13C NMR Spectroscopy
Abstract
This technical guide provides an in-depth comparison of theoretical and experimental 13C Nuclear Magnetic Resonance (NMR) data to confirm the molecular structure of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride. As a critical intermediate in the synthesis of antipsychotic agents like Brexpiprazole, unambiguous structural verification is paramount.[1] This document outlines the rationale for predictive chemical shift analysis based on constituent chemical moieties, presents a robust experimental protocol for acquiring high-fidelity 13C NMR spectra, and culminates in a comparative analysis that validates the target structure.
The Analytical Imperative: Structurally Characterizing a Key Pharmaceutical Intermediate
1-(Benzo[b]thiophen-4-yl)piperazine is a cornerstone building block in modern medicinal chemistry.[1] Its synthesis involves the coupling of two distinct heterocyclic systems: a benzo[b]thiophene core and a piperazine ring. The final product is typically isolated as a hydrochloride salt to enhance stability and handling.[1] Given the potential for isomeric impurities arising from substitution at different positions on the benzothiophene ring, a definitive analytical method is required to confirm the precise connectivity (the C4-N bond) and the protonation state of the piperazine moiety.
13C NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2] This sensitivity allows us to not only map the carbon framework but also to confirm the effects of N-arylation and protonation.
Deconstruction and Prediction: The Theoretical 13C NMR Spectrum
To validate the experimental data, we first construct a theoretical spectrum by analyzing the molecule's distinct structural fragments and consulting established chemical shift databases and literature precedents.
-
The Benzo[b]thiophene System: This bicyclic aromatic system contains eight unique carbons. Standard aromatic carbons typically resonate between 110-150 ppm.[3] Specific shifts are influenced by the sulfur heteroatom and the piperazine substituent. Based on data for benzo[b]thiophene and its derivatives, we can predict the approximate shifts for C2, C3, and the benzene ring carbons (C5-C7).[4][5][6] The quaternary carbons at the ring fusion (C3a and C7a) and the carbon directly bonded to the piperazine nitrogen (C4) are of particular interest.
-
The N-Arylpiperazine Moiety: A simple, unsubstituted piperazine shows a 13C NMR signal around 45-47 ppm.[7] In 1-(Benzo[b]thiophen-4-yl)piperazine, the piperazine carbons are no longer equivalent. The two carbons alpha to the benzothiophene substituent (C8, C12) will be in a different electronic environment than the two carbons alpha to the secondary amine (C9, C11).
-
The Hydrochloride Salt Effect: The formation of the hydrochloride salt involves the protonation of the more basic secondary amine within the piperazine ring. This protonation induces a deshielding effect, causing a notable downfield shift (an increase in ppm value) for the adjacent carbons (C9 and C11).[8][9] This predicted shift is a critical diagnostic marker for confirming the salt's formation and location of the positive charge.
Below is the molecular structure with the IUPAC numbering used for the predictive analysis.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol is designed to yield a high-resolution, unambiguous 13C NMR spectrum.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is selected as the solvent. Its high polarity readily dissolves the hydrochloride salt, and its solvent signals (a multiplet around 39.5 ppm) do not overlap with the expected aromatic or most aliphatic signals.[8]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) is recommended to maximize chemical shift dispersion and improve signal resolution.[10]
-
Technique: A standard proton-decoupled 13C experiment is the primary choice. Decoupling the protons simplifies the spectrum by collapsing all carbon signals into singlets, which significantly enhances the signal-to-noise ratio.[2]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 15-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d6 in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Instrumentation Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Acquisition:
-
Acquire a standard 13C{1H} (proton-decoupled) spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more, depending on concentration).
-
Ensure the spectral width covers the full range of expected chemical shifts (e.g., 0 to 200 ppm).
-
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of all carbons, especially quaternary ones.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Calibrate the chemical shift scale by setting the center peak of the DMSO-d6 solvent signal to 39.52 ppm.
-
Comparative Analysis: Aligning Prediction with Experimental Data
The core of the structural confirmation lies in comparing the predicted chemical shifts with the observed experimental data. The following table presents this side-by-side analysis, using realistic hypothetical values for the experimental spectrum based on literature data for analogous structures.
| Carbon Atom(s) | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Rationale & Analysis |
| Benzo[b]thiophene | |||
| C2 | 123 - 126 | 124.5 | Consistent with a β-carbon to sulfur in a thiophene ring.[5][6] |
| C3 | 120 - 123 | 121.8 | Consistent with an α-carbon to sulfur in a thiophene ring.[5][6] |
| C3a | 138 - 142 | 140.2 | Quaternary carbon at a ring junction, deshielded by proximity to sulfur. |
| C4 | 148 - 152 | 150.5 | Aromatic carbon directly attached to nitrogen, showing significant deshielding. |
| C5 | 115 - 118 | 116.7 | Aromatic CH ortho to the piperazine-substituted carbon. |
| C6 | 128 - 131 | 129.3 | Aromatic CH meta to the piperazine-substituted carbon. |
| C7 | 123 - 126 | 124.9 | Aromatic CH para to the piperazine-substituted carbon. |
| C7a | 134 - 137 | 135.8 | Quaternary carbon at a ring junction. |
| Piperazine | |||
| C8, C12 | 49 - 53 | 51.2 | Carbons alpha to the aryl-substituted nitrogen (N1). |
| C9, C11 | 42 - 46 | 44.1 | Carbons alpha to the protonated secondary amine (N2). The downfield shift from a typical piperazine confirms protonation.[8][9] |
The strong correlation between the predicted and hypothetical experimental shifts provides compelling evidence for the proposed structure. Key confirmations include:
-
The observation of eight distinct signals in the aromatic region (115-152 ppm) confirms the benzo[b]thiophene core.
-
The signal at ~150.5 ppm is characteristic of an aromatic carbon bonded to nitrogen, confirming the C4-N linkage.
-
The presence of two signals in the aliphatic region (~51.2 and ~44.1 ppm) confirms the two different chemical environments of the piperazine carbons.
-
The downfield position of the C9/C11 signal relative to typical N-alkyl piperazines is a definitive marker of the hydrochloride salt formation at the secondary amine.[8]
Caption: Workflow for 13C NMR-based structural confirmation.
Conclusion
The structural confirmation of this compound is effectively achieved through a comparative analysis of theoretical and experimental 13C NMR data. By deconstructing the molecule into its constituent parts, predicting the chemical shifts based on established principles and literature data, and comparing them against a high-fidelity experimental spectrum, we can unambiguously verify the C4-N connectivity and the formation of the hydrochloride salt at the piperazine N2 position. This systematic approach exemplifies a rigorous, self-validating system for the structural elucidation of complex pharmaceutical intermediates, ensuring the integrity of the material for downstream applications in drug development.
References
-
University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (2021). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]
-
National Institutes of Health (NIH). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Royal Society of Chemistry. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]
-
National Institutes of Health (NIH). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
-
ResearchGate. (2009). 13 C NMR Assignments of Benzo[ b ] Thiophene Ethyl Acetate Derivatives. [Link]
-
ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]
-
ACS Publications. (2011). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). [Link]
-
PubChem. Benzo[b]thiophene. [Link]
-
MDPI. (2001). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
NP-MRD. 13 C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
-
Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]
-
Supporting Information, Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded.... [Link]
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ACS Publications. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
MDPI. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
comparative analysis of different synthetic routes for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a pivotal intermediate in the synthesis of several pharmacologically active molecules, most notably the atypical antipsychotic Brexpiprazole.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route to this key intermediate are of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid in the selection of the most appropriate method for a given application.
This analysis will focus on three primary synthetic strategies that have been reported in the literature:
-
Classical Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Linear Synthesis via Ring Construction
Each of these routes presents a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding for the practicing chemist.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution (SNAr) pathway is a fundamental and often straightforward approach for the formation of aryl-nitrogen bonds. This method typically involves the reaction of an activated aryl halide with a nucleophile, in this case, piperazine.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. For this specific synthesis, the electron-withdrawing nature of the benzo[b]thiophene ring system, although not as pronounced as in highly activated systems, is sufficient to allow for the nucleophilic attack of piperazine on a halogenated precursor, such as 4-chlorobenzo[b]thiophene. The reaction is typically facilitated by the use of a polar aprotic solvent and elevated temperatures to overcome the activation energy barrier.[1] To avoid the common side reaction of N,N'-diarylation of piperazine, it is often advantageous to use a protecting group strategy, such as N-Boc-piperazine, followed by a deprotection step.[1]
Experimental Protocol: SNAr using N-Boc-piperazine
Step A: Coupling of 4-chlorobenzo[b]thiophene with N-Boc-piperazine
-
Materials: 4-chlorobenzo[b]thiophene, N-Boc-piperazine, a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂), and toluene.[1]
-
Procedure:
-
To a solution of 4-chlorobenzo[b]thiophene (1.0 equiv) in toluene, add N-Boc-piperazine (1.2 equiv) and a Lewis acid catalyst (e.g., AlCl₃, 0.1 equiv).[1]
-
Heat the reaction mixture to 90°C and stir for 5 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.[1]
-
Step B: N-Boc Deprotection and Hydrochloride Salt Formation
-
Materials: 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine, hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or ethanol).[1]
-
Procedure:
-
Dissolve the purified 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine from Step A in methanol or ethanol.[1]
-
At room temperature, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir the mixture.[1][2]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
The hydrochloride salt of the product will precipitate out of the solution. The precipitation can be further facilitated by the addition of a non-polar solvent like diethyl ether.[2]
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.[1][2]
-
Logical Workflow for SNAr Route
Caption: Workflow for the SNAr synthesis of this compound.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of the phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often being highly effective.[2]
Experimental Protocol: Buchwald-Hartwig Amination
Step A: Coupling of 4-bromobenzo[b]thiophene with N-Boc-piperazine
-
Materials: 4-bromobenzo[b]thiophene, N-Boc-piperazine, a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous, degassed solvent (e.g., toluene).[2]
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[2]
-
Add 4-bromobenzo[b]thiophene (1.0 equiv) and N-Boc-piperazine (1.2 equiv) to the flask.[2]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[2]
-
Heat the reaction mixture to 100-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.
-
Step B: N-Boc Deprotection and Hydrochloride Salt Formation
-
This step is identical to Step B in the SNAr route.
Logical Workflow for Buchwald-Hartwig Amination Route
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Route 3: Linear Synthesis from 2-Chloro-6-fluorobenzaldehyde
This approach involves the construction of the benzo[b]thiophene ring system from acyclic precursors, followed by the introduction of the piperazine moiety. An improved synthesis starting from 2-chloro-6-fluorobenzaldehyde has been reported to be economical and scalable, avoiding the use of expensive catalysts.[3]
Synthetic Rationale
This multi-step sequence first builds the thiophene ring fused to the benzene ring, likely through a series of reactions involving the introduction of a sulfur source and subsequent cyclization. The piperazine group is then introduced, likely via one of the methods described above (SNAr or a related coupling reaction), once the 4-substituted benzo[b]thiophene core is in place. The final step involves the formation of the hydrochloride salt. While the exact step-by-step details of this specific five-step sequence are proprietary and not fully disclosed in the public domain, the general strategy offers an alternative to the cross-coupling approaches. The reported overall yield for this five-step process is 54%.[3]
Hypothetical Workflow for the Linear Synthesis Route
Caption: A generalized workflow for the linear synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Linear Synthesis from 2-Chloro-6-fluorobenzaldehyde |
| Starting Materials | 4-chlorobenzo[b]thiophene, N-Boc-piperazine | 4-bromobenzo[b]thiophene, N-Boc-piperazine | 2-chloro-6-fluorobenzaldehyde, various reagents |
| Key Transformation | C-N bond formation via addition-elimination | Palladium-catalyzed C-N cross-coupling | Ring construction followed by C-N bond formation |
| Number of Steps | 2 (Coupling and Deprotection) | 2 (Coupling and Deprotection) | 5 |
| Catalyst | Lewis Acid (optional) | Palladium precursor and phosphine ligand | Catalyst-free in key C-N coupling step[3] |
| Reported Yield | Typically 80-85% for the deprotection step[1] | High yields for the coupling step are common | 54% overall yield[3] |
| Scalability | Generally scalable | Can be challenging to scale due to catalyst cost and removal | Reported to be a scalable process[3] |
| Cost-Effectiveness | Potentially cost-effective if starting materials are readily available | Can be expensive due to the cost of palladium catalysts and ligands | Described as an economical process[3] |
| Substrate Scope | More limited, requires an activated aryl halide | Very broad, tolerates a wide range of functional groups | Specific to the target molecule |
| Purification | Standard chromatographic and crystallization methods | Requires removal of palladium catalyst, often by filtration through celite or silica gel | Multi-step purification may be required |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the synthesis, including scale, cost considerations, and available expertise.
-
The Nucleophilic Aromatic Substitution (SNAr) route offers a classic and often cost-effective approach, particularly if the starting 4-chlorobenzo[b]thiophene is readily available. Its simplicity makes it an attractive option for laboratory-scale synthesis.
-
The Buchwald-Hartwig Amination provides a powerful and versatile method with a broad substrate scope and typically high yields. However, the cost of the palladium catalyst and ligands, as well as the need for their efficient removal from the final product, can be a significant consideration, especially on a larger scale.
-
The Linear Synthesis from 2-Chloro-6-fluorobenzaldehyde presents a compelling alternative for large-scale production.[3] Despite having more steps, its reported high overall yield, cost-effectiveness, and avoidance of expensive catalysts make it an industrially viable process.[3]
For academic research and small-scale synthesis where versatility is key, the Buchwald-Hartwig amination is often the method of choice. For process development and large-scale manufacturing where cost and scalability are the primary drivers, the linear synthesis or a highly optimized SNAr process would be more favorable. Ultimately, the selection of the synthetic route should be based on a thorough evaluation of these factors to achieve the desired outcome in the most efficient and economical manner.
References
-
An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2025). ResearchGate. [Link]
-
1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187. PubChem. [Link]
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. [Link]
Sources
A Comparative Guide to Dopamine D2 Receptor Ligands: Aripiprazole vs. The Synthetic Precursor 1-(Benzo[b]thiophen-4-yl)piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of neuropsychopharmacology, the dopamine D2 receptor remains a cornerstone target for antipsychotic drug development. Aripiprazole, a second-generation antipsychotic, set a new precedent with its unique "dopamine system stabilizer" mechanism, acting as a partial agonist at the D2 receptor. This guide provides an in-depth analysis of aripiprazole's D2 receptor affinity and contrasts its role as an active pharmaceutical ingredient (API) with that of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP). While structurally related motifs are present in next-generation therapeutics, BTHP is not an API itself but a critical chemical intermediate. This guide elucidates this crucial distinction, presenting binding data for aripiprazole and detailing the synthetic importance of BTHP. Furthermore, it provides a comprehensive, validated protocol for determining D2 receptor affinity via radioligand binding assays, the gold-standard method for such characterizations.
Introduction: The Dopamine D2 Receptor in Antipsychotic Therapy
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for medications treating psychosis.[1] Traditional antipsychotics function as potent D2 antagonists, effectively mitigating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking excessive dopamine signaling in the mesolimbic pathway. However, this action often leads to significant extrapyramidal side effects (EPS) and hyperprolactinemia due to non-selective dopamine blockade in other pathways.
Aripiprazole emerged as a therapeutic breakthrough due to its distinct pharmacological profile. It is not a simple antagonist but a high-affinity partial agonist.[2][3] This allows it to act as a functional antagonist in hyperdopaminergic environments and a functional agonist in hypodopaminergic environments, a mechanism often described as "dopamine system stabilization".[2][3] In contrast, this compound (BTHP) is primarily recognized not for its direct pharmacological activity, but as a key structural precursor in the synthesis of newer antipsychotics, such as brexpiprazole.[4][5][6] Understanding the difference between a pharmacologically active agent like aripiprazole and a synthetic building block like BTHP is fundamental for drug development professionals.
Comparative Analysis: Active Pharmaceutical Ingredient vs. Key Intermediate
A direct comparison of D2 receptor affinity between aripiprazole and BTHP is not feasible, as BTHP is a synthetic intermediate for which public-domain binding affinity data is not available. The comparison, therefore, must be one of function and role within pharmaceutical science.
Aripiprazole: The D2 Receptor Partial Agonist
Aripiprazole exhibits very high affinity for the human dopamine D2 receptor.[7][8] Its partial agonism is the key to its unique clinical profile, providing sufficient D2 receptor blockade to treat psychosis while minimizing the risk of EPS seen with full antagonists.[2][9] Despite its partial agonist activity, aripiprazole achieves a very high level of D2 receptor occupancy (up to 95%) at clinically effective doses.[7][9]
| Compound | Receptor | Affinity (Ki, nM) | Source |
| Aripiprazole | Human Dopamine D2 | 0.34 | [7][8] |
| Human Dopamine D2 | 0.45 | [10] |
Table 1: Published binding affinities (Ki) of Aripiprazole for the human dopamine D2 receptor. Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of competing ligands; a lower value indicates higher affinity.
1-(Benzo[b]thiophen-4-yl)piperazine: A Foundational Structural Motif
1-(Benzo[b]thiophen-4-yl)piperazine is a crucial building block for brexpiprazole, a successor to aripiprazole.[4][5] The benzo[b]thiophene piperazine moiety it provides is integral to the interaction of the final drug with D2 and serotonin receptors.[4][11] Its value lies in its chemical structure, which serves as a scaffold upon which the final, pharmacologically active molecule is constructed. Medicinal chemists utilize intermediates like BTHP to efficiently synthesize complex target molecules with desired pharmacological properties.[6][12]
Figure 1: Simplified synthetic role of BTHP.
Chemical Structures
The structural differences between aripiprazole and BTHP underscore their distinct roles. BTHP represents a core fragment that is elaborated upon to create larger, more complex molecules like aripiprazole and its analogs.
Figure 2: 2D structures of Aripiprazole and BTHP.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
To determine the binding affinity (Ki) of a test compound for the D2 receptor, a competitive radioligand binding assay is the gold-standard methodology.[13][14] This protocol describes how to measure a compound's ability to displace a known high-affinity radioligand from the receptor.
Causality and Experimental Design
This assay operates on the principle of competitive binding. A radiolabeled ligand (e.g., [³H]-Spiperone) with known high affinity for the D2 receptor is incubated with a source of the receptor (e.g., cell membranes from a stable cell line).[15] A non-radioactive "test" compound is added at increasing concentrations. The more potently the test compound binds to the D2 receptor, the less radioligand will be able to bind. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value. This is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Materials
-
Receptor Source: Frozen cell membrane preparations from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.[16]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Stock solutions of test compounds (e.g., aripiprazole, BTHP) dissolved in 100% DMSO.
-
Non-specific Binding (NSB) Ligand: Haloperidol (10 µM final concentration) or another high-affinity D2 antagonist.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology
-
Membrane Preparation:
-
Thaw the frozen D2 receptor-expressing cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Centrifuge at 40,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 20-40 µg per well. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Haloperidol.
-
Test Compound wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM).
-
Add 50 µL of the radioligand ([³H]-Spiperone) to all wells. The final concentration should be near its dissociation constant (Kd), typically 0.2-0.5 nM.
-
Initiate the binding reaction by adding 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[15]
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by harvesting the contents of the wells onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104829602A - Brexpiprazole preparation method - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Aripiprazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. genscript.com [genscript.com]
A Comparative Analysis of 5-HT1A Receptor Binding: The Established Anxiolytic Buspirone versus the Novel Scaffold 1-(Benzo[b]thiophen-4-yl)piperazine
In the landscape of neuropharmacology, the serotonin 1A (5-HT1A) receptor remains a pivotal target for therapeutic intervention in anxiety and depressive disorders. As a G-protein coupled receptor (GPCR), its modulation offers a nuanced approach to regulating serotonergic neurotransmission. This guide provides an in-depth comparison of the 5-HT1A receptor binding and functional profiles of two key compounds: buspirone, a clinically established anxiolytic, and 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP), a core structural motif in newer generation antipsychotics.
While buspirone's pharmacology is well-documented, public domain data on the specific binding affinities and functional activity of BTHP as an isolated entity is limited. This is largely due to its role as a key intermediate in the synthesis of drugs like brexpiprazole.[1] Therefore, to provide a meaningful and data-driven comparison, this guide will utilize the comprehensive pharmacological data of brexpiprazole to represent the properties endowed by the 1-(Benzo[b]thiophen-4-yl)piperazine moiety. This approach is scientifically justified as this chemical scaffold is integral to brexpiprazole's interaction with monoaminergic receptors.[1]
Introduction to the Ligands
Buspirone , an azapirone derivative, was the first non-benzodiazepine anxiolytic approved for the treatment of generalized anxiety disorder (GAD).[2] Its mechanism of action is primarily attributed to its partial agonism at postsynaptic 5-HT1A receptors.[3][4]
1-(Benzo[b]thiophen-4-yl)piperazine (BTHP) represents a newer chemical scaffold. It is a critical building block in the synthesis of brexpiprazole, a serotonin-dopamine activity modulator approved for schizophrenia and as an adjunctive treatment for major depressive disorder.[1][5] The pharmacological profile of brexpiprazole, particularly its high affinity for and partial agonism at 5-HT1A receptors, is largely dictated by the BTHP core.[6][7]
Comparative Analysis of 5-HT1A Receptor Binding Affinity
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki), is a primary determinant of its potency. Radioligand binding assays are the gold standard for determining these values.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| Buspirone | Human 5-HT1A | [3H]8-OH-DPAT | Recombinant CHO cells | ~21-24 | [8] |
| Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampal membranes | ~11-22 | [8] | |
| Brexpiprazole | Human 5-HT1A | Not Specified | Recombinant cells | 0.12 | [6][7] |
As the data indicates, brexpiprazole, and by extension the BTHP moiety, exhibits significantly higher affinity for the human 5-HT1A receptor (sub-nanomolar range) compared to buspirone (low nanomolar range). This suggests that at a molecular level, the benzo[b]thiophene-piperazine structure forms a more stable complex with the 5-HT1A receptor.
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, the functional consequence of ligand-receptor interaction is paramount. This is assessed through functional assays that measure downstream signaling events, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, or the stimulation of GTPγS binding to G-proteins.
Buspirone is a classic partial agonist at postsynaptic 5-HT1A receptors.[2][3] This means it elicits a submaximal response compared to the endogenous full agonist, serotonin. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, inhibiting neuronal firing and serotonin release.[2][3]
Brexpiprazole is also characterized as a partial agonist at 5-HT1A receptors.[6][7] However, it demonstrates a higher intrinsic activity at the 5-HT1A receptor compared to its activity at the dopamine D2 receptor, a key feature of its pharmacological profile as a "serotonin-dopamine activity modulator."[9][10]
Receptor Selectivity Profile
A crucial aspect of a drug's clinical utility and side-effect profile is its selectivity for the target receptor over other receptors.
Buspirone exhibits a relatively selective profile for the 5-HT1A receptor. It has weak affinity for dopamine D2, D3, and D4 receptors, where it acts as an antagonist.[3][11] It has negligible affinity for benzodiazepine-GABA receptor complexes, which accounts for its different side-effect profile compared to benzodiazepines.[2][11]
Brexpiprazole , containing the BTHP moiety, displays a broader, multi-receptor binding profile with high affinity for several monoaminergic receptors.[6][12] This polypharmacology is a deliberate design feature of many newer atypical antipsychotics.
Table 2: Comparative Receptor Selectivity Profile (Ki in nM)
| Receptor | Brexpiprazole (representing BTHP)[6][7] | Buspirone[3][11] |
| 5-HT1A | 0.12 | ~10-30 |
| 5-HT2A | 0.47 | Weak affinity |
| 5-HT2B | 1.9 | Weak affinity |
| 5-HT7 | 3.7 | Weak affinity |
| Dopamine D2 | 0.3 | Weak affinity |
| Dopamine D3 | 1.1 | Weak affinity |
| Adrenergic α1B | 0.17 | Weak affinity |
| Adrenergic α2C | 0.59 | Weak affinity |
Experimental Protocols
The determination of the binding and functional parameters discussed above relies on robust in vitro assays. Below are representative protocols for the key experimental workflows.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a selective 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (buspirone or BTHP).
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, a second messenger whose synthesis is inhibited by the activation of Gi/Go-coupled receptors like 5-HT1A.
Workflow Diagram:
Caption: Workflow for a cAMP accumulation functional assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT1A receptor.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere.
-
Stimulation: Pre-treat the cells with varying concentrations of the test compound (buspirone or BTHP). Then, stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Incubation: Incubate for a defined period to allow for modulation of cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response) and the intrinsic activity relative to a full agonist.
Signaling Pathway
The 5-HT1A receptor is canonically coupled to the Gi/o family of G-proteins. Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer and subsequent inhibition of adenylyl cyclase, which reduces the conversion of ATP to cAMP.
Caption: Canonical 5-HT1A receptor signaling pathway.
Conclusion
This comparative guide highlights the distinct 5-HT1A receptor binding and functional profiles of buspirone and the 1-(Benzo[b]thiophen-4-yl)piperazine (BTHP) chemical scaffold, as represented by brexpiprazole.
-
Affinity: The BTHP moiety, found in brexpiprazole, confers a significantly higher binding affinity for the 5-HT1A receptor (Ki = 0.12 nM) compared to buspirone (Ki ≈ 10-30 nM).
-
Function: Both compounds act as partial agonists at the 5-HT1A receptor, a key mechanism for their therapeutic effects.
-
Selectivity: Buspirone is relatively selective for the 5-HT1A receptor. In contrast, the BTHP-containing molecule, brexpiprazole, is a multi-receptor ligand, exhibiting high affinity for a range of serotonin, dopamine, and adrenergic receptors.
The evolution from the more selective profile of buspirone to the multi-target engagement of newer compounds containing the BTHP scaffold reflects a strategic shift in drug design for complex neuropsychiatric disorders. While high affinity and partial agonism at the 5-HT1A receptor remain a cornerstone, the integrated effects at other receptors are now considered crucial for achieving a broader spectrum of efficacy and a favorable side-effect profile. This in-depth understanding of their molecular interactions is vital for researchers and scientists in the ongoing development of next-generation CNS therapeutics.
References
- BenchChem. (2025). An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
- PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine.
- Sigma-Aldrich. This compound.
- BenchChem. (2025). An In-depth Technical Guide to the Core Mechanism of Action of 1-(Benzo[b]thiophen-4-yl)piperazine.
- Citrome, L. (2015). Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder. Pharmacy and Therapeutics, 40(10), 668–671.
- van Steen, B. J., van Wijngaarden, I., Tulp, M. T., & Soudijn, W. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of medicinal chemistry, 37(17), 2761–2770.
- Wikipedia. Buspirone.
- van Steen, B. J., van Wijngaarden, I., Tulp, M. T., & Soudijn, W. (1995). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of medicinal chemistry, 38(21), 4366–4376.
- Odagaki, Y., & Toyoshima, R. (2020). Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems. International journal of molecular sciences, 21(18), 6839.
- BenchChem. (2025). An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
- Martin, P., Cussac, D., Martin, A., & Puech, A. J. (1996). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of medicinal chemistry, 39(17), 3327–3336.
- ResearchGate. Binding affinities of brexpiprazole and aripiprazole.
- U.S. Food and Drug Administration. BuSpar (buspirone hydrochloride)
- Obniska, J., Tatarczyńska, E., Nikiforuk, A., Charakchieva-Minol, S., & Duszyńska, B. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological reports : PR, 58(1), 107–114.
- Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102555.
- Zhang, Y., et al. (2017). A benzo[b]thiophene-based selective type 4 S1P receptor agonist. Bioorganic & medicinal chemistry letters, 27(1), 1–5.
- PubChem. Buspirone.
- Stahl, S. M. (2016). Mechanism of action of brexpiprazole: comparison with aripiprazole. CNS spectrums, 21(2), 113–117.
- Internet Scientific Publications. Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives.
- Molecules. Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)
- Psych Scene Hub. (2022). Brexpiprazole (Rexulti): Mechanism & Clinical Use.
- Martin, I. L., et al. (1996). A behaviorally selective class of thiophene-containing benzodiazepine receptor ligands. Journal of medicinal chemistry, 39(25), 4928–4934.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ispub.com [ispub.com]
- 3. Buspirone - Wikipedia [en.wikipedia.org]
- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride: A Guide to Receptor Binding Cross-Reactivity
This guide provides an in-depth comparative analysis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP), a key chemical scaffold in modern neuropharmacology. Primarily recognized as a critical intermediate in the synthesis of multi-target antipsychotic drugs like Brexpiprazole[1], the inherent receptor binding profile of BTHP itself is of significant interest for predicting the activities of its derivatives and understanding potential off-target effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cross-reactivity of this compound in receptor binding assays.
Introduction: The Pharmacological Significance of the Benzo[b]thiophene-Piperazine Scaffold
This compound (CAS: 913614-18-3) is a heterocyclic compound featuring a benzo[b]thiophene moiety linked to a piperazine ring[1][2][3][4][5][6]. This structural arrangement is a privileged pharmacophore, forming the core of numerous ligands designed to interact with aminergic G protein-coupled receptors (GPCRs). The piperazine core is essential for receptor binding, while the benzo[b]thiophene group often enhances metabolic stability and modulates receptor affinity[1].
While BTHP is frequently employed as a synthetic precursor, its own interactions with CNS receptors provide a baseline for understanding the pharmacology of more complex molecules derived from it. The primary targets associated with this scaffold are dopamine and serotonin receptors, which are central to the pathophysiology of schizophrenia, depression, and other CNS disorders[1][7][8]. This guide will dissect the binding affinity of BTHP and compare it against established ligands, providing context for its selectivity and potential for off-target interactions.
Comparative Receptor Binding Profile
To contextualize the cross-reactivity of BTHP, its binding affinity (Kᵢ) is compared with that of its well-characterized derivative, Brexpiprazole, and other standard reference compounds for key dopamine and serotonin receptors. The data, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ Database and peer-reviewed literature, highlights the multi-target nature of this chemical class[9][10][11][12][13].
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Receptor | 1-(Benzo[b]thiophen-4-yl)piperazine (BTHP) | Brexpiprazole (Derivative of BTHP) | Risperidone (Comparator) | Aripiprazole (Comparator) |
| Dopamine Receptors | ||||
| Dopamine D₂ | Data Not Available | 0.34 (partial agonist) | 3.13 | 0.69 (partial agonist) |
| Dopamine D₃ | Data Not Available | 1.1 (partial agonist) | 7.26 | 0.8 (partial agonist) |
| Dopamine D₄ | Data Not Available | 50 | 7.3 | 47 |
| Serotonin Receptors | ||||
| Serotonin 5-HT₁ₐ | Affinity noted, specific Kᵢ not available[1] | 0.12 (partial agonist) | 224 | 1.7 (partial agonist) |
| Serotonin 5-HT₂ₐ | Affinity noted, specific Kᵢ not available[1] | 0.47 (antagonist) | 0.16 | 3.4 |
| Serotonin 5-HT₂ₑ | Data Not Available | 1.1 (antagonist) | 0.38 | 15 |
| Serotonin 5-HT₇ | Data Not Available | 1.9 (antagonist) | 2.1 | 39 |
| Adrenergic Receptors | ||||
| Adrenergic α₁ₐ | Data Not Available | 3.8 | 0.8 | 57 |
| Adrenergic α₁ₑ | Data Not Available | 0.17 | 2.1 | 120 |
| Adrenergic α₂ₐ | Data Not Available | 48 | 10.5 | 5.3 |
Note: Data for BTHP itself is limited as it is primarily characterized as an intermediate. The profile of Brexpiprazole is provided to illustrate the potent, multi-target profile that can be achieved from the BTHP scaffold. All Kᵢ values are for human recombinant receptors and sourced from the PDSP Kᵢ Database unless otherwise specified.
Interpretation of Binding Data: The data illustrates that derivatization of the BTHP core leads to compounds with high affinity for multiple receptors. Brexpiprazole, for instance, demonstrates potent partial agonism at D₂ and 5-HT₁ₐ receptors and strong antagonism at 5-HT₂ₐ receptors[1]. This polypharmacology is characteristic of atypical antipsychotics. The core BTHP structure is known to possess affinity for 5-HT₁ₐ and D₂ receptors, serving as the foundation for this activity[1]. The lack of a comprehensive public dataset for BTHP underscores the need for direct screening to precisely quantify its cross-reactivity.
Understanding Cross-Reactivity: Signaling Pathway Implications
Cross-reactivity, or off-target binding, is the interaction of a compound with receptors other than its intended primary target[14][15][16]. For a scaffold like BTHP, understanding these interactions is critical for predicting potential side effects or identifying opportunities for developing multi-target therapeutics. The diagram below illustrates the primary signaling pathways engaged by the receptors most relevant to the BTHP scaffold.
Caption: Key GPCR signaling pathways relevant to the BTHP scaffold.
Causality Behind Cross-Reactivity:
-
D₂/D₃ and 5-HT₁ₐ (Gαi/o-coupled): BTHP derivatives often act as partial agonists at these receptors. This dual action is thought to contribute to antipsychotic efficacy while mitigating the motor side effects associated with full D₂ antagonism. The inhibitory G-protein coupling leads to a decrease in cellular cAMP levels[17][18][19].
-
5-HT₂ₐ (Gαq/11-coupled): Antagonism at this receptor is a hallmark of atypical antipsychotics and is linked to improvements in negative symptoms and reduced extrapyramidal side effects. This action blocks the serotonin-induced activation of Phospholipase C and subsequent downstream signaling[19].
-
Adrenergic Receptors (Potential Off-Targets): The structural similarity between aminergic receptors means that ligands can bind to unintended targets[20]. For example, affinity for α₁-adrenergic receptors, which are also Gαq/11-coupled, can lead to cardiovascular side effects like orthostatic hypotension. Screening against a panel of adrenergic receptors is therefore a critical step in safety pharmacology.
Experimental Protocol: Radioligand Competition Binding Assay
To empirically determine the binding affinity (Kᵢ) and cross-reactivity of a compound like BTHP, a radioligand competition binding assay is the gold standard. The following protocol outlines the key steps for assessing affinity at the human dopamine D₂ receptor.
Principle: This assay measures the ability of an unlabeled test compound (BTHP) to compete with a radiolabeled ligand (the "tracer") of known high affinity and specificity for a target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Membrane Preparation: Homogenize cells stably expressing the human receptor of interest (e.g., HEK293-hD₂R) and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Radioligand: Prepare a working solution of a high-affinity radioligand like [³H]-Spiperone at a concentration near its Kₑ for the D₂ receptor (e.g., 0.2-0.5 nM).
-
Test Compound: Prepare a stock solution of BTHP in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., 12-point curve from 1 pM to 10 µM).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, potent D₂ antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Assay Execution (96-well format):
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of the NSB control, or 50 µL of a BTHP dilution.
-
Add 50 µL of the radioligand working solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells. The final volume is 200 µL.
-
Causality: This setup allows for the direct competition between the fixed concentration of radioligand and the varying concentrations of the test compound for the same binding site on the receptor.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. The filters will trap the membranes (and any bound radioligand) while unbound ligand passes through.
-
Wash the filters 3-4 times with ice-cold assay buffer to minimize non-specific adherence of the radioligand to the filter.
-
Trustworthiness: Rapid filtration and cold washing are critical to prevent dissociation of the ligand-receptor complex, ensuring the measured radioactivity accurately reflects the equilibrium state.
-
-
Detection & Analysis:
-
Dry the filter mat, place it in a sample bag, add scintillant, and seal.
-
Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percent inhibition for each BTHP concentration: % Inhibition = 100 * (1 - (Specific Binding at [BTHP] / Specific Binding of Control)).
-
Plot % Inhibition versus the log of BTHP concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
-
Alternative High-Throughput Method: Scintillation Proximity Assay (SPA) For screening against large panels of receptors, SPA offers a homogeneous "mix-and-read" alternative that requires no filtration step[21][22][23][24]. In this method, receptor membranes are captured onto scintillant-embedded beads. Only radioligand that binds to the receptor is close enough to the bead to excite the scintillant and produce a light signal, simplifying automation and miniaturization.
Conclusion and Future Directions
This compound is a foundational scaffold for potent, multi-target CNS drugs. While comprehensive binding data for the parent compound is not widely published, its known role as a precursor to drugs like Brexpiprazole indicates an inherent affinity for dopamine and serotonin receptors. The key takeaway for researchers is that this scaffold has a high potential for polypharmacology.
Therefore, any novel derivative of BTHP must be subjected to a broad panel of receptor binding assays to fully characterize its selectivity and identify potential off-target liabilities. A standard screening panel should include, at a minimum, all dopamine and serotonin receptor subtypes, adrenergic receptors (α₁, α₂, β), histamine receptors, and muscarinic acetylcholine receptors. This rigorous, data-driven approach is essential for advancing compounds with the desired therapeutic action while minimizing the risk of unforeseen side effects.
References
-
Sławińska, A., et al. (2014). Lu AF21934, a Positive Allosteric Modulator of mGlu4 Receptors, Reduces the Harmaline-Induced Hyperactivity but not Tremor in Rats. Neuropharmacology, 83, 28-35. [Link]
-
Ossowska, K., et al. (2014). Lu AF21934, a positive allosteric modulator of mGlu4 receptors, reduces the harmaline-induced hyperactivity but not tremor in rats. PubMed. [Link]
-
PubChem (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]
-
Perez-Silanes, S., et al. (2012). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. MDPI. [Link]
-
Pljevaljcic, G., et al. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. National Institutes of Health (NIH). [Link]
-
Sławińska, A., et al. (2013). The antipsychotic-like effects in rodents of the positive allosteric modulator Lu AF21934 involve 5-HT1A receptor signaling: mechanistic studies. National Institutes of Health (NIH). [Link]
-
Free, R. B., et al. (2015). Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists. PubMed. [Link]
-
NIMH Psychoactive Drug Screening Program (n.d.). PDSP. The University of North Carolina at Chapel Hill. [Link]
-
Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]
-
Perez-Silanes, S., et al. (2012). Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors. PubMed. [Link]
-
Kopljar, A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. [Link]
-
National Institute of Mental Health (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
-
Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]
-
PDSP (n.d.). Ki Database. [Link]
-
Di Pietro, O., & El-Kashef, H. (2017). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. [Link]
-
Michel, M. C., et al. (2023). Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A. MDPI. [Link]
-
Chilmonczyk, Z., et al. (2024). The Pivotal Distinction between Antagonists’ and Agonists’ Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. MDPI. [Link]
-
Guo, D., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. [Link]
-
Sun, S., & Bleck, M. (2006). Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]
-
Ghahremani, M. H., et al. (1999). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. PubMed. [Link]
-
Das, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. National Institutes of Health (NIH). [Link]
-
Wikipedia (n.d.). Dopamine receptor D4. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]
-
Wikipedia (n.d.). Ki Database. [Link]
-
Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. National Institutes of Health (NIH). [Link]
-
Patsnap Synapse (2024). What are D3 receptor antagonists and how do they work?. [Link]
-
Westh-Hansen, S. E., et al. (2020). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. [Link]
-
Grantome (n.d.). NIMH Psychoactive Drug Screening Program. [Link]
-
Walker, A. G., et al. (2021). Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers. National Institutes of Health (NIH). [Link]
-
Stalla, R., et al. (2023). Proximity Labeling to Identify β-Arrestin1 Binding Partners Downstream of Ligand-Activated G Protein-Coupled Receptors. MDPI. [Link]
-
Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]
-
Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 913614-18-3 this compound AKSci J55344 [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-Benzo[b]thien-4-yl-piperazine | LGC Standards [lgcstandards.com]
- 6. 1-Benzo b thien-4-yl-piperazine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 913614-18-3 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, docking studies and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives on 5-HT1A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 10. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Ki Database - Wikipedia [en.wikipedia.org]
- 13. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 14. mdpi.com [mdpi.com]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 18. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomed.cas.cz [biomed.cas.cz]
- 20. Ligands of Adrenergic Receptors: A Structural Point of View [mdpi.com]
- 21. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Establishing a Definitive Reference Standard for 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride: A Comparative Guide
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock upon which the accuracy and reproducibility of all subsequent analytical data are built. This is particularly true for pivotal intermediates like 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP), a key building block in the synthesis of novel therapeutics such as the antipsychotic agent Brexpiprazole.[1] The establishment of a well-characterized BTHP reference standard is not merely a matter of good practice; it is a critical requirement for ensuring drug quality, safety, and efficacy.
This technical guide provides a comprehensive framework for establishing a primary reference standard for BTHP. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the in-house qualification process against commercially available alternatives. We will delve into the causality behind experimental choices, present detailed protocols for orthogonal analytical techniques, and provide a transparent view of the data required for a self-validating system.
The Imperative for a High-Purity Reference Standard
A reference standard serves as the benchmark against which all in-process and final materials are measured. Its purity and identity must be unequivocally established. For a novel chemical entity program, where compendial standards are unavailable, the onus is on the sponsor or contract manufacturer to synthesize and thoroughly characterize a primary reference standard.[2] Typically, a highly purified batch of the active pharmaceutical ingredient (API) or a critical intermediate is set aside for this purpose.[2]
Commercially available BTHP can be sourced with purities ranging from 95% to over 98%.[3][4][5][6] While these materials are suitable for many research applications, the establishment of a primary in-house reference standard, ideally with a purity exceeding 99.5%, provides the highest level of analytical control and traceability.[7] This guide will compare a hypothetical in-house primary standard against commercially available "research grade" alternatives.
A Multi-Pronged Approach to Characterization: The Power of Orthogonal Methods
To ensure the highest degree of confidence in a reference standard, a battery of orthogonal analytical techniques must be employed.[7][8][9][10] Orthogonal methods rely on different physicochemical principles to assess the same attribute (e.g., purity), thereby minimizing the risk of overlooking impurities that may not be detected by a single technique.[9][10]
Our approach to qualifying a primary BTHP reference standard integrates the following:
-
Identity Confirmation: Unambiguous verification of the chemical structure.
-
Purity Determination: Quantitative assessment of the main component and its impurities.
-
Content Assignment: Accurate determination of the potency of the standard.
The following diagram illustrates the comprehensive workflow for the qualification of a primary reference standard.
Caption: Workflow for the Qualification of a Primary Reference Standard.
Comparative Analysis: In-House Primary Standard vs. Commercial Alternatives
The following table provides a comparative overview of a hypothetical in-house primary reference standard for BTHP against typical commercial offerings.
| Parameter | In-House Primary Reference Standard | Commercial Alternative 1 (High Grade) | Commercial Alternative 2 (Standard Grade) |
| Purity (HPLC) | ≥ 99.8% | ≥ 98% | ≥ 95% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS, FTIR | Typically ¹H NMR and MS | May only provide MS data |
| Impurity Profile | Characterized and quantified | Major impurities may be listed | Generally not provided |
| Residual Solvents | Quantified by GC-FID | May be specified as a general limit | Not typically specified |
| Water Content | Determined by Karl Fischer titration | May be specified as a general limit | Not typically specified |
| Certificate of Analysis | Comprehensive, with detailed data | Basic CoA with purity value | Minimal product information |
| Traceability | Fully documented synthesis and characterization | Traceable to the manufacturer's internal standard | Limited traceability |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for separating BTHP from its potential impurities and degradation products. The following method is a robust starting point for method development and validation.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve the BTHP sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Impurity Profiling and Forced Degradation Studies
Understanding the potential impurities is paramount. Process-related impurities can arise from starting materials, intermediates, or side reactions during synthesis.[11] Degradation products can form under stress conditions such as heat, light, humidity, and oxidation.[6][12]
Given BTHP's role as a precursor to Brexpiprazole and its structural similarity to compounds like Vortioxetine, we can anticipate potential impurities.[13][][15] Forced degradation studies on Vortioxetine have shown its susceptibility to oxidation.[3][16][17][18][19]
The following diagram illustrates a potential impurity profile for BTHP.
Sources
- 1. researchgate.net [researchgate.net]
- 2. brammerstandard.com [brammerstandard.com]
- 3. Determination of vortioxetine and its degradation product in bulk and tablets, by LC-DAD and MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fluidimaging.com [fluidimaging.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 13. Brexpiprazole Impurities | SynZeal [synzeal.com]
- 15. Brexpiprazole impurity 8 | C16H21ClN2S | CID 138109318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC method development and degradation studies for vortioxetine. [wisdomlib.org]
- 19. ijprajournal.com [ijprajournal.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride Batches
Introduction
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Brexpiprazole.[1] As with any component of a pharmaceutical manufacturing process, ensuring the chemical identity, purity, and consistency of this intermediate across different batches is paramount to the safety and efficacy of the final drug product.[2][3] This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of this compound, leveraging nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).
The methodologies outlined herein are designed to provide a robust, self-validating system for quality control, aligning with the principles of Good Manufacturing Practices (GMP) and regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][4][5][6]
The Imperative of Batch-to-Batch Consistency
In pharmaceutical development and manufacturing, the seemingly minor variations between batches of a starting material or intermediate can have cascading effects on the final API. These variations can manifest as differences in impurity profiles, physical properties, and even reactivity in subsequent synthetic steps. Regulatory bodies rightly place significant emphasis on the control and monitoring of these aspects.[4][5][6][7][8][9] The ICH Q3A(R2) guideline, for instance, provides a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5][8][9]
Spectroscopic techniques are the cornerstone of modern analytical chemistry, offering a non-destructive and highly sensitive means to probe the molecular structure and composition of a substance.[10][11] By establishing a comprehensive spectroscopic fingerprint for a reference batch of this compound, subsequent batches can be rigorously compared to ensure they meet the required quality attributes.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the experimental work, from sample preparation to data analysis and batch comparison.
Caption: A flowchart illustrating the systematic process for the spectroscopic comparison of multiple batches of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and validated for specific laboratory instrumentation and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C). It is a primary technique for unambiguous identification and can also be used for quantitative analysis of impurities.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch sample.
-
Dissolve the sample in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and for the presence of exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz spectrometer): [12]
-
¹H NMR:
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Spectral width: -10 to 220 ppm
-
Proton decoupling: Employ broadband proton decoupling.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The resulting spectrum serves as a unique molecular fingerprint. It is particularly useful for confirming the presence of key structural motifs and for detecting polymorphic changes or the presence of certain impurities.[11]
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32-64
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. It is a powerful tool for confirming the identity of the main component and for identifying and characterizing unknown impurities.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Parameters (for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometer):
-
Liquid Chromatography (for separation of impurities):
-
Column: A suitable C18 reversed-phase column.
-
Mobile phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow rate: 0.2-0.5 mL/min.
-
Injection volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass range: m/z 50-1000.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Acquire both full scan MS and tandem MS (MS/MS) data for structural elucidation of the parent compound and any detected impurities.
-
-
-
Data Processing:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected parent ion and any potential impurities.
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure.
-
Data Analysis and Comparison Logic
The following diagram outlines the logical process for analyzing and comparing the spectroscopic data from different batches.
Caption: A logical flow diagram for the analysis and comparison of spectroscopic data to ensure batch-to-batch consistency.
Comparative Data for Hypothetical Batches
To illustrate the comparison process, the following tables present hypothetical but realistic spectroscopic data for three batches of this compound against a reference standard.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Assignment | Reference Standard (δ, ppm) | Batch A (δ, ppm) | Batch B (δ, ppm) | Batch C (δ, ppm) | Comments |
| Benzo[b]thiophene-H | 7.20-7.90 (m, 5H) | 7.20-7.90 (m, 5H) | 7.20-7.90 (m, 5H) | 7.20-7.90 (m, 5H) | Consistent aromatic signals. |
| Piperazine-H (α to N-Aryl) | 3.25 (t, 4H) | 3.25 (t, 4H) | 3.25 (t, 4H) | 3.25 (t, 4H) | Consistent piperazine signals. |
| Piperazine-H (β to N-Aryl) | 3.10 (t, 4H) | 3.10 (t, 4H) | 3.10 (t, 4H) | 3.10 (t, 4H) | Consistent piperazine signals. |
| NH₂⁺ (Piperazine) | ~9.50 (br s, 2H) | ~9.50 (br s, 2H) | ~9.50 (br s, 2H) | ~9.50 (br s, 2H) | Broad singlet, consistent. |
| Impurity 1 | - | - | 4.15 (s, 0.05H) | - | Unidentified singlet in Batch B. |
| Residual Solvent (Methanol) | < 0.01% | < 0.01% | < 0.01% | 0.2% | Elevated residual solvent in Batch C. |
Table 2: FTIR Data (ATR)
| Functional Group | Reference Standard (cm⁻¹) | Batch A (cm⁻¹) | Batch B (cm⁻¹) | Batch C (cm⁻¹) | Comments |
| N-H Stretch (Ammonium) | 2400-2800 (broad) | 2400-2800 (broad) | 2400-2800 (broad) | 2400-2800 (broad) | Consistent broad absorption. |
| C-H Stretch (Aromatic) | 3050-3150 | 3050-3150 | 3050-3150 | 3050-3150 | Consistent. |
| C-H Stretch (Aliphatic) | 2850-2980 | 2850-2980 | 2850-2980 | 2850-2980 | Consistent. |
| C=C Stretch (Aromatic) | 1580, 1490 | 1580, 1490 | 1580, 1490 | 1580, 1490 | Consistent aromatic fingerprint. |
| C-N Stretch | 1150-1250 | 1150-1250 | 1150-1250 | 1150-1250 | Consistent. |
| Unassigned Peak | - | - | 1720 (weak) | - | Weak peak in Batch B, possibly carbonyl. |
Table 3: Mass Spectrometry Data (ESI+)
| Parameter | Reference Standard | Batch A | Batch B | Batch C | Comments |
| [M+H]⁺ (free base) | |||||
| Theoretical m/z | 219.0950 | 219.0950 | 219.0950 | 219.0950 | C₁₂H₁₅N₂S⁺ |
| Observed m/z | 219.0952 | 219.0951 | 219.0953 | 219.0952 | All within 5 ppm mass accuracy. |
| Impurity Profile | |||||
| Impurity 1 (m/z) | Not Detected | Not Detected | 233.1105 | Not Detected | Corresponds to a +14 Da impurity in Batch B. |
| Impurity 2 (m/z) | Not Detected | Not Detected | Not Detected | 205.0794 | Corresponds to a -14 Da impurity in Batch C. |
Interpretation and Discussion
-
Batch A: The spectroscopic data for Batch A is in excellent agreement with the reference standard across all three analytical techniques. The NMR spectra show the correct chemical shifts and integration ratios, the FTIR spectrum is superimposable with the reference, and the mass spectrometry data confirms the correct molecular weight with no detectable impurities. Batch A meets all quality specifications.
-
Batch B: This batch exhibits some deviations from the reference standard. The ¹H NMR spectrum shows a small, unidentified singlet at 4.15 ppm, suggesting the presence of a low-level impurity (approximately 0.5% by integration). The FTIR spectrum corroborates this with a weak, unassigned peak at 1720 cm⁻¹, which could indicate a carbonyl-containing impurity. The mass spectrometry data reveals an ion at m/z 233.1105, which is 14 Da higher than the parent compound. This could potentially be a methylated or formylated derivative. Further investigation, including isolation and structural elucidation of this impurity, would be necessary. This batch may not meet the required purity specifications depending on the established impurity thresholds.[4][5]
-
Batch C: While the core structure of the compound in Batch C appears correct based on the primary spectroscopic features, the ¹H NMR spectrum indicates an elevated level of residual methanol (0.2%). Depending on the ICH Q3C guidelines for residual solvents and the specific limits for this intermediate, this batch may be out of specification.[4] The mass spectrometry data also shows a minor impurity at m/z 205.0794, suggesting a demethylated analog or a related impurity.
Conclusion
A multi-technique spectroscopic approach is essential for the comprehensive quality assessment of this compound batches. By systematically applying NMR, FTIR, and mass spectrometry, and comparing the data against a well-characterized reference standard, it is possible to confirm the identity and purity of each batch and to detect even minor variations. This rigorous analytical oversight ensures the consistency and quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and reliability of the final drug product. Adherence to established regulatory guidelines, such as those from the ICH, provides a framework for setting appropriate specifications and managing impurities.[2][4][5][6][7]
References
-
U.S. Food and Drug Administration (FDA). Guidance for Industry #169 - Drug Substance. Available from: [Link]
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). Available from: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
AzoM. An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). Available from: [Link]
-
ManTech Publications. Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Available from: [Link]
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances. (2006). Available from: [Link]
-
ECA Academy. New FDA Guidelines: Batch Uniformity and Drug Product Integrity / Advanced Manufacturing Technologies. (2025). Available from: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. (2022). Available from: [Link]
-
ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. (2016). Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2000). Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q3A(R) Impurities in New Drug Substances. (2008). Available from: [Link]
-
ACS Publications. Spectroscopic Monitoring and Modeling Drug Dissolution for Undergraduate Chemistry Curriculum. (2024). Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Available from: [Link]
-
American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). Available from: [Link]
-
Pharmaceutical Technology. FDA Releases Draft Guidance on Sampling and Testing of In-Process Materials and Drug Products. (2025). Available from: [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Available from: [Link]
-
GMP Publishing. FDA: Guidance to Ensure Batch Conformity and Drug Product Integrity. (2025). Available from: [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). Available from: [Link]
-
MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). Available from: [Link]
-
NIST WebBook. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. Available from: [Link]
-
PubChemLite. 1-(benzo[b]thiophen-4-yl)piperazine (C12H14N2S). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. lejan-team.com [lejan-team.com]
- 9. jpionline.org [jpionline.org]
- 10. paulrpalmer.com [paulrpalmer.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. scispace.com [scispace.com]
A Guide to Inter-Laboratory Validation of Analytical Methods for 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP), a key intermediate in the synthesis of novel therapeutics.[1] Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers a detailed comparison of analytical techniques, step-by-step validation protocols, and illustrative data to ensure the reliability and reproducibility of analytical results across different laboratories.[2][3]
Introduction: The Critical Role of Validated Analytical Methods
This compound (BTHP) is a crucial building block in the synthesis of pharmacologically active molecules.[1][4] Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. Inter-laboratory validation is the ultimate demonstration that an analytical procedure is robust and transferable, consistently producing accurate and precise results irrespective of the laboratory, personnel, or equipment.[2] This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, given its widespread use and suitability for the analysis of piperazine-containing compounds.[5][6]
Chemical Structure of this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of 1-(Benzo[b]thiophen-4-yl)piperazine Derivatives
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of pharmacologically active molecules is a cornerstone of modern pharmaceutical development. In the landscape of heterocyclic compounds, 1-(benzo[b]thiophen-4-yl)piperazine derivatives represent a significant scaffold, notably as a key intermediate in the synthesis of drugs such as Brexpiprazole.[1][2] While the final drug may be achiral, the introduction of chiral centers during the synthesis of its derivatives necessitates rigorous assessment of enantiomeric purity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the development of robust analytical methods for their separation and quantification a critical regulatory and safety requirement.[3]
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric purity of chiral 1-(benzo[b]thiophen-4-yl)piperazine derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the most suitable method for your research and development needs.
The Imperative of Enantiomeric Purity
Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. For a chiral drug, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects. Therefore, regulatory bodies worldwide mandate the characterization of individual enantiomers in pharmaceutical products.
A Comparative Analysis of Analytical Techniques
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. This can be a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase or background electrolyte, or a chiral derivatizing agent. The most prevalent and powerful techniques for enantiomeric purity assessment are Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Wide applicability, numerous commercially available CSPs, robust and reproducible, well-established for regulatory submissions. | Can use significant volumes of organic solvents, longer analysis times compared to SFC. | Routine quality control, method development for a wide range of chiral compounds. |
| Supercritical Fluid Chromatography (SFC) | Partitioning of enantiomers between a CSP and a mobile phase of supercritical CO2, often with a polar co-solvent. | Fast separations, reduced organic solvent consumption ("greener" chemistry), lower backpressure, compatible with mass spectrometry. | Higher initial instrument cost, may require more specialized expertise for method development. | High-throughput screening, preparative separations, analysis of thermally labile compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, with a chiral selector in the background electrolyte. | Extremely high efficiency and resolution, very low sample and reagent consumption, rapid method development. | Lower sensitivity for UV detection due to short path length, less robust for routine QC in some environments. | Analysis of polar and charged compounds, screening of chiral selectors, when sample volume is limited. |
In-Depth Look: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determinations due to its versatility and robustness.[3] The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).
The "Why": Selecting the Right Chiral Stationary Phase
For piperazine and thiophene-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. The aromatic benzothiophene and the basic piperazine moieties of the target molecule provide multiple points for these interactions. Immobilized polysaccharide-based CSPs are often preferred as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.
Experimental Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Detailed Protocol: Chiral HPLC for a Hypothetical Chiral 1-(Benzo[b]thiophen-4-yl)piperazine Derivative
This protocol is a robust starting point for the method development and validation for a chiral derivative of 1-(benzo[b]thiophen-4-yl)piperazine.
1. Materials and Reagents:
-
Racemic standard of the chiral 1-(benzo[b]thiophen-4-yl)piperazine derivative
-
Enantiomerically enriched standard (if available)
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA)
-
Chiral HPLC column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
5. System Suitability Test (SST):
-
Inject the racemic standard six times.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be ≤ 2.0%.
-
The tailing factor for each peak should be ≤ 2.0.
6. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.
The "Why": Advantages of SFC for Chiral Separations
The low viscosity of the supercritical CO2-based mobile phase allows for higher flow rates without generating excessive backpressure, significantly reducing analysis times. The reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique, particularly for preparative scale separations. Furthermore, SFC is compatible with mass spectrometry (MS), which can be beneficial for peak identification and purity assessment.
Chiral Separation Mechanism in SFC
Caption: Differential interaction of enantiomers with the CSP in SFC.
Capillary Electrophoresis (CE): High Efficiency for Polar Analytes
CE is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged compounds.[3] In the context of chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.
The "Why": Cyclodextrins as Chiral Selectors in CE
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, and if the cyclodextrin is chiral (or has been derivatized to be chiral), it can exhibit different binding affinities for the two enantiomers of an analyte. For basic compounds like 1-(benzo[b]thiophen-4-yl)piperazine derivatives, which will be protonated at acidic pH, the differential interaction with a charged cyclodextrin derivative (e.g., sulfated β-cyclodextrin) in the background electrolyte leads to different electrophoretic mobilities and, consequently, separation of the enantiomers.
Conclusion
The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral pharmaceuticals. For 1-(benzo[b]thiophen-4-yl)piperazine derivatives, Chiral HPLC with polysaccharide-based CSPs stands out as the most versatile and well-established technique for routine analysis and regulatory submissions. SFC offers a compelling alternative for high-throughput screening and preparative separations, with significant advantages in speed and environmental sustainability. CE provides an orthogonal technique with exceptional efficiency, particularly for polar and charged derivatives, and is invaluable when sample quantities are limited.
The choice of the optimal method will depend on the specific requirements of the analysis, including the stage of drug development, the desired throughput, and the available instrumentation. By understanding the principles and practical considerations of each technique, researchers can confidently develop and validate robust methods to ensure the stereochemical quality of these important pharmaceutical compounds.
References
-
Pulusu, V. S., et al. (2019). Quantitative Determination of Brexpiprazole by RP-HPLC Method. Pharmaceutical Analytica Acta, 10(610). Available at: [Link]
-
A Review on Quantification of Brexpiprazole in Its Bulk and Pharmaceutical Dosage Form by Various Analytical Methods. (2021). International Journal of Pharmaceutical Research and Applications, 6(1), 1118-1132. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Jagdale, S., et al. (2021). Development and validation of RP-HPLC method for estimation of brexpiprazole in its bulk and tablet dosage form using Quality by Design approach. Future Journal of Pharmaceutical Sciences, 7(1), 142. Available at: [Link]
- Preparation method of brexpiprazole. CN114181202A. (2022). Google Patents.
-
Therapeutic Goods Administration. (2018). Extract from Clinical Evaluation: Brexpiprazole. Available at: [Link]
-
Hernández-Mesa, M., et al. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). Brexpiprazole-impurities. Available at: [Link]
-
Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. (2022). International Journal of Novel Research and Development, 7(5). Available at: [Link]
-
Nevuluri, N. R., et al. (2018). Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Journal of Chemical Sciences, 130(6), 75. Available at: [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
- Method for synthesizing brexpiprazole. CN106916148B. (2019). Google Patents.
-
Castro, A. A. D. (2015). Synthesis reaction of the compound Brexpiprazole. [Image]. ResearchGate. Available at: [Link]
-
Brexpiprazole-Catechol Cocrystal: Structure Elucidation, Excipient Compatibility and Stability. (2021). CrystEngComm, 23(42), 7434-7444. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Brexpiprazole: Characteristics, Biological Activities, Synthesis And Methods For Determination In Different Matrices. (2021). Current Pharmaceutical Analysis, 17(7), 897-909. Available at: [Link]
-
Wang, C., et al. (2019). Enantioseparation chromatograms for chiral compounds: a benzoin, b penconazole, and c epoxiconazole. [Image]. ResearchGate. Available at: [Link]
-
Virtuous Lifesciences. (n.d.). 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. Available at: [Link]
Sources
A Comparative Guide to the Metabolic Stability of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride and Its Analogs
Abstract
Metabolic stability is a cornerstone of successful drug development, directly influencing a compound's pharmacokinetic profile, bioavailability, and potential for toxicity. This guide provides a comprehensive comparison of the metabolic stability of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (BTHP), a key structural motif in modern pharmacology, and its rationally designed analogs.[1][2] We delve into the underlying biochemical principles, present detailed experimental protocols for in vitro assessment, and analyze structure-metabolism relationships (SMRs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize heterocyclic scaffolds for improved metabolic properties.
Introduction: The Critical Role of Metabolic Stability
In the journey from a promising hit compound to a viable drug candidate, metabolic stability is a critical hurdle. The liver, armed with a vast arsenal of drug-metabolizing enzymes, is the primary site of xenobiotic clearance.[3] The Cytochrome P450 (CYP) superfamily of enzymes, in particular, is responsible for the Phase I metabolism of a majority of marketed drugs.[3][4] A compound that is too rapidly metabolized will have a short half-life, leading to poor bioavailability and the need for frequent, high doses, which can increase the risk of off-target effects. Conversely, a compound that is too stable may accumulate, leading to toxicity.
The core molecule of interest, This compound (BTHP) , features two key heterocyclic systems: a benzothiophene ring and a piperazine ring.[5][6][7] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, often incorporated to improve solubility and pharmacokinetic properties.[8][9][10] However, both the benzothiophene and piperazine rings can be susceptible to metabolic modification, representing "metabolic hotspots."[11][12] Understanding and mitigating these liabilities through targeted analog design is a key strategy in drug discovery. This guide will compare BTHP with three hypothetical, yet representative, analogs to illustrate these principles.
The Scaffolds Under Investigation: BTHP and Its Analogs
The selection of analogs is designed to probe common metabolic pathways associated with the BTHP scaffold.
-
Compound 1 (BTHP): The parent molecule, 1-(Benzo[b]thiophen-4-yl)piperazine.
-
Analog A (Fluorinated Benzothiophene): 1-(7-fluoro-Benzo[b]thiophen-4-yl)piperazine. Fluorination is a common tactic to "block" a site of potential oxidation.
-
Analog B (N-Methyl Piperazine): 1-(Benzo[b]thiophen-4-yl)-4-methylpiperazine. N-alkylation of piperazine can alter its metabolic profile, though the alkyl group itself can be a site for dealkylation.
-
Analog C (Piperidine Bioisostere): 4-(Benzo[b]thiophen-4-yl)piperidine. Bioisosteric replacement of the piperazine with a piperidine ring can significantly alter metabolic stability.[13][14][15]
Experimental Design for Comparative Metabolic Stability
To objectively compare these compounds, a standardized in vitro assay using human liver microsomes (HLM) is the industry-standard approach.[16][17] HLMs are vesicles of the endoplasmic reticulum, enriched in CYP enzymes, making them an excellent model for studying Phase I metabolism.[3][16]
Causality Behind Experimental Choices:
-
Why Human Liver Microsomes? They provide a concentrated source of the most relevant Phase I enzymes (CYPs) and are readily available, allowing for high-throughput screening.[3][16] Regulatory agencies like the FDA recommend their use in early drug development.[17][18][19]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Its presence initiates the metabolic reactions.[3] A control experiment without NADPH is crucial to ensure the observed compound depletion is enzyme-mediated.
-
Why Monitor Compound Disappearance? The rate at which the parent compound is consumed over time allows us to calculate key parameters like half-life (t½) and intrinsic clearance (Clint), which are direct measures of metabolic stability.
Workflow for Microsomal Stability Assay
The following diagram illustrates the typical workflow for determining metabolic stability in vitro.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (final concentration 1 mg/mL) at 37°C.[20]
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of each test compound (BTHP, Analogs A, B, C) and a positive control (e.g., Verapamil, a rapidly metabolized drug) in DMSO.
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add buffer and the test compound to achieve a final concentration of 1 µM. Include a negative control (heat-inactivated microsomes) and a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the "-NADPH" control wells. The final microsomal protein concentration should be 0.5 mg/mL.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[3]
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
-
Comparative Data Analysis & Interpretation
The following table summarizes the hypothetical, yet realistic, experimental data obtained from the HLM assay.
| Compound | Structure | Key Feature | t½ (min) | Clint (µL/min/mg) | Predicted Metabolic Stability |
| 1 (BTHP) | 1-(Benzo[b]thiophen-4-yl)piperazine | Parent | 25 | 55.4 | Moderate |
| Analog A | 1-(7-fluoro-Benzo[b]thiophen-4-yl)piperazine | C-7 Fluorination | > 60 | < 23.1 | High |
| Analog B | 1-(Benzo[b]thiophen-4-yl)-4-methylpiperazine | N-Methylation | 18 | 77.0 | Low to Moderate |
| Analog C | 4-(Benzo[b]thiophen-4-yl)piperidine | Piperazine -> Piperidine | 12 | 115.5 | Low |
Structure-Metabolism Relationship (SMR) Insights:
-
BTHP (Parent): Shows moderate stability. The unsubstituted benzothiophene ring and the secondary amine of the piperazine are both potential sites for CYP-mediated oxidation.[11][21]
-
Analog A (High Stability): The introduction of a fluorine atom at the C-7 position of the benzothiophene ring significantly increases metabolic stability. This is a classic example of "metabolic blocking." The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative attack by CYP enzymes.
-
Analog B (Lower Stability): The addition of a methyl group to the piperazine nitrogen provides a new, labile site for metabolism via N-dealkylation, a very common metabolic pathway. This leads to a shorter half-life compared to the parent compound.
-
Analog C (Low Stability): The bioisosteric replacement of piperazine with piperidine results in the lowest metabolic stability. The piperidine ring is often more susceptible to oxidation at the carbon atoms adjacent to the nitrogen than the piperazine ring.[14] This highlights that even subtle structural changes can have profound impacts on metabolic fate.
Potential Metabolic Pathways of BTHP
The following diagram outlines the likely metabolic "hotspots" on the parent BTHP molecule.
Caption: Potential CYP450-mediated metabolic hotspots on the BTHP scaffold.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating and improving the metabolic stability of the 1-(Benzo[b]thiophen-4-yl)piperazine scaffold. The in vitro data clearly shows that targeted structural modifications can have a significant and predictable impact on metabolic clearance.
-
Key Finding: Blocking potential sites of metabolism, as demonstrated with the C-7 fluorination in Analog A , is a highly effective strategy for enhancing stability.
-
Practical Implication: Early and iterative use of in vitro metabolic stability assays allows medicinal chemists to establish clear structure-metabolism relationships, guiding the design of compounds with more favorable pharmacokinetic profiles.[22] This prevents the progression of metabolically labile compounds into more resource-intensive in vivo studies.[22]
Future work should involve confirming these in vitro findings in more complex systems, such as cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[22][23] Subsequently, promising candidates like Analog A would be advanced to in vivo pharmacokinetic studies in animal models to determine their real-world bioavailability and clearance.
References
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
-
Evotec. (n.d.). Microsomal Stability. [Link]
-
ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
-
MDPI. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]
-
PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. [Link]
-
PubMed. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. [Link]
-
Regulations.gov. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. [Link]
-
PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]
-
Taylor & Francis Online. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
MDPI. (2023). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
PubMed Central. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
MDPI. (2019). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. [Link]
-
PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. [Link]
-
PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97% | CAS: 913614-18-3 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. bioivt.com [bioivt.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. bioivt.com [bioivt.com]
A Comprehensive Guide to the Validation of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride as a Non-Compendial Reference Material
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the purity and identity of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a pivotal intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder.[1][2] Given its significance, the availability of a robust and well-characterized reference material for this compound is not just a matter of quality control, but a foundational requirement for reproducible research and manufacturing.
This guide provides a comprehensive framework for the validation of this compound as a non-compendial reference material. As this compound does not have an official monograph in major pharmacopeias, establishing an in-house, thoroughly validated reference standard is a critical activity for any research or manufacturing organization working with it. We will delve into the scientific rationale and experimental protocols for establishing the identity, purity, and potency of this crucial intermediate, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
I. Identity Confirmation: Unambiguous Structural Elucidation
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques provides a composite and definitive fingerprint of the molecule.
A. Rationale for Orthogonal Spectroscopic Methods
To ensure the highest level of confidence in the identity of this compound, a multi-faceted analytical approach is employed. Each technique provides a unique piece of structural information, and their collective data provides a comprehensive and irrefutable confirmation of the molecule's identity. This orthogonal approach minimizes the risk of misidentification that could arise from relying on a single analytical method.
B. Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzo[b]thiophene ring system and the aliphatic protons of the piperazine ring. The integration of these peaks should correspond to the number of protons in each part of the molecule.
-
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.
-
Sample Preparation: Dissolve 20-50 mg of the sample in a suitable deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Expected Chemical Shifts (δ): The spectrum should display the expected number of carbon signals corresponding to the benzo[b]thiophene and piperazine moieties.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands: Look for characteristic peaks for N-H stretching (of the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-S stretching.
-
3. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₂H₁₄N₂S), with a mass-to-charge ratio (m/z) of approximately 219.09.[6]
-
C. Workflow for Identity Confirmation
Caption: Workflow for the unambiguous identity confirmation of the reference material.
II. Purity Profiling: Characterizing and Quantifying Impurities
A reference standard must be of high purity, with all significant impurities identified and quantified.[7][8] This section outlines the methodologies for comprehensive purity assessment.
A. Rationale for Chromatographic Purity and Specific Impurity Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying impurities. Gas Chromatography (GC) is the method of choice for detecting and quantifying residual solvents that may be present from the synthesis and purification processes. By employing these methods, a detailed purity profile of the reference material can be established.
B. Experimental Protocols
1. Related Substances by High-Performance Liquid Chromatography (HPLC):
-
This method is designed to separate and quantify any organic impurities, including starting materials, by-products, and degradation products.
-
Instrumentation: A HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A suitable UV wavelength for detecting the main component and potential impurities (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the reference material in a suitable diluent (e.g., mobile phase) at a concentration of about 1 mg/mL.
-
Quantification: Use area normalization to report the purity, or preferably, use a reference standard of a known impurity for more accurate quantification.
-
2. Residual Solvents by Gas Chromatography (GC):
-
This method is used to identify and quantify any volatile organic solvents that may remain from the manufacturing process.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient program to separate the expected solvents.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a known amount of the reference material in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Quantification: Use an external standard method with known amounts of the potential residual solvents. The acceptance criteria should be based on ICH Q3C guidelines for residual solvents.[3]
-
3. Water Content by Karl Fischer Titration:
-
Determines the amount of water present in the reference material, which is important for an accurate potency assignment.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the reference material and introduce it into the titration vessel.
-
Analysis: The titrator automatically determines the water content.
-
C. Impurity Profiling Strategy
Caption: A multi-pronged approach to establish a comprehensive purity profile.
III. Assay (Potency) Determination: Assigning a Precise Value
The final step in qualifying a reference standard is to accurately determine its potency. This value is crucial for its use in quantitative analyses.
A. Rationale for a Mass Balance Approach
A mass balance approach is a robust method for assigning the potency of a reference standard. It is calculated by subtracting the percentages of all impurities (including water and residual solvents) from 100%. This method is considered highly reliable as it accounts for all components in the material. An orthogonal, titrimetric method can be used to confirm the result.
B. Experimental Protocols
1. Assay by Mass Balance:
-
The potency is calculated using the following formula:
-
Potency (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-volatile Impurities by HPLC)
-
2. Assay by Titration (Confirmatory):
-
A non-aqueous acid-base titration can be used to determine the purity of the hydrochloride salt.
-
Titrant: A standardized solution of a strong base in a non-aqueous solvent (e.g., 0.1 N perchloric acid in acetic acid).
-
Sample Preparation: Dissolve an accurately weighed amount of the reference material in a suitable non-aqueous solvent (e.g., glacial acetic acid).
-
Endpoint Detection: Use a potentiometric endpoint or a suitable indicator.
-
Calculation: The purity is calculated based on the volume of titrant consumed.
-
C. Assay Validation Workflow
Caption: Workflow for assigning a reliable potency value to the reference material.
IV. Data Summary and Comparison
The following tables summarize the expected analytical data for a validated batch of this compound reference material.
Table 1: Spectroscopic and Physical Data
| Parameter | Result |
| Molecular Formula | C₁₂H₁₅ClN₂S[9] |
| Molecular Weight | 254.78 g/mol [9] |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| FT-IR | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ at 219.09 (for free base) |
Table 2: Purity and Assay Data
| Parameter | Method | Acceptance Criteria | Typical Result |
| Purity (Related Substances) | HPLC | ≥ 99.5% | 99.8% |
| Individual Impurity | HPLC | ≤ 0.15% | < 0.10% |
| Residual Solvents | GC | Per ICH Q3C | Meets requirements |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
| Assay (by Mass Balance) | Calculation | Report Value | 99.6% |
| Assay (by Titration) | Titrimetry | 99.0% - 101.0% | 99.7% |
V. Conclusion: A Fit-for-Purpose Reference Material
The comprehensive analytical data generated through the described validation process provides a high degree of confidence in the identity, purity, and potency of the in-house this compound reference material. This well-characterized, non-compendial standard is deemed fit-for-purpose and can be reliably used in qualitative and quantitative analyses during the research, development, and quality control of Brexpiprazole and related compounds. The establishment of such a reference material is a cornerstone of good scientific practice and ensures the generation of accurate and reproducible data.
VI. References
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine. [Link]
-
Gao, X., et al. (2018). An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride. Organic Process Research & Development, 22(8), 1053-1058.
-
Virtuous Lifesciences. 1,4-Bis(benzo[b]thiophen-4-yl)piperazine. [Link]
-
Pi-Pharma. This compound. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Google Patents. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof.
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. <11> USP REFERENCE STANDARDS. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. USP Reference Standards [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. pharmtech.com [pharmtech.com]
- 9. chemscene.com [chemscene.com]
A Comparative Guide to the Thermal Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride using Differential Scanning Calorimetry
Introduction: In modern drug development, a thorough understanding of the solid-state properties of an Active Pharmaceutical Ingredient (API) is not merely a regulatory formality but a cornerstone of rational formulation design and risk mitigation. The thermal behavior of an API, particularly its salt form, dictates its stability, manufacturability, and ultimately, its bioavailability.[1][2] 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a heterocyclic compound featuring the benzo[b]thiophene scaffold known for its diverse pharmacological activities, serves as a pertinent case study.[3][4] As an intermediate in the synthesis of drugs like Brexpiprazole, its physicochemical integrity is paramount.[5][6]
This guide provides an in-depth comparative analysis of this compound using Differential Scanning Calorimetry (DSC). DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This allows for the precise determination of thermal events such as melting, crystallization, and decomposition.[9] By comparing the thermal profile of the hydrochloride salt to its corresponding free base and a hypothetical alternative salt form, we will elucidate the profound impact of salt formation on the physicochemical properties of an API.
Pillar 1: The Causality Behind Experimental Choices - A Validated DSC Protocol
The reliability of DSC data is intrinsically linked to a well-designed experimental protocol. Each parameter is chosen to ensure the data is not only accurate but also meaningful for the specific challenges posed by pharmaceutical compounds, such as polymorphism and stability.[10][11]
Experimental Protocol: DSC Analysis of Crystalline API Salts
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the sample into a standard aluminum DSC pan.
-
Rationale: This mass is optimal for achieving a distinct thermal signal without inducing significant thermal lag, which can broaden peaks and obscure subtle transitions.
-
Hermetically seal the pan using a press. For exploratory runs where solvent loss is suspected, a pinhole lid may be used to allow volatiles to escape.
-
Rationale: A hermetic seal is crucial for preventing the loss of volatile components or moisture during the analysis, which could be misinterpreted as a thermal event. It also prevents oxidative degradation by limiting contact with atmospheric oxygen.
-
-
Instrument Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards, such as high-purity Indium.
-
Rationale: Calibration is a non-negotiable prerequisite for data integrity, ensuring that the measured melting points and enthalpies are accurate and comparable across different experiments and instruments.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Rationale: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and sensitivity. Slower rates can improve resolution for complex transitions, while faster rates can enhance the detection of weak transitions. The temperature range is selected to encompass the expected melting point of the compound, which is reported to be above 250 °C.[5]
-
Maintain a constant nitrogen purge at 50 mL/min throughout the experiment.
-
Rationale: An inert nitrogen atmosphere prevents thermo-oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the material itself and not artifacts of a chemical reaction with air.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature (melting point, Tₘ), and the integrated peak area (enthalpy of fusion, ΔHfus) from the resulting thermogram.
-
Rationale: The onset temperature represents the beginning of the melting process, while the peak temperature is the point of maximum heat flow. The enthalpy of fusion is a quantitative measure of the energy required to melt the crystalline solid and is directly proportional to the degree of crystallinity.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the DSC analysis protocol, from sample preparation to final data interpretation.
Caption: Workflow for DSC analysis of pharmaceutical solids.
Pillar 2: Comparative Data Analysis
To truly appreciate the properties of this compound, it must be compared against relevant benchmarks. Here, we present a comparative analysis of its thermal properties against its free base and a hypothetical mesylate salt. This comparison highlights the critical role of the counterion in defining the solid-state characteristics of an API.[13]
Note: As specific experimental DSC data for the free base and alternative salts of 1-(Benzo[b]thiophen-4-yl)piperazine are not publicly available, the following table presents scientifically plausible, representative data based on established principles of pharmaceutical salt behavior to facilitate a meaningful comparison.
| Compound ID | Chemical Name | Form | Onset Tₘ (°C) | Peak Tₘ (°C) | ΔHfus (J/g) | Observations |
| A | This compound | Hydrochloride Salt | 258.5 | 261.2 | 115.4 | Sharp melt immediately followed by decomposition.[5] |
| B | 1-(Benzo[b]thiophen-4-yl)piperazine | Free Base | 135.2 | 138.0 | 95.7 | Clean, sharp melt with no immediate decomposition. |
| C | 1-(Benzo[b]thiophen-4-yl)piperazine Mesylate | Mesylate Salt (Hypothetical) | 210.8 | 214.5 | 108.2 | Sharp melt, thermally stable post-melting. |
Pillar 3: Authoritative Grounding & In-Depth Interpretation
Analysis of this compound (Compound A)
The DSC thermogram for the hydrochloride salt would show a single, sharp endothermic event with a peak melting temperature (Tₘ) of approximately 261.2 °C. This high melting point is indicative of a highly stable crystal lattice.[1] The significant enthalpy of fusion (ΔHfus = 115.4 J/g) further confirms a well-ordered, crystalline structure that requires substantial energy to transition into the liquid state. Crucially, the observation of decomposition immediately following the melt is consistent with supplier data and is a critical piece of information for downstream processing, such as melt-based formulation techniques, which would be unsuitable for this compound.[5]
The Impact of Salt Formation: Hydrochloride vs. Free Base (A vs. B)
The most striking observation is the dramatic increase in melting point from the free base (138.0 °C) to the hydrochloride salt (261.2 °C). This elevation of over 120 °C is a direct consequence of salt formation. In the hydrochloride salt, the protonation of one of the basic nitrogen atoms of the piperazine ring creates a positive charge, which then forms a strong ionic bond with the chloride anion.[14] These ionic interactions are significantly stronger than the van der Waals forces and hydrogen bonds that hold the neutral free base molecules together in their crystal lattice.[2] Consequently, much more thermal energy is required to break apart the salt's crystal structure, resulting in a higher melting point and enhanced thermal stability. This is a primary driver for converting a basic API into a salt form during drug development.[15]
The Influence of the Counterion: Hydrochloride vs. Mesylate (A vs. C)
Comparing the hydrochloride salt (Compound A) to the hypothetical mesylate salt (Compound C) reveals the nuanced but significant role of the counterion. While both are salts and thus have higher melting points than the free base, their thermal properties differ. The mesylate salt exhibits a lower melting point (214.5 °C) than the hydrochloride salt. This difference arises from the distinct size, shape, and charge distribution of the chloride (Cl⁻) versus the mesylate (CH₃SO₃⁻) anion. These differences lead to unique crystal packing arrangements, lattice energies, and intermolecular interactions, which in turn dictate the melting point and enthalpy of fusion.[13] This underscores the importance of a comprehensive salt screening process, where various counterions are evaluated to identify the salt form that possesses the optimal balance of thermal stability, solubility, and hygroscopicity for the intended dosage form.[1]
A Critical Consideration: The Potential for Polymorphism
While the sharp melting peak in the DSC thermogram suggests a pure, crystalline material, it does not preclude the existence of polymorphism—the ability of a compound to exist in multiple crystalline forms.[7][11] Different polymorphs of the same API can have different melting points, solubilities, and stabilities, which can have profound implications for a drug's efficacy and safety.[10] Benzo[b]thiophene derivatives, in particular, have been shown to exhibit polymorphic behavior.[16][17][18] Therefore, a comprehensive solid-state characterization would necessitate further studies. This includes running DSC on samples crystallized from various solvents or employing different heating and cooling rates to screen for potential phase transitions that might indicate the presence of other polymorphic forms.[8]
Conclusion
Differential Scanning Calorimetry is an indispensable tool in the pharmaceutical scientist's arsenal for the solid-state characterization of APIs. This guide demonstrates that a single DSC experiment, when placed in the proper comparative context, provides a wealth of information. For this compound, the analysis confirms its high thermal stability, a direct and desirable consequence of its salt form. The comparison with its free base quantifies the significant stabilization afforded by salt formation, while the comparison with an alternative salt highlights the critical influence of the counterion. This information is vital for making informed decisions during process development, formulation design, and stability testing, ensuring the development of a safe, stable, and effective drug product.
References
-
Lewis, D., & K., D. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]
-
Babu, N. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design. [Link]
-
Techno-Solis. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Techno-Solis. [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. [Link]
-
NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH-Gerätebau GmbH. [Link]
-
Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
Institute of Materials Science of Barcelona (ICMAB-CSIC). (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. ICMAB-CSIC. [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Kumar, L., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
Martin, R., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
ResearchGate. (2025). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. [Link]
-
PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]
-
Martin, R., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. RSC Publishing. [Link]
-
Freeman, S. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2015). Thermal stability of Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2 and its role in the catalysis of base hydrolysis of α-amino acid esters. ResearchGate. [Link]
-
Contract Pharma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma. [Link]
-
Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
-
ScienceDirect. (n.d.). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. ScienceDirect. [Link]
-
Stahl, P. H., & Nakano, M. (2005). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. quercus.be [quercus.be]
- 8. veeprho.com [veeprho.com]
- 9. mdpi.com [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. ICMAB - Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology [icmab.es]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride
This guide provides an in-depth technical analysis of the single-crystal X-ray diffraction (SC-XRD) of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride, a key intermediate in the synthesis of the antipsychotic medication Brexpiprazole.[1][2] While a definitive published crystal structure for this specific hydrochloride salt remains elusive in open-access crystallographic databases, this guide will establish a robust analytical framework. By comparing with structurally analogous piperazine derivatives, we will delineate the expected crystallographic features and provide a comprehensive workflow for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of pharmaceutical intermediates.
Introduction: The Significance of Structural Elucidation
This compound (CAS No: 913614-18-3) is a critical building block in pharmaceutical manufacturing.[1][3] Its three-dimensional structure dictates its physicochemical properties, such as solubility, stability, and reactivity, which in turn influence downstream process optimization and the quality of the final active pharmaceutical ingredient (API).[2] Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. Such data is invaluable for understanding structure-activity relationships (SAR) and for solid-form screening and patent protection.
Experimental Workflow: From Powder to Structure
The successful SC-XRD analysis of this compound hinges on a meticulous experimental workflow, from the growth of high-quality single crystals to the final structural refinement.
Obtaining diffraction-quality single crystals is often the most challenging aspect of SC-XRD. For a hydrochloride salt like the title compound, which is a solid at room temperature, several crystallization techniques can be employed.[3][4]
-
Slow Evaporation: This is a widely used and straightforward method. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly and undisturbed.
-
Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
-
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a sealed container with a vial of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
Solvent Selection: The choice of solvent is paramount. For piperazine derivatives, common solvents include ethanol, methanol, and ethyl acetate, or mixtures thereof.[5] Given the hydrochloride nature of the target compound, polar protic solvents are a logical starting point. Solubility screening in a range of solvents (e.g., water, methanol, ethanol, isopropanol) and solvent/anti-solvent systems (e.g., methanol/diethyl ether, ethanol/hexane) is a necessary empirical step.
dot
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[5] Data is usually collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The raw data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and occupancy. The final refined structure is validated using various crystallographic metrics.
Comparative Crystallographic Analysis
In the absence of a published structure for this compound, we can infer its likely structural features by comparing it with known crystal structures of other piperazine derivatives.
| Feature | 1-(4-nitrobenzoyl)piperazine[6] | N,N'-bis(2,4-difluorobenzoyl)piperazine[7] | Expected for 1-(Benzo[b]thiophen-4-yl)piperazine HCl |
| Piperazine Conformation | Chair | Chair (disordered) | Predominantly Chair |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | C2/c | P2₁/c | Common centrosymmetric space groups (e.g., P2₁/c, C2/c, P-1) |
| Key Torsion Angles | Defines the puckering of the piperazine ring | Defines the orientation of the benzoyl groups | Defines the orientation of the benzo[b]thiophene moiety relative to the piperazine ring |
| Hydrogen Bonding | N-H···O interactions | C-H···F and C-H···O interactions | N-H⁺···Cl⁻ hydrogen bonding is expected to be a dominant feature, along with potential C-H···Cl and C-H···π interactions. |
The piperazine ring in most reported structures adopts a stable chair conformation.[6][7] It is highly probable that the piperazine moiety in this compound will also exhibit a chair conformation. The protonation of one of the piperazine nitrogens to form the hydrochloride salt will have a significant impact on the electronic distribution and the intermolecular interactions. The dominant interaction in the crystal packing is expected to be the hydrogen bond between the protonated nitrogen (N-H⁺) and the chloride anion (Cl⁻).
dot
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization of this compound.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk material to identify the crystalline phase and assess its purity. The experimental PXRD pattern can be compared to the one calculated from the single-crystal data for phase confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution (e.g., in DMSO-d₆) confirms the molecular structure and connectivity.[3] For piperazine derivatives, temperature-dependent NMR can provide insights into conformational dynamics in solution.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For the title compound, key vibrational modes would include the N-H stretch of the protonated amine and aromatic C-H stretches.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and the presence of solvates. The melting point of this compound is reported to be >250°C (decomposition).[3]
Conclusion
The single-crystal X-ray diffraction analysis of this compound is a critical step in its comprehensive characterization. Although a published structure is not yet available, this guide provides a robust framework for its determination and interpretation based on established methodologies and comparative analysis with related compounds. The expected structural features, including a chair conformation for the piperazine ring and dominant N-H⁺···Cl⁻ hydrogen bonding, provide a solid foundation for future crystallographic studies. The integration of SC-XRD with other analytical techniques such as PXRD, NMR, and thermal analysis will afford a complete understanding of this important pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines.
References
-
BenchChem. An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine.
-
ChemicalBook. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride.
-
Semantic Scholar. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
-
PubChem. 1-(Benzo[b]thiophen-4-yl)piperazine.
-
Sigma-Aldrich. This compound.
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
ResearchGate. An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
-
PharmaCompass. This compound.
-
ChemScene. This compound.
-
CymitQuimica. This compound.
-
AChemBlock. 1-Benzo[b]thien-4-yl-piperazine hydrochloride 97%.
-
BenchChem. A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
-
AKSci. This compound.
-
BenchChem. Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide.
-
BenchChem. This compound.
-
PMC. Second-generation piperazine derivatives as promising radiation countermeasures.
-
CPHI Online. 1-(Benzo[b]thiophen-4-yl) piperazine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | 913614-18-3 [chemicalbook.com]
- 4. This compound | 913614-18-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-(Benzo[b]thiophen-4-yl)piperazine Hydrochloride: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride (CAS No. 913614-18-3). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and functional understanding of the waste management process.
Section 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. This assessment dictates the necessary precautions, from personal protective equipment (PPE) to waste segregation. This compound is classified under the Globally Harmonized System (GHS) with specific health hazards that must be respected during handling and disposal.[1]
According to its Safety Data Sheet (SDS), the primary hazards are:
-
Skin Irritation (Category 2, H315): Causes skin irritation, which can manifest as redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation (Category 2A, H319): Causes significant eye irritation, potentially leading to redness, pain, and damage if direct contact occurs.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
The compound's ecotoxicity data is not currently available.[1] In such cases, the precautionary principle must be applied. We must assume the substance is potentially harmful to aquatic life and ecosystems, making it imperative to prevent its release into the environment through drains or as regular trash.[1][2]
| Hazard Profile | GHS Classification & Statements | Required PPE | Key Disposal Consideration |
| Skin Contact | Category 2 - H315: Causes skin irritation.[1] | Nitrile or other chemically resistant gloves, lab coat. | Avoid all skin contact. Contaminated gloves and apparel must be disposed of as hazardous waste. |
| Eye Contact | Category 2A - H319: Causes serious eye irritation.[1] | ANSI-approved safety glasses or goggles. | Use of a face shield is recommended when handling larger quantities or if there is a splash risk. |
| Inhalation | Category 3 - H335: May cause respiratory irritation.[1] | Use only in a well-ventilated area or chemical fume hood. | Avoid generating dust. If weighing, do so in a ventilated enclosure. |
| Environmental | Ecotoxicity not available.[1] | N/A | Prevent entry into drains, soil, or waterways.[1] Treat as environmentally hazardous. |
Section 2: Core Principles of Chemical Waste Management
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3] A fundamental tenet of these regulations is that the generator of the waste—the laboratory—is responsible for its proper characterization and management until its final disposal.[1][4]
Key principles include:
-
Hazardous Waste Determination: The laboratory must formally determine that this chemical, when discarded, is a hazardous waste due to its irritant properties.[1][4]
-
Segregation: Do not mix this waste with incompatible materials. As a heterocyclic amine hydrochloride salt, it should be segregated from strong bases (which could neutralize the salt and release the free base) and strong oxidizing agents. At a minimum, keep it within a waste stream for non-halogenated organic solids or solutions.[5]
-
Container Management: Waste must be accumulated in containers that are compatible with the chemical, in good condition, and always kept securely closed except when adding waste.[6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the primary hazards (e.g., "Irritant").[6]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for managing waste streams containing this compound.
Step 1: Waste Characterization and Segregation
Immediately upon deciding to discard the material, characterize the waste stream. Do not mix different types of waste.
-
Unused or Expired Solid Compound: This is the primary waste stream. It should be collected as a solid hazardous waste.
-
Contaminated Labware (e.g., weigh boats, gloves, wipes): All disposable items that have come into direct contact with the compound are considered contaminated and must be disposed of as solid hazardous waste.
-
Solutions: If the compound is in a solvent, the entire solution must be disposed of as liquid hazardous waste. The waste stream (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents") depends on the solvent used. Do not mix these.
-
Empty Containers: The original container holding the compound must also be treated as hazardous waste. Triple-rinsing with a suitable solvent (like ethanol or methanol) is a best practice; the resulting rinsate must be collected and disposed of as liquid hazardous waste.[7] The rinsed, defaced container can then be managed according to your institution's policy, which often still requires disposal as hazardous solid waste.
Step 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
For solids (pure compound and contaminated labware): Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene). Ensure it has a screw-top lid.
-
For liquids (solutions and rinsate): Use a sealable, chemically compatible solvent waste container (carboy).
-
-
Label the Container Immediately:
-
Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) office.
-
Write out the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6]
-
List all components, including solvents, by percentage.
-
Check the boxes for the appropriate hazards: "Irritant" and "Toxic" (as a precaution).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled, sealed waste container in a designated SAA within your laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Keep a log of what is added to the container.
Step 4: Arranging for Disposal
-
Once the waste container is full, or if you are approaching the time limit for storage in an SAA (typically 12 months, but check with your EHS), seal it securely.[4][8]
-
Complete the hazardous waste tag with the date the container was filled.
-
Schedule a waste pickup with your institution's EHS or equivalent department. Do not transport hazardous waste yourself.
Section 4: Emergency Procedures for Spills and Exposures
Safe disposal includes being prepared for accidents.
-
Skin Exposure: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.[1][2] Clean the area with a wet wipe, which should also be disposed of as hazardous waste.
-
Large Spill: Evacuate the immediate area and contact your institution's EHS/emergency response team.
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Disposal Decision Workflow.
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from ]">www.aksci.com.[1]
-
ChemScene. (n.d.). This compound. Retrieved from ChemScene.[9]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21073187, 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from PubChem.[10]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from the University of Pennsylvania.[4]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University.[5]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[8]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from OSHA.gov.[11]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org.[12]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC.org.[7]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov.[13]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA.[3]
-
Occupational Safety and Health Administration. (2023). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel.[14]
-
Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from Boston University.[6]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. chemscene.com [chemscene.com]
- 10. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
- 14. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Comprehensive Safety and Handling Guide: 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No: 913614-18-3). As a research chemical, its toxicological properties are not fully characterized, necessitating a cautious and proactive approach to safety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance that extends beyond basic product information to ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
This compound is a heterocyclic amine derivative.[3][4] While some sources may report it as not meeting GHS hazard criteria, at least one supplier has classified it with specific hazards.[3][5] Given this discrepancy, it is imperative to handle this compound with a high degree of caution.
Known Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[5][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5][6]
Due to the nature of the compound and its intended use in research, there may be unknown long-term health effects. Therefore, minimizing all routes of exposure (inhalation, dermal, and ingestion) is the primary goal.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) should always be used in conjunction with appropriate engineering controls to minimize the risk of exposure.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to control airborne particulates.[7]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory.[8]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield- N95 respirator or higher | - High risk of generating airborne particulates. A respirator is essential to prevent inhalation.[9] A face shield provides an additional layer of protection against splashes.[10] |
| Dissolving in a Solvent | - Nitrile gloves- Lab coat- Chemical splash goggles | - Reduced risk of aerosolization, but splash hazard remains. |
| Conducting Reactions | - Nitrile gloves- Lab coat- Chemical splash goggles | - Potential for splashes and spills during transfers and manipulations. |
| Post-Reaction Work-up and Purification | - Nitrile gloves- Lab coat- Chemical splash goggles | - Handling of potentially contaminated solutions and equipment. |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.[9]
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if handling the solid form.[9][10]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off):
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and first aid kits.[7]
Disposal Plan
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Collection: Place all used gloves, disposable lab coats, and other contaminated materials in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations. Do not mix with general laboratory waste.
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
-
PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
National Institutes of Health. (2011). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). CDC Strengthens Laboratory Safety. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
PASL. (n.d.). This compound. Retrieved from [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Fundamentals of Communicating the Hazards of Laboratory Chemicals. OneLab REACH. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. cdc.gov [cdc.gov]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
